molecular formula C8H7ClFNO2 B1362243 3-Chloro-4-fluoro-DL-phenylglycine CAS No. 261762-99-6

3-Chloro-4-fluoro-DL-phenylglycine

Cat. No.: B1362243
CAS No.: 261762-99-6
M. Wt: 203.60 g/mol
InChI Key: DVSWHHQDQJPPBH-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-DL-phenylglycine is a useful research compound. Its molecular formula is C8H7ClFNO2 and its molecular weight is 203.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-chloro-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSWHHQDQJPPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378674
Record name 3-Chloro-4-fluoro-DL-phenylglycine
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Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-99-6
Record name α-Amino-3-chloro-4-fluorobenzeneacetic acid
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Record name 3-Chloro-4-fluoro-DL-phenylglycine
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Record name 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-DL-phenylglycine, a halogenated non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides a representative synthetic protocol, and outlines a standard analytical workflow for its characterization.

Core Properties of this compound

This compound is a synthetic amino acid derivative. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties that can influence molecular interactions, metabolic stability, and bioavailability, making it a valuable building block for novel therapeutic agents.[1][2]

Physicochemical and Identification Data
PropertyValueReference
CAS Number 261762-99-6[5]
Molecular Formula C₈H₇ClFNO₂[5]
Molecular Weight 203.6 g/mol
IUPAC Name 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid[5]
Synonyms α-Amino-3-chloro-4-fluorobenzeneacetic acid
Physical State Solid[5]
Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Experimental Protocols

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[6] The following is a representative protocol for the synthesis of this compound, adapted from general procedures for substituted phenylglycines.[7]

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether (Et₂O)

Procedure:

Step 1: Formation of the α-aminonitrile

  • In a well-ventilated fume hood, dissolve 3-Chloro-4-fluorobenzaldehyde (1.0 eq) in methanol.

  • To this solution, add an aqueous solution of ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture may form a precipitate of the α-aminonitrile. If so, collect the solid by filtration and wash with cold water and a non-polar solvent like hexane. If no precipitate forms, the mixture can be extracted with an organic solvent such as ethyl acetate, and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Hydrolysis of the α-aminonitrile to this compound

  • Suspend the crude α-aminonitrile in a solution of concentrated hydrochloric acid (6 M).

  • Heat the mixture to reflux (approximately 90-100°C) for 4-6 hours. The hydrolysis of the nitrile to a carboxylic acid and the deprotection of the amine will occur.

  • After cooling to room temperature, extract the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a sodium hydroxide solution.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final compound.

G cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis A 3-Chloro-4-fluorobenzaldehyde C α-Aminonitrile Intermediate A->C MeOH/H2O, RT B NH4Cl + NaCN B->C D α-Aminonitrile Intermediate E This compound D->E Conc. HCl, Reflux then pH adjustment

Caption: Strecker Synthesis of this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence and connectivity of protons in the molecule. The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The α-proton will appear as a singlet.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • ¹⁹F NMR: To confirm the presence of the fluorine atom and to provide information about its chemical environment.

2. Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule. Key expected peaks include:

  • Broad O-H stretch from the carboxylic acid.

  • N-H stretches from the amine group.

  • C=O stretch from the carboxylic acid.

  • C-Cl and C-F stretches in the fingerprint region.

3. Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis Final Pure and Characterized This compound Analysis->Final

Caption: Analytical Workflow for Compound Characterization.

Applications in Drug Development

Halogenated amino acids like this compound are valuable building blocks in the synthesis of peptidomimetics and other small molecule drugs. The introduction of chlorine and fluorine can modulate the parent molecule's:

  • Binding Affinity: The electronic effects of halogens can alter interactions with biological targets.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

  • Lipophilicity: This can influence cell membrane permeability and overall pharmacokinetic properties.

While specific drugs containing this exact moiety are not prominently documented, the strategic use of chlorinated and fluorinated phenylglycine derivatives is a recognized approach in the development of novel therapeutics, particularly in the areas of antibacterials and enzyme inhibitors.[1]

References

physicochemical properties of 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoro-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, non-proteinogenic amino acid. As a halogenated derivative of phenylglycine, it holds potential as a building block in medicinal chemistry and drug development. The introduction of chlorine and fluorine atoms onto the phenyl ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence its biological activity and pharmacokinetic profile. This document provides a comprehensive overview of the known , outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical identifiers and properties for this compound is presented below. It is important to note that while some properties are readily available from chemical suppliers, specific experimental data for melting point, solubility, pKa, and logP are not widely published. For these, typical values for closely related analogs are provided for context, and standard experimental protocols for their determination are detailed in the subsequent section.

Table 1: Summary of Physicochemical Data for this compound

PropertyValue / InformationSource
IUPAC Name 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid[1]
Synonyms a-Amino-3-chloro-4-fluorobenzeneacetic acid; 2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid
CAS Number 261762-99-6[1]
Molecular Formula C₈H₇ClFNO₂[1]
Molecular Weight 203.6 g/mol [1]
Physical State Solid[1]
Melting Point Data not available. Likely >300 °C with decomposition, similar to analogs like 3-Fluoro-DL-phenylglycine and 4-Fluoro-DL-phenylglycine.[2][3][4]
Boiling Point Data not available; decomposes upon heating.
Solubility Data not available. Generally, amino acids are soluble in water and dilute acids/alkalis but insoluble in non-polar organic solvents.[5][6] Analogs like 4-Chloro-DL-phenylglycine are soluble in 0.1M NaOH.[7]
pKa Data not available. Expected to have two pKa values: ~2-3 for the carboxylic acid group and ~9-10 for the amino group, typical for α-amino acids.
logP Data not available. A calculated XLogP3 value for the similar 3-Chloro-4-hydroxyphenylglycine is -1.4, suggesting a hydrophilic nature.[8]
Hazard Information Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Experimental Protocols

Detailed methodologies for the synthesis of substituted phenylglycines and the determination of key physicochemical properties are provided below. These are generalized protocols applicable to compounds of this class.

Synthesis Protocol: Modified Strecker Synthesis

A common and scalable method for preparing substituted phenylglycines is the Strecker synthesis or its modifications.[9][10] This approach involves the reaction of a substituted benzaldehyde with an amine and a cyanide source, followed by hydrolysis of the resulting aminonitrile.

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • Benzylamine

  • Sodium Cyanide (NaCN)

  • Sodium Metabisulfite

  • Methanol

  • Isopropyl acetate

  • Dimethyl sulfoxide (DMSO)

  • Potassium Carbonate

  • 30% Hydrogen Peroxide

  • 6M Hydrochloric Acid (HCl)

  • Palladium on Carbon (Pd/C) catalyst

  • Ammonium formate

Procedure:

  • Formation of the α-Aminonitrile:

    • Dissolve 3-Chloro-4-fluorobenzaldehyde and sodium metabisulfite in methanol.

    • Add a solution of benzylamine in methanol to the mixture at a controlled temperature (e.g., below 20°C).

    • Add a solution of sodium cyanide in water, maintaining the temperature.

    • Stir the reaction mixture for several hours at room temperature.

    • Extract the resulting α-aminonitrile into an organic solvent like isopropyl acetate. Wash the organic layer with water and brine, then evaporate the solvent under reduced pressure.[10]

  • Hydrolysis to the N-Benzyl Amino Acid:

    • Dissolve the crude α-aminonitrile in DMSO.

    • Add potassium carbonate, followed by the slow addition of 30% hydrogen peroxide, keeping the temperature below 35°C to form the amino amide.[10]

    • After the initial reaction, add 6M HCl and heat the mixture (e.g., 90-100°C) for several hours to hydrolyze the amide to the carboxylic acid.

    • Cool the reaction mixture and adjust the pH to precipitate the N-benzyl-3-chloro-4-fluoro-DL-phenylglycine. Filter and dry the product.

  • Debenzylation to Yield the Final Product:

    • Dissolve the N-benzyl amino acid in a suitable solvent like methanol.

    • Add a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as ammonium formate (for catalytic transfer hydrogenation).[9]

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

    • Evaporate the solvent from the filtrate to yield the crude this compound.

    • Recrystallize from a suitable solvent system (e.g., water/ethanol) to purify the final product.

Melting Point Determination: Fast Scanning Calorimetry (FSC)

Amino acids often decompose at or before their melting point, making conventional DSC analysis unreliable.[11][12] Fast Scanning Calorimetry (FSC) can overcome this by using extremely high heating rates (e.g., >1000 K/s) to melt the sample before decomposition occurs.[13][14]

Procedure:

  • A sub-microgram sample of the amino acid is placed on the FSC sensor chip.

  • To ensure good thermal contact, a small amount of silicon oil can be used.[13]

  • The sample is subjected to a temperature-time program that includes rapid heating and cooling cycles.[12]

  • A high heating rate (e.g., 2000 to 20,000 K/s) is applied to heat the sample through its melting transition.[12]

  • The heat flow is measured as a function of temperature. The melting event is observed as an endothermic peak.

  • The onset temperature of the peak is taken as the melting temperature (Tfus), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

  • Measurements are performed at several different heating rates, and the melting temperature is extrapolated to a zero heating rate to correct for thermal lag and superheating effects.[13]

Solubility Determination

The solubility of an amino acid can be determined in various solvents (e.g., water, buffers, organic solvents) by establishing equilibrium between the solid and the solution.[6][15]

Procedure:

  • Add an excess amount of the solid amino acid to a known volume of the chosen solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Determine the concentration of the dissolved amino acid in the supernatant using a suitable analytical method, such as HPLC with UV or fluorescence detection, or by gravimetric analysis after evaporating the solvent.[16]

  • The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

pKa Determination by Acid-Base Titration

The pKa values of the ionizable carboxyl and amino groups can be determined by monitoring the pH of a solution of the amino acid as it is titrated with a strong acid and a strong base.[17][18][19]

Procedure:

  • Dissolve a precisely weighed amount of the amino acid in a known volume of deionized water to create a solution of known concentration.

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Place the amino acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes (e.g., 0.3 mL increments) and recording the pH after each addition until a low pH (e.g., 1.5) is reached.[17]

  • Repeat the process in a separate experiment, titrating a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH) until a high pH (e.g., 12.5) is reached.[17]

  • Plot the pH versus the equivalents of acid/base added. The resulting titration curve will show two inflection points.

  • The pKa values correspond to the pH at the midpoints of the two buffering regions (the flat portions of the curve). pKa₁ (carboxyl group) is the pH at which half an equivalent of base has been added to the fully protonated form, and pKa₂ (amino group) is the pH at the midpoint between the first and second equivalence points.

Purity and Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and determining the concentration of amino acids.[20] Since amino acids often lack a strong UV chromophore, pre-column or post-column derivatization is typically required for sensitive detection.[21][22]

Procedure (Pre-column Derivatization with OPA/FMOC):

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., dilute HCl or a buffer). Prepare the unknown sample in the same diluent.

  • Automated Derivatization: Use an HPLC autosampler programmed to perform the derivatization.

    • The autosampler mixes a small volume of the sample/standard with a borate buffer.

    • o-Phthalaldehyde (OPA) reagent is added to react with the primary amino group.

    • 9-Fluorenylmethyl-chloroformate (FMOC) reagent is then added to react with any secondary amino acids (though not applicable for phenylglycine, this is part of the standard method).[23]

  • Chromatographic Separation:

    • Inject the derivatized sample onto a reversed-phase column (e.g., C18).[24]

    • Use a gradient elution with two mobile phases:

      • Mobile Phase A: An aqueous buffer (e.g., 40 mM phosphate buffer, pH 7.8).[23]

      • Mobile Phase B: A mixture of organic solvents (e.g., acetonitrile/methanol/water).[23]

    • Run a gradient from a low to a high percentage of Mobile Phase B to elute the derivatized amino acids.

  • Detection:

    • Use a fluorescence detector. The OPA derivatives are typically excited at ~340 nm and detected at ~450 nm.[25]

    • Alternatively, a Diode Array Detector (DAD) can be used, as the derivatives also absorb UV light (e.g., at 262 nm).[23]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.

    • Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

Visualizations: Workflows and Logical Relationships

As no specific signaling pathways involving this compound are well-documented, the following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_aminonitrile Step 1: Aminonitrile Formation cluster_hydrolysis Step 2: Hydrolysis cluster_debenzylation Step 3: Debenzylation & Purification start 3-Chloro-4-fluorobenzaldehyde + Benzylamine + NaCN reaction1 Modified Strecker Reaction start->reaction1 product1 Crude α-Aminonitrile reaction1->product1 reaction2 1. H2O2 / K2CO3 2. Acid Hydrolysis (HCl) product1->reaction2 product2 N-Benzyl Amino Acid reaction2->product2 reaction3 Catalytic Transfer Hydrogenation (Pd/C) product2->reaction3 product3 Crude Final Product reaction3->product3 purification Recrystallization product3->purification final_product Pure 3-Chloro-4-fluoro- DL-phenylglycine purification->final_product

Caption: Workflow for the synthesis of this compound.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Prepare Sample and Standard Solutions derivatization Automated Pre-Column Derivatization (OPA) sample->derivatization injection Inject Derivatized Sample derivatization->injection separation Reversed-Phase C18 Column (Gradient Elution) injection->separation detection Fluorescence or DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Integrate Peak Area and Quantify vs. Standards chromatogram->quantification result Report Purity / Concentration quantification->result

Caption: General workflow for HPLC analysis of amino acids.

References

An In-Depth Technical Guide to 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-DL-phenylglycine, a non-proteinogenic amino acid of interest in the fields of medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, and potential applications, with a focus on its role as a building block in peptide synthesis and as a scaffold for novel therapeutics.

Core Molecular and Physical Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.

PropertyValueSource
IUPAC Name 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid[1]
Molecular Formula C8H7ClFNO2[1]
Molecular Weight 203.60 g/mol Calculated
CAS Number 261762-99-6[1]
Canonical SMILES NC(C(=O)O)C1=CC=C(F)C(Cl)=C1[1]
Physical State Solid[1]

Molecular Structure

The molecular structure of this compound is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-chloro-4-fluorophenyl group. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties and potential biological activity of this amino acid.

Molecular structure of this compound.

Synthesis and Chemical Properties

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, its structure suggests that it can be synthesized through established methods for non-proteinogenic amino acids. A plausible synthetic route would be a variation of the Strecker synthesis, starting from 3-chloro-4-fluorobenzaldehyde.

The chemical properties of this compound are largely dictated by the phenylglycine core, with the halogen substituents providing unique reactivity. The fluorine and chlorine atoms are electron-withdrawing, which can influence the acidity of the carboxylic acid and the basicity of the amino group. These substitutions can also introduce specific interactions in a biological context, such as halogen bonding, which can be exploited in drug design.

Applications in Research and Drug Development

Non-proteinogenic amino acids, particularly halogenated derivatives, are of significant interest in pharmaceutical research. The incorporation of these unnatural amino acids into peptides can enhance their stability against enzymatic degradation, modulate their conformation, and improve their binding affinity to biological targets.

Peptide Synthesis: this compound can be used as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with altered pharmacological profiles. The presence of the halogenated phenyl ring can introduce new binding interactions and improve the pharmacokinetic properties of the resulting peptide.

Drug Discovery: Phenylglycine derivatives are found in the core structure of various pharmaceuticals.[2] For instance, they are components of antibiotics and antiplatelet agents.[2] The unique substitution pattern of this compound makes it a valuable scaffold for the development of new therapeutic agents. Research on other phenylglycine derivatives has shown their potential as histone deacetylase (HDAC) inhibitors and as candidates for broad-spectrum anticonvulsants.[3][4] While the specific biological activity of this compound is not yet well-documented, its structural similarity to these compounds suggests it could be a promising starting point for new drug discovery programs.

Experimental Protocols

A general protocol for the incorporation of a non-proteinogenic amino acid like this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) is provided below. This protocol is a standard procedure and may require optimization based on the specific properties of the target peptide.[5][6]

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

Workflow:

SPPS_Workflow Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Fmoc-AA-OH, HBTU, DIPEA in DMF Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation in cold ether Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel.[6]

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine in DMF.[6]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.[6]

  • Amino Acid Coupling: The Fmoc-protected this compound is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.[6]

  • Washing: The resin is washed with DMF to remove unreacted reagents.[6]

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.[6]

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support, and side-chain protecting groups are removed simultaneously using a cleavage cocktail.[5]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the direct interaction of this compound with known signaling pathways or its specific biological activities. However, the broader class of phenylglycine derivatives has been shown to interact with various biological targets. For example, certain derivatives have been investigated for their activity on peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[7] The influence of halogen substituents on biological activity is complex and can significantly alter the potency and selectivity of a compound.[8] Further research is required to elucidate the specific biological role of this compound.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and peptide science. Its unique halogenation pattern offers opportunities for the design of novel peptides and small molecules with potentially enhanced therapeutic properties. While specific biological data is currently limited, the established importance of halogenated phenylglycine derivatives in drug discovery suggests that this compound is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to incorporate this and other non-proteinogenic amino acids into their research and development pipelines.

References

Biological Activity of Halogenated Phenylglycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenylglycine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. Their unique structural features, conferred by the introduction of halogen atoms onto the phenyl ring of the glycine amino acid scaffold, significantly influence their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of Halogenated Phenylglycine Derivatives

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenylglycine core can be achieved through various synthetic strategies. The choice of method often depends on the desired halogen, its position on the aromatic ring, and the required stereochemistry.

General Synthesis of 4-Halophenylglycines

A common approach for the synthesis of 4-halophenylglycines involves the use of the corresponding halogenated benzaldehyde as a starting material.

Experimental Protocol: Synthesis of p-Chlorophenylglycine

This protocol describes the synthesis of p-chlorophenylglycine from p-chlorobenzaldehyde via the Strecker synthesis, followed by hydrolysis.

  • Step 1: Synthesis of the α-aminonitrile. In a suitable reaction vessel, p-chlorobenzaldehyde is reacted with ammonium bicarbonate and sodium cyanide in a solvent mixture, such as methanol and water. The reaction is typically stirred at an elevated temperature (e.g., 65-70°C) for several hours to facilitate the formation of the corresponding α-aminonitrile.[1]

  • Step 2: Hydrolysis to the amino acid. The resulting α-aminonitrile intermediate is then subjected to hydrolysis. This is often achieved by heating the intermediate under basic conditions, for example, with a sodium hydroxide solution in an autoclave at elevated temperatures (e.g., 120°C).[1]

  • Step 3: Isolation and purification. After hydrolysis, the reaction mixture is worked up to isolate the p-chlorophenylglycine. This typically involves neutralization of the reaction mixture with an acid (e.g., sulfuric acid) to a pH of 7-8, which precipitates the amino acid.[1] The crude product can then be purified by recrystallization.

A similar one-pot method can be employed where the intermediate p-chlorophenylhydantoin is formed and subsequently hydrolyzed without purification to yield p-chlorophenylglycine.[2]

Experimental Protocol: Synthesis of o-Chlorophenylglycine

A method for the preparation of o-chlorophenylglycine involves the reaction of o-chlorobenzaldehyde and chloroform in the presence of a phase transfer catalyst and ammonia water. This approach avoids the use of highly toxic sodium cyanide. The resulting o-chlorophenylglycine can then be esterified, for example, by reacting with thionyl chloride and methanol to produce the corresponding methyl ester, a key intermediate for the synthesis of clopidogrel.

Synthesis of Other Halogenated Derivatives

The synthesis of other halogenated phenylglycine derivatives, such as those containing bromine or fluorine, can be achieved using analogous methods starting from the corresponding halogenated benzaldehydes. For instance, the synthesis of ((3-Chlorophenyl)sulfonyl)glycine can be performed through the reaction of glycine with 3-chlorobenzenesulfonyl chloride in the presence of a base.[3][4]

Synthesis_of_Halogenated_Phenylglycine_Derivatives Start Halogenated Benzaldehyde Strecker Strecker Synthesis (NH4HCO3, NaCN) Start->Strecker Hydrolysis Hydrolysis (e.g., NaOH, H2O, heat) Strecker->Hydrolysis Product Halogenated Phenylglycine Hydrolysis->Product

General workflow for the synthesis of halogenated phenylglycines.

Biological Activities and Quantitative Data

Halogenated phenylglycine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and modulatory effects on receptors and enzymes.

Antibacterial Activity

Several halogenated phenylglycine derivatives have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

CompoundTarget OrganismMIC (mg/L)Reference
PhenylglycineEscherichia coli125[5]
m-MethylphenylglycineEscherichia coli62.5 - 125[5]
p-DimethylaminophenylglycineEscherichia coli62.5 - 125[5]
o-BromophenylglycineEscherichia coli62.5 - 125[5]
m-BromophenylglycineEscherichia coli62.5 - 125[5]
p-ChlorophenylglycineEscherichia coli62.5 - 125[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A pure culture of the test bacterium (e.g., E. coli) is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Compound Dilution: The halogenated phenylglycine derivative is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[6]

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (e.g., E. coli) Inoculation Inoculation of wells Inoculum->Inoculation Compound Halogenated Phenylglycine Derivative SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 16-24h) Inoculation->Incubation ReadResults Visual Inspection for Bacterial Growth Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Workflow for MIC determination by broth microdilution.

Antifungal Activity

Certain 2-phenylglycine derivatives have shown promising antifungal activity against plant pathogenic fungi. The half-maximal effective concentration (EC50) is used to quantify this activity.

CompoundTarget OrganismEC50 (µg/mL)Reference
Compound III11Nigrospora oryzae17.3[3]

Experimental Protocol: Antifungal Activity against Nigrospora oryzae

This protocol details the screening of antifungal activity against the plant pathogen Nigrospora oryzae.

  • Fungal Culture: The fungus Nigrospora oryzae is cultured on a suitable medium, such as potato dextrose agar (PDA), to obtain a pure and actively growing culture.[7]

  • Compound Preparation: The test compound is dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations.

  • Mycelial Growth Inhibition Assay: A small plug of the fungal mycelium is placed in the center of a PDA plate containing the test compound at a specific concentration. The plates are incubated at an appropriate temperature (e.g., 25°C) in the dark. The diameter of the fungal colony is measured after a set period, and the percentage of growth inhibition is calculated relative to a control plate without the compound.

  • EC50 Determination: To determine the EC50 value, the assay is performed with a range of compound concentrations, and the concentration that inhibits 50% of the fungal growth is calculated.

Antiviral Activity

The introduction of fluorine atoms into amino acids and their derivatives is a known strategy to enhance antiviral activity.[] Fluorinated compounds can exhibit improved metabolic stability, lipophilicity, and binding affinity to viral targets.[4] While specific IC50 values for halogenated phenylglycine derivatives against viruses like HIV were not found in the initial searches, the general principles of antiviral activity of fluorinated compounds are relevant. The antiviral mechanism of such compounds can involve the inhibition of viral enzymes like reverse transcriptase or protease, or interference with viral entry and replication processes.[3][9]

Modulation of Receptors and Enzymes

Phenylglycine derivatives are well-known for their ability to interact with metabotropic glutamate receptors (mGluRs), acting as either agonists or antagonists. This activity is crucial in the central nervous system.

CompoundReceptor SubtypeActivityIC50/EC50 (µM)Reference
(S)-4-CarboxyphenylglycinemGluR1αAntagonist65[10]
(RS)-α-Methyl-4-carboxyphenylglycinemGluR1αAntagonist155[10]
(S)-3-Carboxy-4-hydroxyphenylglycinemGluR1αAntagonist290[10]
(RS)-4-Carboxy-3-hydroxyphenylglycinemGluR2Agonist48[10]
(S)-3-Carboxy-4-hydroxyphenylglycinemGluR2Agonist97[10]
(R)-3-HydroxyphenylglycinemGluR2Agonist451[10]
(S)-4-CarboxyphenylglycinemGluR2Antagonist577[10]
(RS)-α-Methyl-4-carboxyphenylglycinemGluR2Antagonist340[10]

Experimental Protocol: Receptor Binding Assay

This is a general protocol for a competitive receptor binding assay to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., mGluR1α) are prepared from cultured cells or tissue.

  • Radioligand Binding: The membranes are incubated with a known concentration of a radiolabeled ligand that has a high affinity for the receptor.

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the halogenated phenylglycine derivative).

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of halogenated phenylglycine derivatives are mediated through their interaction with various cellular targets and the subsequent modulation of signaling pathways.

Modulation of Metabotropic Glutamate Receptor (mGluR) Signaling

Phenylglycine derivatives are classical modulators of mGluRs, which are G-protein coupled receptors involved in a wide range of neurological processes.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically coupled to Gq/G11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Halogenated phenylglycine derivatives can act as either agonists, initiating this cascade, or antagonists, blocking the effects of glutamate.

  • Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: These receptors are generally coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

mGluR_Signaling cluster_group1 Group I mGluRs (mGluR1, mGluR5) cluster_group23 Group II/III mGluRs (mGluR2/3, mGluR4/6/7/8) mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC mGluR2_8 mGluR2/3/4/6/7/8 Gi Gi/o mGluR2_8->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Glutamate Glutamate / Halogenated Phenylglycine Agonist Glutamate->mGluR1_5 Glutamate->mGluR2_8 Antagonist Halogenated Phenylglycine Antagonist Antagonist->mGluR1_5 blocks Antagonist->mGluR2_8 blocks

Modulation of mGluR signaling pathways by phenylglycine derivatives.

Antibacterial Mechanism of Action

While the precise mechanisms of action for many halogenated phenylglycine derivatives are still under investigation, some related halogenated aromatic compounds, such as halogenated phenazines, are known to exert their antibacterial effects through an iron starvation mechanism. These compounds can chelate essential metal ions like iron(II), disrupting bacterial metabolic processes that are dependent on these metals. This leads to the inhibition of key cellular functions, such as DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death. It is plausible that some halogenated phenylglycine derivatives may share a similar mechanism of action.

Antifungal Mechanism of Action

The antifungal activity of some 2-phenylglycine derivatives has been linked to the disruption of the integrity of the fungal cell membrane. This can lead to leakage of essential intracellular components and ultimately cell death.[3]

Conclusion

Halogenated phenylglycine derivatives are a promising class of compounds with diverse and potent biological activities. Their ability to interact with a range of biological targets, including bacterial and fungal cells, viruses, and key receptors in the central nervous system, highlights their potential for the development of new therapeutic agents. Further research focusing on structure-activity relationships, elucidation of specific mechanisms of action, and optimization of pharmacokinetic properties will be crucial for translating the potential of these compounds into clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating and important area of medicinal chemistry.

References

Unlocking the Potential of 3-Chloro-4-fluoro-DL-phenylglycine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluoro-DL-phenylglycine is a non-proteinogenic, halogen-substituted aromatic amino acid. While not extensively documented as a standalone therapeutic agent, its true value in medicinal chemistry lies in its role as a versatile chiral building block for the synthesis of more complex and potent drug candidates. The strategic incorporation of both chlorine and fluorine atoms on the phenyl ring offers a unique combination of physicochemical properties that can be exploited to fine-tune the biological activity, metabolic stability, and pharmacokinetic profile of a lead compound.

This technical guide provides an in-depth analysis of the potential applications of this compound, drawing insights from the well-established roles of its core structural motifs: the phenylglycine scaffold and the 3-chloro-4-fluoro substitution pattern. We will explore its potential in the synthesis of various therapeutic agents, supported by detailed experimental protocols for its derivatization and diagrams to illustrate key synthetic and signaling pathways.

The Phenylglycine Scaffold: A Privileged Structure in Drug Discovery

The phenylglycine moiety is a recurring structural motif in a variety of biologically active compounds. Its rigid structure, which holds a phenyl ring and a chiral center in close proximity, provides a well-defined framework for interaction with biological targets. Phenylglycine derivatives have been successfully incorporated into:

  • Antibiotics: The D-phenylglycine side chain is a critical component of several semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin. It enhances the oral bioavailability and spectrum of activity of these drugs.

  • Anticonvulsants and Antinociceptives: Phenylglycinamide derivatives have shown potent activity in animal models of seizures and pain, suggesting their potential for the development of new treatments for epilepsy and neuropathic pain.[1]

  • Metabotropic Glutamate Receptor (mGluR) Modulators: Phenylglycine derivatives have been instrumental as pharmacological tools for studying the role of mGluRs in the central nervous system, with some acting as selective agonists or antagonists.[2]

The Influence of 3-Chloro and 4-Fluoro Substituents

The presence and position of halogen atoms on an aromatic ring can profoundly impact a molecule's properties. The 3-chloro-4-fluoro substitution pattern on the phenyl ring of this compound offers several potential advantages in drug design:

  • Modulation of Lipophilicity: Both chlorine and fluorine are more lipophilic than hydrogen, which can enhance membrane permeability and oral absorption. The combined effect of these two halogens can be used to fine-tune the overall lipophilicity of a molecule.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life.

  • Enhanced Binding Interactions: Chlorine and fluorine can participate in various non-covalent interactions with protein targets, including halogen bonding, which can significantly contribute to binding affinity and selectivity.[3]

  • Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups, which can alter the pKa of nearby functional groups and influence the electronic properties of the aromatic ring, potentially modulating target engagement.

A comparative analysis of chlorine and fluorine as bioisosteric substituents reveals that chlorinated compounds are often slightly more active than their fluorinated counterparts, while fluorinated compounds tend to have higher solubility.[4][5]

Potential Therapeutic Applications and Synthetic Pathways

Given the properties of its constituent parts, this compound is a promising starting material for the synthesis of a wide range of potential therapeutic agents. Its precursor, 3-chloro-4-fluoroaniline, is a key intermediate in the synthesis of the EGFR inhibitor Gefitinib and various fluoroquinolone antibiotics , highlighting the relevance of this substitution pattern in approved drugs.[6][7]

Synthesis of Kinase Inhibitors

The 3-chloro-4-fluorophenyl moiety is a key pharmacophore in several kinase inhibitors. This compound can be used to introduce this motif into novel scaffolds targeting various kinases implicated in cancer and inflammatory diseases. A plausible synthetic workflow could involve the initial N-acylation of the amino acid followed by further elaboration.

G A This compound B N-Acyl Derivative A->B Acyl Chloride or Carboxylic Acid + Coupling Agent C Esterification B->C Alcohol, Acid Catalyst D Amide Coupling with Heterocycle B->D Heterocyclic Amine, Coupling Agent E Potential Kinase Inhibitor Scaffold C->E Further Elaboration D->E Cyclization or Further Functionalization

Figure 1: Synthetic workflow for kinase inhibitors.
Development of Novel Antibiotics

Building on the precedent of phenylglycine in β-lactam antibiotics and 3-chloro-4-fluoroaniline in fluoroquinolones, this amino acid could be used to synthesize novel antimicrobial agents. It could be incorporated as a side chain in new penicillin or cephalosporin analogues or used as a scaffold to build entirely new classes of bacterial enzyme inhibitors.

CNS-Active Agents

The phenylglycine core is a known scaffold for CNS-active compounds. By derivatizing this compound, it is possible to explore new chemical space for modulators of targets such as mGluRs, NMDA receptors, or voltage-gated ion channels, potentially leading to new treatments for neurological and psychiatric disorders.

Peptidomimetics

Incorporating this compound into peptide sequences can create peptidomimetics with enhanced properties. The halogenated phenyl ring can introduce conformational constraints and improve metabolic stability compared to natural phenylalanine or tyrosine residues. This is a valuable strategy for developing peptide-based drugs with improved oral bioavailability and longer duration of action.

G A Protected this compound B Solid-Phase Peptide Synthesis (SPPS) A->B Coupling to Resin-bound Peptide C Cleavage and Deprotection B->C e.g., TFA Cocktail D Peptidomimetic with Enhanced Properties C->D

Figure 2: Workflow for peptidomimetic synthesis.

Quantitative Data Summary

PropertyChlorine (Cl)Fluorine (F)Implication in Drug Design
van der Waals Radius (Å)1.751.47Chlorine is larger and can provide more steric bulk.
Electronegativity (Pauling)3.163.98Fluorine is more strongly electron-withdrawing.
Hammett Meta Constant (σm)+0.37+0.34Similar inductive electron-withdrawing effect at the meta position.
Hammett Para Constant (σp)+0.23+0.06Chlorine is more electron-withdrawing at the para position due to weaker resonance donation.
Lipophilicity (Hansch π)+0.71+0.14Chlorine significantly increases lipophilicity more than fluorine.
C-X Bond Energy (kcal/mol)~81~108The C-F bond is much stronger, leading to greater metabolic stability.

Key Experimental Protocols

The utility of this compound as a building block is realized through its chemical transformations. Below are detailed protocols for two fundamental reactions.

Protocol 1: N-Acylation of this compound

This procedure describes the general method for forming an amide bond at the N-terminus of the amino acid.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (2.5 eq).

  • If using an acyl chloride: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • If using a carboxylic acid: Add the carboxylic acid (1.1 eq), HATU (1.1 eq), and stir for 5 minutes before adding the amino acid solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-acyl derivative.

Protocol 2: Esterification of this compound

This protocol details the formation of an ester from the carboxylic acid moiety.

Materials:

  • This compound

  • Alcohol (e.g., Methanol or Ethanol)

  • Acid catalyst (e.g., Thionyl chloride (SOCl₂) or concentrated Sulfuric acid)

  • Anhydrous solvent (e.g., the alcohol being used)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure using Thionyl Chloride:

  • Suspend this compound (1.0 eq) in the alcohol (e.g., methanol) at 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be further purified by chromatography if necessary.

G cluster_0 N-Acylation cluster_1 Esterification A This compound B Add Base (e.g., DIPEA) A->B C Add Acylating Agent (Acyl Chloride or Activated Acid) B->C D Reaction Stirring (rt, 4-16h) C->D E Aqueous Workup D->E F Purification (Chromatography) E->F G N-Acyl Product F->G H This compound I Suspend in Alcohol H->I J Add Acid Catalyst (e.g., SOCl₂) I->J K Reflux (2-6h) J->K L Solvent Removal K->L M Aqueous Workup & Extraction L->M N Ester Product M->N

Figure 3: Experimental workflows for derivatization.

Conclusion

This compound represents a valuable and under-explored building block in medicinal chemistry. While direct biological activity data for this specific molecule is scarce, its constituent structural motifs—the phenylglycine scaffold and the 3-chloro-4-fluoro substitution pattern—are well-represented in a variety of successful therapeutic agents. By leveraging the known structure-activity relationships of these components, medicinal chemists can utilize this compound as a starting point for the rational design and synthesis of novel drug candidates with potentially improved potency, selectivity, and pharmacokinetic properties. The synthetic protocols provided herein offer a foundation for the chemical elaboration of this promising intermediate into a diverse range of bioactive molecules. As the demand for new therapeutics continues to grow, the strategic use of such halogenated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

Safety and Handling of 3-Chloro-4-fluoro-DL-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for 3-Chloro-4-fluoro-DL-phenylglycine (CAS No: 261762-99-6). The information is compiled to ensure the safe use of this compound in a laboratory and research setting.

Chemical and Physical Properties

This compound is a substituted amino acid derivative. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 261762-99-6[1][2]
Molecular Formula C8H7ClFNO2[1][2]
Molecular Weight 203.6 g/mol [1][2]
IUPAC Name 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid[2]
Appearance Solid[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS pictograms and hazard statements are summarized below.

PictogramSignal WordHazard ClassHazard Statement
GHS07: Harmful/IrritantWarning Skin Irritation (Category 2)H315: Causes skin irritation.[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.

3.2. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. Storage

  • Store in a tightly closed container in a dry and well-ventilated place.[2][3]

  • Keep in a cool place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The hazard classifications are based on data from suppliers and regulatory bodies. Researchers should perform their own risk assessments based on the intended use and scale of their experiments.

Visualizations

6.1. Safe Handling Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Weighing Weighing Ventilation->Weighing Dissolving Dissolving/Reaction Weighing->Dissolving Decontamination Decontaminate Work Area Dissolving->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal PPE_Removal Remove PPE WasteDisposal->PPE_Removal

A general workflow for the safe handling of chemical compounds.

6.2. First Aid Decision Pathway

This diagram provides a decision-making flowchart for first aid in case of accidental exposure to this compound.

A decision pathway for first aid measures following exposure.

References

Navigating the Solubility Landscape of 3-Chloro-4-fluoro-DL-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and their intermediates is a cornerstone of successful formulation and process development. This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-fluoro-DL-phenylglycine, a substituted amino acid derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers qualitative predictions for its behavior in common laboratory solvents.

Introduction to this compound and its Physicochemical Profile

This compound is a non-proteinogenic amino acid characterized by a phenyl ring substituted with both a chlorine and a fluorine atom. Its chemical structure, possessing both a polar amino acid moiety (with carboxylic acid and amino groups) and a halogenated aromatic ring, suggests a complex solubility profile. The interplay of its ability to form hydrogen bonds, its dipole moment, and the hydrophobic nature of the substituted benzene ring will dictate its solubility in various media.

Key Structural Features Influencing Solubility:

  • Amino Acid Group: The zwitterionic nature of the amino acid group at physiological pH allows for strong ionic interactions and hydrogen bonding, favoring solubility in polar protic solvents like water.

  • Halogenated Phenyl Ring: The presence of chlorine and fluorine atoms increases the molecule's polarity and can participate in dipole-dipole interactions. However, the overall aromatic ring is hydrophobic, which will contribute to its solubility in less polar organic solvents.

  • Chirality: As a racemic (DL) mixture, its crystal lattice energy may differ from that of its individual enantiomers, potentially influencing its solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the amino acid portion of the molecule, leading to moderate to good solubility. The solubility of amino acids in alcohol-water mixtures often decreases with increasing alcohol content due to the reduction in the solvent's overall polarity and hydrogen bonding capacity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, but they do not donate them. They are likely to be effective at dissolving this compound by interacting with both the polar and non-polar regions of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the amino acid group, the solubility of this compound in non-polar solvents is expected to be very low.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis and general principles of solubility for similar amino acid compounds, the following table provides a qualitative prediction of the solubility of this compound. It is crucial to note that these are estimations and must be confirmed through experimental determination.

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Polar Protic WaterSparingly SolubleZwitterionic amino acid group is solvated, but the hydrophobic phenyl ring limits high solubility.
MethanolSolubleGood balance of polarity and ability to hydrogen bond with the amino acid moiety.
EthanolModerately SolubleLower polarity than methanol may slightly reduce its solvating power for the polar groups.
IsopropanolSparingly SolubleIncreased hydrocarbon character reduces its ability to solvate the polar functional groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHighly polar nature effectively solvates both polar and non-polar parts of the molecule.
Dimethylformamide (DMF)SolubleSimilar to DMSO, its high polarity makes it a good solvent for a wide range of compounds.
AcetonitrileSparingly SolubleLess polar than DMSO and DMF, may have limited capacity to dissolve the compound.
Non-Polar TolueneInsolubleThe large difference in polarity between the solvent and the amino acid group prevents dissolution.
HexaneInsolubleHighly non-polar nature is incompatible with the polar functional groups of the molecule.
Aqueous Base 0.1 M NaOHSolubleThe carboxylic acid group is deprotonated to form a highly soluble carboxylate salt.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

4.1. Materials and Equipment

  • This compound

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep Preparation of Saturated Solution equil Equilibration sep Phase Separation quant Quantification calc Calculation add_excess Add excess solute to a known volume of solvent in a vial. agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. add_excess->agitate Ensure excess solid remains centrifuge Centrifuge to pellet undissolved solid. agitate->centrifuge Confirm equilibrium supernatant Carefully withdraw a known volume of the supernatant. centrifuge->supernatant dilute Dilute the supernatant with a suitable solvent. supernatant->dilute analyze Analyze the concentration using a validated analytical method (e.g., HPLC-UV). dilute->analyze solubility_calc Calculate the solubility (e.g., in mg/mL or mol/L). analyze->solubility_calc

Figure 1. Experimental workflow for solubility determination using the shake-flask method.

4.3. Detailed Procedure

  • Preparation of Saturated Solution: To a series of vials, add a known volume of the selected solvent (e.g., 5 mL). Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., at 10,000 rpm for 10 minutes) is recommended to ensure a clear supernatant.

  • Sample Preparation and Quantification: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC-UV.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (mg/mL) = (Concentration of diluted sample (mg/mL)) × (Dilution factor)

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a systematic approach based on theoretical principles and established experimental protocols can provide the necessary insights for its application in research and development. The predicted solubility profile suggests that polar organic solvents are likely to be the most effective, with solubility in aqueous media being pH-dependent. The provided experimental workflow offers a robust method for researchers to determine the precise solubility in their specific solvent systems, enabling informed decisions in process chemistry and formulation science.

The Enigmatic Profile of 3-Chloro-4-fluoro-DL-phenylglycine: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluoro-DL-phenylglycine is a substituted, non-proteinogenic amino acid. Its structure, featuring both chloro and fluoro moieties on the phenyl ring, suggests potential applications in medicinal chemistry and drug development, where halogenated amino acids are often utilized to modulate the pharmacological properties of lead compounds. Despite its commercial availability, a comprehensive, publicly accessible record detailing its discovery, historical development, and specific synthetic protocols remains elusive. This guide endeavors to consolidate the available information and provide a framework for understanding this compound based on general synthetic methodologies for related structures.

Physicochemical Properties and Identification

A summary of the basic chemical and physical properties of this compound is presented below.

PropertyValue
IUPAC Name 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid
CAS Number 261762-99-6
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
Appearance White to off-white solid (typical)
Solubility Expected to be sparingly soluble in water and soluble in acidic and basic aqueous solutions.

Presumed Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature or patents, its structure strongly suggests that it can be synthesized through well-established methods for the preparation of α-amino acids. The most probable starting material for such a synthesis is 3-chloro-4-fluorobenzaldehyde. Two classical named reactions are commonly employed for the synthesis of phenylglycine derivatives from their corresponding benzaldehydes: the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis.

Conceptual Experimental Workflow for Strecker Synthesis:

3-Chloro-4-fluoro-DL-phenylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Non-Proteinogenic Amino Acid, 3-Chloro-4-fluoro-DL-phenylglycine.

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications derived from the broader understanding of halogenated amino acids.

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-encoding amino acids.[1] They are increasingly utilized in pharmaceutical research to enhance the properties of peptide-based drugs and other small molecules.[2][3] The incorporation of NPAAs can lead to improved metabolic stability, increased potency, and better bioavailability.[4] Halogenation, the introduction of halogen atoms such as chlorine and fluorine, is a common strategy in drug design to modulate a molecule's electronic and steric properties, often leading to enhanced biological activity.[5][6]

Physicochemical Properties

This compound is a derivative of phenylglycine with chlorine and fluorine atoms substituted on the phenyl ring. These substitutions are expected to influence its lipophilicity, pKa, and binding interactions with biological targets.

PropertyValueReference
Molecular Formula C8H7ClFNO2[7][8]
Molecular Weight 203.60 g/mol [8]
CAS Number 261762-99-6[7][8]
Appearance Solid[7]
IUPAC Name 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid[7][8]

Synthesis of this compound

The most common and versatile method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[9][10][11] This three-component reaction involves an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[9][11]

Proposed Synthetic Pathway: Strecker Synthesis

The synthesis of this compound can be achieved via a Strecker reaction starting from 3-chloro-4-fluorobenzaldehyde.

Strecker_Synthesis reactant1 3-Chloro-4-fluorobenzaldehyde intermediate α-Aminonitrile intermediate reactant1->intermediate Step 1 reactant2 NH4Cl, NaCN reactant2->intermediate reactant3 H3O+ (hydrolysis) product This compound reactant3->product intermediate->product Step 2

Proposed Strecker synthesis pathway for this compound.
Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Strecker synthesis of similar substituted phenylglycines.

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

  • 3-chloro-4-fluorobenzaldehyde (1.0 equivalent) is added to the solution.

  • A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the mixture while maintaining the temperature at 0-5 °C with an ice bath.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The resulting precipitate, the α-aminonitrile, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis of α-Aminonitrile to this compound

  • The crude α-aminonitrile is suspended in a solution of concentrated hydrochloric acid.

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling to room temperature, the solution is neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • The crude this compound is collected by filtration.

  • Purification is achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Characterization

The final product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Biological Activity and Applications

Antimicrobial and Antifungal Activity

Halogenated compounds and phenylglycine derivatives have demonstrated antimicrobial and antifungal properties.[12][13][14][15] The presence of both chlorine and fluorine on the phenyl ring of this compound may contribute to its potential as an antimicrobial agent. The proposed mechanism could involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer and Cytotoxic Activity

Substituted phenylglycine derivatives have been investigated for their cytotoxic effects on cancer cell lines.[16][17][18] For instance, some derivatives have been shown to induce apoptosis in cancer cells.[16] The unique electronic properties conferred by the halogen substituents in this compound could lead to selective activity against cancer cells.

Potential_Biological_Activity core This compound antimicrobial Antimicrobial Activity core->antimicrobial antifungal Antifungal Activity core->antifungal anticancer Anticancer Activity core->anticancer mechanism1 Membrane Disruption antimicrobial->mechanism1 mechanism2 Enzyme Inhibition antimicrobial->mechanism2 antifungal->mechanism1 anticancer->mechanism2 mechanism3 Apoptosis Induction anticancer->mechanism3

Potential biological activities and mechanisms of this compound.
Incorporation into Peptides

The incorporation of this compound into peptide sequences could enhance their therapeutic properties. Halogenated amino acids can increase the stability of peptides against enzymatic degradation and improve their binding affinity to target proteins.[19]

Peptide_Incorporation_Workflow start Peptide Design synthesis Solid-Phase Peptide Synthesis (Incorporate 3-Cl-4-F-Phg) start->synthesis purification Peptide Purification (HPLC) synthesis->purification analysis Biological Activity Assays purification->analysis evaluation Evaluation of Enhanced Properties (Stability, Potency) analysis->evaluation

Workflow for the incorporation of 3-Cl-4-F-Phg into peptides.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the Strecker reaction is a feasible and scalable approach. Based on the known activities of related halogenated and substituted phenylglycine derivatives, this non-proteinogenic amino acid holds promise for the development of novel therapeutic agents with potential antimicrobial, antifungal, and anticancer properties. Further research is warranted to fully elucidate its biological activity and to explore its utility in peptide-based therapeutics.

References

The Pivotal Role of Fluorine and Chlorine Substituents in Phenylglycine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglycine and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. The strategic incorporation of halogen substituents, particularly fluorine and chlorine, onto the phenyl ring has emerged as a powerful tool to modulate the pharmacological properties of these compounds. This technical guide provides a comprehensive overview of the role of fluorine and chlorine in tuning the bioactivity, selectivity, and pharmacokinetic profiles of phenylglycine derivatives. We delve into the structure-activity relationships (SAR), present detailed experimental protocols for their synthesis and evaluation, and visualize the key signaling pathways influenced by these halogenated molecules. This guide aims to equip researchers and drug development professionals with the critical knowledge to leverage halogen substitution in the design of next-generation phenylglycine-based drugs.

Introduction: The Significance of Phenylglycine Scaffolds and Halogenation

Phenylglycine derivatives are non-proteinogenic amino acids that have garnered significant attention in pharmaceutical research due to their unique structural and stereochemical properties. They serve as crucial chiral building blocks in the synthesis of a wide array of biologically active molecules.[1] A key area of interest is their activity as ligands for metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a vital role in modulating synaptic transmission and neuronal excitability in the central nervous system (CNS).[2]

The introduction of halogen atoms, such as fluorine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic potential.[3][4][5] Halogenation can profoundly influence a molecule's physicochemical properties, including:

  • Lipophilicity: Generally, halogenation increases lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Metabolic Stability: The strong carbon-halogen bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Binding Affinity: Halogen atoms can participate in various non-covalent interactions with biological targets, such as hydrogen bonds and halogen bonds, leading to enhanced binding affinity and potency.

  • Conformational Control: The steric bulk of halogens can influence the preferred conformation of a molecule, which can be critical for selective receptor binding.

This guide will specifically focus on the comparative effects of fluorine and chlorine substituents on the phenylglycine core, with a particular emphasis on their impact on mGluR modulation.

Structure-Activity Relationships and Quantitative Data

The substitution pattern of halogens on the phenylglycine ring is a critical determinant of their activity and selectivity for different mGluR subtypes. Group I mGluRs (mGluR1 and mGluR5) are coupled to the phospholipase C (PLC) pathway, leading to phosphoinositide (PI) hydrolysis, while Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) are negatively coupled to adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) formation.[6] Phenylglycine derivatives have been shown to act as both agonists and antagonists at these receptors.[7][8][9]

Below are tables summarizing the quantitative bioactivity data for a selection of fluorinated and chlorinated phenylglycine derivatives, illustrating the impact of halogen substitution on their potency and selectivity.

Table 1: Antagonist Activity of Phenylglycine Derivatives at mGluR1α

CompoundSubstituent(s)IC50 (µM)Reference
(S)-4-Carboxyphenylglycine4-COOH65 ± 5[7]
(S)-4-Carboxy-3-hydroxyphenylglycine4-COOH, 3-OH19 - 50[10]
(+)-α-Methyl-4-carboxyphenylglycine4-COOH, α-CH329 - 100[10]
(RS)-α-Methyl-4-carboxyphenylglycine4-COOH, α-CH3155 ± 38[7]

Table 2: Agonist and Antagonist Activity of Phenylglycine Derivatives at mGluR2

CompoundActivitySubstituent(s)EC50/IC50 (µM)Reference
(S)-4-CarboxyphenylglycineAntagonist4-COOH577 ± 74[7]
(RS)-α-Methyl-4-carboxyphenylglycineAntagonist4-COOH, α-CH3340 ± 59[7]
(R,S)-4-Carboxy-3-hydroxyphenylglycineAgonist4-COOH, 3-OH48 ± 5[7]
(R)-3-HydroxyphenylglycineAgonist3-OH451 ± 93[7]
(S)-3-Carboxy-4-hydroxyphenylglycineAgonist3-OH, 4-COOH97 ± 12[7]

Table 3: Antagonist Activity of Phenylglycine Derivatives at mGluR5a

CompoundSubstituent(s)IC50 (µM)Reference
(S)-4-Carboxy-3-hydroxyphenylglycine4-COOH, 3-OH53 - 280[10]
(S)-4-Carboxyphenylglycine4-COOH150 - 156[10]
(+)-α-Methyl-4-carboxyphenylglycine4-COOH, α-CH3115 - 210[10]

These data highlight that the nature and position of substituents on the phenylglycine scaffold dramatically influence the pharmacological profile of the compounds, enabling discrimination between different mGluR subtypes.[11]

Experimental Protocols

Reproducible and well-documented experimental procedures are crucial for the advancement of drug discovery programs. This section provides detailed methodologies for the synthesis of a key chlorinated phenylglycine derivative and for the biological evaluation of these compounds at metabotropic glutamate receptors.

Synthesis of (R)-4-Chlorophenylglycine

This protocol describes a typical synthesis of (R)-4-chlorophenylglycine, a valuable chiral building block. The synthesis involves an initial Strecker reaction to produce the racemic mixture, followed by enzymatic resolution to obtain the desired enantiomer.

Materials:

  • 4-Chlorobenzaldehyde

  • Ammonium bicarbonate (NH₄HCO₃)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (45%)

  • Sulfuric acid (H₂SO₄) solution (50%)

  • Activated carbon

  • Acetic acid

  • Acetic anhydride

  • Immobilized penicillin G acylase

  • Phosphate buffer (pH 7.5-8.0)

Procedure:

  • Synthesis of Racemic 4-Chlorophenylglycine (Strecker Synthesis):

    • In a reaction vessel, dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a mixture of methanol and water.

    • Stir the mixture at 50-60°C for several hours to form the intermediate 5-(4-chlorophenyl)hydantoin.

    • Add 45% sodium hydroxide solution to the mixture and heat under reflux for several hours to hydrolyze the hydantoin to the sodium salt of 4-chlorophenylglycine.

    • Cool the reaction mixture and decolorize with activated carbon.

    • Filter to remove the activated carbon.

    • Carefully neutralize the filtrate with 50% sulfuric acid to a pH of approximately 7 to precipitate the racemic 4-chlorophenylglycine.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • N-Acetylation of DL-4-Chlorophenylglycine:

    • Suspend the racemic 4-chlorophenylglycine in a mixture of acetic acid and acetic anhydride.

    • Heat the mixture under reflux to achieve complete N-acetylation.

    • Cool the reaction mixture and isolate the N-acetyl-DL-4-chlorophenylglycine by crystallization.

  • Enzymatic Resolution:

    • Prepare a phosphate buffer solution (pH 7.5-8.0).

    • Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

    • Add immobilized penicillin G acylase to the suspension.

    • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.

    • Monitor the reaction progress. Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

    • Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it.

    • Isolate the L-4-chlorophenylglycine by filtration.

    • Acidify the remaining solution to precipitate N-acetyl-(R)-4-chlorophenylglycine.

  • Hydrolysis and Purification:

    • Hydrolyze the N-acetyl-(R)-4-chlorophenylglycine using acid hydrolysis to yield (R)-4-Chlorophenylglycine.

    • Purify the final product by recrystallization from a suitable solvent (e.g., water-alcohol mixture).

Biological Evaluation: Phosphoinositide (PI) Hydrolysis Assay for mGluR1/5 Activity

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify the activity of Group I mGluR agonists and antagonists.

Materials:

  • HEK293 cells stably expressing the mGluR of interest (e.g., mGluR1α or mGluR5a)

  • myo-[³H]-inositol

  • Cell culture medium

  • Locke's buffer

  • Lithium chloride (LiCl)

  • Test compounds (agonists and antagonists)

  • Lysis buffer

  • Anion exchange chromatography columns

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling:

    • Culture the HEK293 cells expressing the target mGluR in appropriate culture plates.

    • Incubate the cells overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.

  • Assay:

    • Wash the cells twice with Locke's buffer.

    • Pre-incubate the cells with Locke's buffer containing LiCl for 30 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphates.

    • For antagonist testing, pre-incubate the cells with the antagonist compound during this step.

    • Add the agonist (e.g., glutamate or a specific mGluR agonist) and incubate for an additional 30-60 minutes.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a suitable lysis buffer (e.g., perchloric acid).

    • Separate the total inositol phosphates from free myo-[³H]-inositol using anion exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Calculate the concentration-response curves for agonists to determine EC50 values.

    • For antagonists, determine the IC50 values by measuring the inhibition of agonist-stimulated IP accumulation.

Signaling Pathways and Experimental Workflows

Understanding the signaling cascades initiated by the activation of mGluRs is fundamental to elucidating the mechanism of action of phenylglycine derivatives. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Group I mGluR (mGluR1/5) Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR Group I mGluR (mGluR1/5) Gq Gq/11 mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream Phenylglycine Phenylglycine Derivative (Agonist/Antagonist) Phenylglycine->mGluR

Caption: Group I mGluR signaling cascade initiated by phenylglycine derivatives.

Group II/III mGluR (mGluR2/3/4/6/7/8) Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR Group II/III mGluR Gi Gi/o mGluR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream Phenylglycine Phenylglycine Derivative (Agonist/Antagonist) Phenylglycine->mGluR

Caption: Group II/III mGluR signaling cascade modulated by phenylglycine derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel halogenated phenylglycine derivatives.

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Design Compound Design (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (Determine Ki) Purification->Binding Functional Functional Assays (e.g., PI Hydrolysis, cAMP) (Determine EC50/IC50) Binding->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity Selectivity->Design Iterative Design ADME ADME/Tox Profiling (Solubility, Stability, etc.) Selectivity->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo InVivo->Design Further Optimization

Caption: A typical workflow for the discovery of phenylglycine-based drug candidates.

Conclusion and Future Directions

The incorporation of fluorine and chlorine substituents into the phenylglycine scaffold is a highly effective strategy for modulating the pharmacological properties of these versatile molecules. As demonstrated by the presented data, halogenation can significantly impact potency and selectivity for metabotropic glutamate receptors, offering a powerful tool for fine-tuning drug candidates. The detailed experimental protocols and workflow diagrams provided in this guide serve as a practical resource for researchers in the field.

Future research in this area should focus on a more systematic and direct comparison of fluorine and chlorine at various positions on the phenylglycine ring to build a more comprehensive understanding of their differential effects. Furthermore, the exploration of other halogens, such as bromine, and the combination of halogenation with other medicinal chemistry strategies will likely lead to the discovery of novel phenylglycine derivatives with superior therapeutic profiles for the treatment of a wide range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-Chloro-4-fluoro-DL-phenylglycine, a valuable non-proteinogenic amino acid intermediate for pharmaceutical development. The synthetic strategy commences with the readily available starting material, 3-chloro-4-fluoroaniline. The protocol details a three-stage process: (1) the diazotization of 3-chloro-4-fluoroaniline, (2) subsequent formylation to yield the key intermediate 3-chloro-4-fluorobenzaldehyde, and (3) the conversion of the aldehyde to the target amino acid via the Bucherer-Bergs reaction followed by hydrolysis. Detailed experimental procedures, quantitative data, and process visualizations are provided to ensure reproducibility and facilitate application in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of this compound from 3-chloro-4-fluoroaniline is a sequential process that involves the transformation of the initial amine functionality into a diazonium salt. This reactive intermediate is then converted into an aldehyde. The resulting 3-chloro-4-fluorobenzaldehyde serves as the precursor for the construction of the α-amino acid moiety using the robust Bucherer-Bergs multicomponent reaction, which yields a hydantoin intermediate. The final step involves the hydrolysis of the hydantoin ring to afford the desired this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each major step in the synthesis.

Table 1: Synthesis of 3-chloro-4-fluorobenzaldehyde

StepStarting MaterialKey ReagentsReaction ConditionsProductTypical YieldPurity
1 3-chloro-4-fluoroaniline1. HCl, H₂O2. NaNO₂0–5 °C3-chloro-4-fluorobenzenediazonium chlorideIn situN/A
2 3-chloro-4-fluorobenzenediazonium chlorideHCHO, Cu₂O (catalyst)Room Temperature3-chloro-4-fluorobenzaldehyde60-70%>98%

Table 2: Synthesis of this compound

StepStarting MaterialKey ReagentsReaction ConditionsProductTypical YieldPurity
3 3-chloro-4-fluorobenzaldehydeKCN, (NH₄)₂CO₃, Ethanol/H₂O60-70 °C5-(3-chloro-4-fluorophenyl)hydantoin80-90%>97%
4 5-(3-chloro-4-fluorophenyl)hydantoinNaOH (aq) or HCl (aq)130-150 °C (autoclave)This compound>90%[1]>99%

Experimental Protocols

Safety Precaution: This synthesis involves highly toxic reagents such as potassium cyanide and corrosive acids. All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 3-chloro-4-fluorobenzaldehyde

This two-step protocol describes the conversion of 3-chloro-4-fluoroaniline to 3-chloro-4-fluorobenzaldehyde via a diazonium salt intermediate.

Materials:

  • 3-chloro-4-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Formaldehyde solution (37%)

  • Copper(I) Oxide (Cu₂O)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

Step 1: Diazotization of 3-chloro-4-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.[2] The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is now complete, and the solution should be used immediately in the next step.

Step 2: Formylation of the Diazonium Salt

  • In a separate large beaker, add a solution of 37% formaldehyde (1.5 eq) and a catalytic amount of copper(I) oxide (Cu₂O).

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the formaldehyde solution with stirring. Vigorous evolution of nitrogen gas will occur.

  • Once the addition is complete and gas evolution has subsided, allow the mixture to stir at room temperature for 2-3 hours.

  • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-4-fluorobenzaldehyde.

  • The product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Bucherer-Bergs Synthesis of 5-(3-chloro-4-fluorophenyl)hydantoin

This protocol details the one-pot synthesis of the hydantoin intermediate from 3-chloro-4-fluorobenzaldehyde.

Materials:

  • 3-chloro-4-fluorobenzaldehyde

  • Potassium Cyanide (KCN) (EXTREMELY TOXIC)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

Procedure:

  • In a pressure-rated reaction vessel, combine 3-chloro-4-fluorobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).[3]

  • Add a 1:1 mixture of ethanol and deionized water to the vessel.[4]

  • Seal the vessel and heat the mixture to 60-70 °C with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute HCl to a pH of approximately 6.

  • The 5-(3-chloro-4-fluorophenyl)hydantoin product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired hydantoin.

Protocol 3: Hydrolysis of 5-(3-chloro-4-fluorophenyl)hydantoin

This protocol describes the final step to obtain this compound.

Materials:

  • 5-(3-chloro-4-fluorophenyl)hydantoin

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Decolorizing Carbon

Procedure:

  • Place 5-(3-chloro-4-fluorophenyl)hydantoin (1.0 eq) and a 10-15% aqueous solution of sodium hydroxide (3.0 eq) into a stainless-steel autoclave.[1][5]

  • Seal the autoclave and heat to 130-150 °C for 6-8 hours. The internal pressure will increase during the reaction.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and add a small amount of decolorizing carbon. Heat the mixture gently and then filter to remove the carbon.[5]

  • Cool the filtrate in an ice bath and carefully adjust the pH to the isoelectric point of the amino acid (approximately pH 5-6) by the slow addition of concentrated HCl.

  • The this compound will precipitate as a white solid.

  • Collect the product by vacuum filtration, wash with a small amount of cold water, followed by a cold ethanol wash.

  • Dry the final product in a vacuum oven.

Visualization of Workflow and Mechanisms

The following diagrams illustrate the overall experimental workflow and the mechanism of the key bond-forming Bucherer-Bergs reaction.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Formylation cluster_2 Stage 3: Hydantoin Synthesis cluster_3 Stage 4: Final Product A 3-Chloro-4-fluoroaniline B Diazotization (HCl, NaNO₂) A->B C Diazonium Salt (in situ) B->C D Formylation (HCHO, Cu₂O) C->D E 3-Chloro-4-fluorobenzaldehyde D->E F Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) E->F G 5-(3-chloro-4-fluorophenyl)hydantoin F->G H Hydrolysis (NaOH, then HCl) G->H I This compound H->I BuchererBergs Aldehyde 3-Chloro-4-fluorobenzaldehyde Imine Imine Aldehyde->Imine + H₂O Ammonia NH₃ (from (NH₄)₂CO₃) Ammonia->Imine + H₂O Cyanide CN⁻ AminoNitrile α-Aminonitrile Cyanide->AminoNitrile CO2 CO₂ (from (NH₄)₂CO₃) CarbamicAcid Cyano-carbamic acid CO2->CarbamicAcid Imine->AminoNitrile AminoNitrile->CarbamicAcid IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Hydantoin Product IminoOxazolidinone->Hydantoin Rearrangement

References

Application Notes and Protocols for the Incorporation of 3-Chloro-4-fluoro-DL-phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and materials science. These modifications can confer unique structural and functional properties, leading to peptides with enhanced proteolytic stability, constrained conformations, and novel biological activities. 3-Chloro-4-fluoro-DL-phenylglycine is a synthetic amino acid that introduces both chloro and fluoro moieties on the phenyl ring. These halogens can modulate the electronic and steric properties of the peptide, potentially influencing binding affinities and pharmacokinetic profiles. As a racemic mixture (DL), its incorporation results in the formation of diastereomeric peptides, which allows for the exploration of a broader stereochemical space for biological activity.

This document provides detailed protocols for the incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. It covers both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies, with a critical focus on the subsequent purification of the resulting diastereomers.

Physicochemical Properties and Synthetic Considerations

While specific quantitative data for the incorporation of this compound is not extensively available in the literature, the general principles of peptide synthesis with non-natural amino acids apply. The presence of halogen atoms on the phenyl ring can influence the reactivity of the amino acid, potentially requiring optimization of coupling times and reagents.

Key Considerations:

  • Steric Hindrance: The substituted phenyl group may present moderate steric hindrance, potentially necessitating longer coupling times or the use of more potent coupling reagents.

  • Racemization: As a DL-racemic mixture is used, racemization at the alpha-carbon during synthesis is not a concern for the integrity of the amino acid itself. However, the resulting peptide will be a mixture of diastereomers that will likely require separation.

  • Protecting Groups: Both Fmoc and Boc protecting groups are suitable for the α-amino group of this compound. The choice will depend on the overall synthetic strategy and the desired cleavage conditions.

Experimental Protocols

The following protocols are generalized for the incorporation of a non-natural amino acid like this compound and should be optimized for specific peptide sequences.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-3-Chloro-4-fluoro-DL-phenylglycine.

1. Resin Selection and Swelling:

  • Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
  • Place the resin in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).
  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[1]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-3-Chloro-4-fluoro-DL-phenylglycine (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU/HATU, 2.9-3.9 equivalents) in DMF.[2]
  • Add a base, such as N,N-Diisopropylethylamine (DIEA) (6-8 equivalents), to the activation mixture.[2]
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 1-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a second coupling (double coupling) may be necessary.
  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
  • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

4. Peptide Chain Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating Boc-3-Chloro-4-fluoro-DL-phenylglycine.

1. Resin Swelling and First Amino Acid Loading:

  • Swell Merrifield or PAM resin in DCM for 30-60 minutes.[1]
  • Load the first Boc-protected amino acid onto the resin using an appropriate method (e.g., Cesium salt method for Merrifield resin).[1]

2. Boc Deprotection:

  • Swell the peptide-resin in DCM.
  • Treat the resin with 50% TFA in DCM for 2 minutes and drain.[1]
  • Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.[1]
  • Drain the TFA solution and wash the resin thoroughly with DCM.[1]

3. Neutralization:

  • Wash the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step once.[1]
  • Wash the resin thoroughly with DCM.[1]

4. Amino Acid Coupling:

  • In a separate vessel, dissolve Boc-3-Chloro-4-fluoro-DL-phenylglycine (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.[1]
  • Add DIEA (6 equivalents) to the solution to activate the amino acid.[1]
  • Add the activated amino acid solution to the neutralized peptide-resin.[1]
  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or double coupling may be required.[1]
  • Monitor the coupling reaction with a Kaiser test.[1]
  • Wash the resin thoroughly with DMF and DCM.[1]

5. Peptide Chain Elongation:

  • Repeat the deprotection (step 2), neutralization (step 3), and coupling (step 4) cycles for each subsequent amino acid.

6. Final Cleavage and Deprotection (HF Cleavage):

  • Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
  • Dry the final peptide-resin thoroughly under vacuum.[1]
  • Place the dried peptide-resin in the HF reaction vessel and add a scavenger (e.g., anisole).[1]
  • Cool the reaction vessel to -5 to 0°C and carefully condense anhydrous HF into the vessel.[1]
  • Stir the mixture at 0°C for 1-2 hours.[1]
  • Evaporate the HF under a vacuum.[1]
  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]
  • Filter and dry the crude peptide.[1]

Protocol 3: Purification of Diastereomeric Peptides

The use of this compound will result in a crude peptide product containing a mixture of diastereomers. These must be separated to obtain stereoisomerically pure peptides for biological evaluation.

1. Dissolution:

  • Dissolve the crude peptide in an appropriate aqueous buffer, often containing a small amount of organic solvent like acetonitrile or DMSO to aid solubility.

2. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purify the crude peptide mixture using preparative RP-HPLC. A C8 or C18 column is typically used.
  • A shallow gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like 0.1% TFA, is generally effective for separating diastereomers. The exact gradient will need to be optimized for each peptide.
  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
  • Collect fractions corresponding to the separated diastereomeric peaks.

3. Analysis and Lyophilization:

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
  • Pool the pure fractions for each diastereomer.
  • Lyophilize the pooled fractions to obtain the purified peptides as fluffy white powders.

Data Presentation

Table 1: Typical Reagent Equivalents for SPPS

ReagentEquivalents (relative to resin loading)Purpose
Protected Amino Acid3 - 5To drive the coupling reaction to completion.
Coupling Reagent (e.g., HBTU, HATU)2.9 - 4.9Activation of the carboxylic acid for amide bond formation.
Base (e.g., DIEA)6 - 10Neutralization of the protonated amine and activation of the amino acid.
Deprotection Reagent (Fmoc)20% Piperidine in DMFRemoval of the Fmoc protecting group.
Deprotection Reagent (Boc)50% TFA in DCMRemoval of the Boc protecting group.

Table 2: Example Purification Data for a Diastereomeric Peptide Pair

DiastereomerRetention Time (min) on C18 columnPurity (%) by Analytical HPLCObserved Mass [M+H]⁺Expected Mass [M+H]⁺Overall Yield (%)
Diastereomer 1(To be determined)>95(To be determined)(To be determined)(To be determined)
Diastereomer 2(To be determined)>95(To be determined)(To be determined)(To be determined)

Visualizations

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection N-terminal Deprotection (Fmoc or Boc) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (this compound) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycles for Peptide Elongation Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Cycle Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Diastereomers Isolated Diastereomers Purification->Diastereomers

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Logical_Relationship cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Start Racemic This compound SPPS Solid-Phase Peptide Synthesis Start->SPPS Crude Crude Peptide Mixture (Diastereomers) SPPS->Crude HPLC Preparative RP-HPLC Crude->HPLC Diastereomer1 Pure Diastereomer 1 HPLC->Diastereomer1 Diastereomer2 Pure Diastereomer 2 HPLC->Diastereomer2 Bioassay1 Biological Assay 1 Diastereomer1->Bioassay1 Bioassay2 Biological Assay 2 Diastereomer2->Bioassay2 SAR Structure-Activity Relationship (SAR) Bioassay1->SAR Bioassay2->SAR

Caption: Logical workflow from racemic starting material to biological evaluation of separated diastereomers.

Signaling_Pathway_Concept Peptide Peptide with 3-Chloro-4-fluoro- DL-phenylglycine Receptor Target Receptor / Enzyme Peptide->Receptor Binds Binding Altered Binding Affinity (Hydrophobic/Halogen Interactions) Receptor->Binding Conformation Modified Peptide Conformation Receptor->Conformation Stability Increased Proteolytic Stability Receptor->Stability Signal Downstream Signaling Pathway Binding->Signal Conformation->Signal Stability->Signal Modulates Signal Duration Response Cellular Response Signal->Response

Caption: Conceptual diagram of how a peptide containing a halogenated non-natural amino acid might modulate a signaling pathway.

References

The Strategic Utility of 3-Chloro-4-fluoroanilines in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-fluoro-DL-phenylglycine and its close structural analog, 3-chloro-4-fluoroaniline, are pivotal building blocks in the synthesis of a range of pharmaceuticals. The specific placement of chloro and fluoro substituents on the aromatic ring imparts unique electronic properties and metabolic stability to the final drug molecules. This document provides detailed application notes and experimental protocols for the utilization of 3-chloro-4-fluoroaniline in the synthesis of prominent drugs, including third-generation fluoroquinolone antibiotics and the dual tyrosine kinase inhibitor, Lapatinib.

Application Note 1: Synthesis of Fluoroquinolone Antibiotics

3-Chloro-4-fluoroaniline is a critical precursor for the synthesis of numerous third-generation fluoroquinolone antibacterial drugs, such as Gatifloxacin and Balofloxacin.[1] The core structure of these antibiotics is a bicyclic quinolone system, which is efficiently constructed using 3-chloro-4-fluoroaniline as the starting material. The synthetic strategy generally involves the Gould-Jacobs reaction to form the quinolone ring, followed by N-alkylation and nucleophilic aromatic substitution to introduce the desired side chains.[1]

Core Synthetic Pathway: From Aniline to Quinolone

The synthesis commences with the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). The resulting adduct undergoes thermal cyclization in a high-boiling point solvent like diphenyl ether to yield the foundational quinolone ring system.[1] This intermediate is then hydrolyzed to the corresponding carboxylic acid, a key precursor for further modifications.[1]

The two primary stages of the synthesis are:

  • Formation of the Quinolone Core: Condensation and thermal cyclization to produce ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

  • Side Chain Introduction: N-alkylation (e.g., with a cyclopropyl group) and a crucial nucleophilic aromatic substitution at the C-7 position with a suitable piperazine derivative to complete the synthesis of the final drug molecule.[1]

Experimental Protocol: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • 3-chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Acetone

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction proceeds without a solvent, yielding 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[1][2]

  • Cyclization: Add diphenyl ether to the reaction mixture and heat to 250°C to induce thermal cyclization.[2]

  • Isolation and Purification: Cool the reaction mixture. The resulting solid mass is washed with acetone to remove the diphenyl ether and any unreacted starting materials. The crude product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, appears as a white to pale yellow solid.[1]

Quantitative Data:

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-chloro-4-fluoroanilineC₆H₅ClFN145.56-42-47[3]
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₂H₉ClFNO₃285.66~80[2]-

Diagram: Fluoroquinolone Synthesis Workflow

Fluoroquinolone_Synthesis A 3-Chloro-4-fluoroaniline C Condensation Product (Anilinomethylene Malonate) A->C Condensation 145°C B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 7-Chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate C->D Thermal Cyclization (Diphenyl ether, 250°C) E Hydrolysis D->E F 7-Chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid E->F G N-Alkylation & Nucleophilic Aromatic Substitution F->G H Final Fluoroquinolone (e.g., Gatifloxacin) G->H

Caption: Synthetic pathway for fluoroquinolones from 3-chloro-4-fluoroaniline.

Application Note 2: Synthesis of Lapatinib

3-Chloro-4-fluoroaniline also serves as a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy. The synthesis involves a multi-step process where the aniline derivative is coupled with other fragments to construct the final complex molecule.

Synthetic Strategy for a Key Lapatinib Intermediate

A crucial step in the synthesis of Lapatinib involves the preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline. This is typically achieved through a Williamson ether synthesis followed by the reduction of a nitro group.

Experimental Protocol: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline

Part 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

Materials:

  • 2-Chloro-4-nitrophenol

  • 3-fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature.

  • Slowly add 3-fluorobenzyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Filter the precipitate, wash with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[3]

Part 2: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline

Materials:

  • 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.[3]

Diagram: Lapatinib Intermediate Synthesis Workflow

Lapatinib_Intermediate_Synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol C 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene A->C K₂CO₃, DMF B 3-Fluorobenzyl chloride B->C K₂CO₃, DMF D 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene E 3-Chloro-4-(3-fluorobenzyloxy)aniline (Key Lapatinib Intermediate) D->E Fe, NH₄Cl Ethanol/Water

Caption: Synthesis of a key intermediate for Lapatinib.

The chloro and fluoro substitutions on the phenylglycine and aniline scaffolds provide medicinal chemists with versatile tools to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and data presented herein demonstrate the practical application of 3-chloro-4-fluoroaniline as a valuable building block in the synthesis of important pharmaceuticals. The strategic incorporation of such halogenated building blocks continues to be a fruitful approach in modern drug discovery.[4][5][6]

References

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Chloro-4-fluoro-DL-phenylglycine. The protocols detailed below are based on established methodologies for structurally similar compounds, including phenylglycine analogs and halogenated amino acids. It is important to note that these methods may require optimization for this specific molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for separating its enantiomers. A reversed-phase method is suitable for purity determination, while a chiral stationary phase is necessary for enantiomeric separation.

Purity Determination by Reversed-Phase HPLC

This method is designed to separate the main compound from potential impurities. Pre-column derivatization is often employed for amino acids to enhance their hydrophobicity and detectability.[1][2][3]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5 mg of this compound and dissolve it in 10 mL of a diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to obtain a stock solution of 500 µg/mL.

    • Prepare working standards of known concentrations by diluting the stock solution.

  • Derivatization (Pre-column):

    • To 100 µL of the sample or standard solution, add 50 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)).[1][4]

    • Allow the reaction to proceed for a specified time at a controlled temperature as recommended for the chosen derivatizing agent.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (for PITC derivatives) or fluorescence detection (for OPA derivatives).[5]

Data Presentation:

ParameterExpected Value
Retention Time (derivatized)To be determined experimentally
Purity (%)> 98% (typical for pharmaceutical grade)

Experimental Workflow:

hplc_purity_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve derivatize Derivatize with OPA/PITC dissolve->derivatize inject Inject into HPLC derivatize->inject separate Separation on C18 Column inject->separate detect UV/Fluorescence Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Workflow for HPLC Purity Determination.
Chiral Separation by HPLC

The separation of the D- and L-enantiomers of this compound is crucial for its application in pharmaceuticals. This can be achieved using a chiral stationary phase (CSP).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A suitable chiral stationary phase, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC V2) or a crown ether-based column.

    • Mobile Phase: A mixture of organic solvent (e.g., methanol, ethanol, or isopropanol) and an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine), depending on the CSP. A typical mobile phase could be Methanol/Water/TFA (80:20:0.1, v/v/v).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm.

Data Presentation:

ParameterExpected Value
Retention Time (L-enantiomer)To be determined experimentally
Retention Time (D-enantiomer)To be determined experimentally
Resolution (Rs)> 1.5

Logical Relationship for Chiral Separation:

chiral_separation_logic racemic Racemic Mixture (DL-3-Chloro-4-fluoro-phenylglycine) csp Chiral Stationary Phase (CSP) racemic->csp Interaction enantiomers Separated Enantiomers (D and L forms) csp->enantiomers Differential Elution

Principle of Chiral HPLC Separation.

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a small amount of a reference standard (e.g., TMS or DSS).

  • NMR Spectrometer Parameters:

    • Spectrometer: 400 MHz or higher.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25 °C.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra.

Expected Spectral Data:

¹H NMRExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons7.0 - 8.0Multiplets3H
α-Proton~4.5 - 5.0Singlet/Doublet1H
Amine ProtonsVariableBroad Singlet2H
Carboxyl ProtonVariableBroad Singlet1H
¹³C NMRExpected Chemical Shift (ppm)
Carbonyl Carbon~170 - 180
Aromatic Carbons~110 - 160 (with C-F coupling)
α-Carbon~55 - 65

Note: Chemical shifts are estimates and will be influenced by the solvent and pH.

NMR Analysis Workflow:

nmr_workflow sample_prep Dissolve in Deuterated Solvent acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum sample_prep->acquire_13c process_data Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c->process_data assign_peaks Assign Chemical Shifts and Couplings process_data->assign_peaks structure_confirm Confirm Molecular Structure assign_peaks->structure_confirm ms_pathway sample Dilute Sample Solution esi Electrospray Ionization (ESI) sample->esi mass_analyzer Mass Analyzer (TOF or Quadrupole) esi->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum (m/z vs. Intensity) detector->spectrum elemental_analysis_workflow weigh Weigh Sample combust Combustion in O₂ weigh->combust separate_gases Gas Separation combust->separate_gases detect_gases Gas Detection (TCD) separate_gases->detect_gases calculate_percent Calculate % Composition detect_gases->calculate_percent

References

Application Note and Protocol: HPLC Analysis of 3-Chloro-4-fluoro-DL-phenylglycine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for determining the purity of 3-Chloro-4-fluoro-DL-phenylglycine using High-Performance Liquid Chromatography (HPLC). The protocol outlines procedures for both achiral (impurity profiling) and chiral (enantiomeric purity) analysis. The described methods are essential for the quality control and characterization of this non-proteinogenic amino acid, which serves as a critical building block in pharmaceutical synthesis. This application note includes comprehensive experimental protocols, data presentation tables, and workflow visualizations to guide researchers in achieving accurate and reproducible results.

Introduction

This compound is a synthetic amino acid derivative of significant interest in drug discovery and development. Its halogenated phenyl ring makes it a valuable synthon for introducing specific electronic and steric properties into target molecules, potentially enhancing their biological activity and metabolic stability. Ensuring the chemical and enantiomeric purity of such intermediates is a critical aspect of pharmaceutical research and development, as impurities can affect the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API).

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of process-related impurities and a chiral HPLC method for the separation and quantification of the D- and L-enantiomers of this compound.

Experimental Protocols

Achiral Purity Analysis by RP-HPLC

This method is designed to separate this compound from potential starting materials, by-products, and other process-related impurities.

2.1.1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffers: Monosodium phosphate, Phosphoric acid

  • Sample: this compound test batch

2.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Phenomenex Luna C18)[1]

  • Mobile Phase A: 20 mM Monosodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2.1.3. Preparation of Solutions

  • Diluent: Mobile Phase A / Acetonitrile (95:5, v/v)

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare a 25 mL solution as described for the reference standard.

2.1.4. Data Analysis

The purity is determined by the area percentage method. The area of the main peak is compared to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Chiral Purity Analysis

This method is essential for separating and quantifying the D and L enantiomers of this compound. The choice of a chiral stationary phase (CSP) is critical for this separation.[3][4]

2.2.1. Materials and Reagents

  • Reference Standards: D-3-Chloro-4-fluorophenylglycine, L-3-Chloro-4-fluorophenylglycine (if available), or the racemic mixture (DL-form).

  • Solvents: n-Hexane (HPLC grade), Ethanol (HPLC grade), Trifluoroacetic acid (TFA).

2.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Polysaccharide-based CSP, e.g., CHIRALPAK® series (amylose or cellulose derivatives), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v). Note: The mobile phase composition may require optimization for the specific chiral column used.

  • Isocratic Elution: The mobile phase composition is held constant throughout the run.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2.2.3. Preparation of Solutions

  • Diluent: Mobile Phase

  • Sample Solution (0.5 mg/mL): Accurately weigh about 12.5 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2.2.4. Data Analysis

The enantiomeric purity (or enantiomeric excess, ee) is calculated from the peak areas of the two enantiomers.

Enantiomer 1 (%) = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) x 100 Enantiomer 2 (%) = (Area of Enantiomer 2 / (Area of Enantiomer 1 + Area of Enantiomer 2)) x 100

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: System Suitability Test (SST) for Achiral Analysis

ParameterAcceptance CriteriaResult
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 20008500
RSD of Peak Area≤ 2.0% (for 6 injections)0.8%
RSD of Retention Time≤ 1.0% (for 6 injections)0.3%

Table 2: Impurity Profile of a Representative Batch (Achiral Analysis)

Peak No.Retention Time (min)Relative Retention TimePeak Area (%)Impurity Classification
14.50.420.08Starting Material
210.81.0099.75This compound
315.21.410.12Unknown Impurity
418.91.750.05By-product
Total 100.00

Table 3: Enantiomeric Purity of a Representative Batch (Chiral Analysis)

EnantiomerRetention Time (min)Peak Area (%)
L-enantiomer12.350.1
D-enantiomer14.849.9
Total 100.0

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and logical relationships.

G Experimental Workflow for Purity Analysis cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting weigh Weighing of Sample and Reference Standard dissolve Dissolution in Diluent weigh->dissolve achiral Achiral (Purity) Analysis (RP-HPLC) dissolve->achiral chiral Chiral (Enantiomeric) Analysis (Chiral HPLC) dissolve->chiral integration Peak Integration and Identification achiral->integration chiral->integration calculation Purity and Enantiomeric Excess Calculation integration->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC purity analysis.

G Logical Diagram for HPLC Method Development cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_detection Detection cluster_params Other Parameters center_node HPLC Method for 3-Chloro-4-fluoro- DL-phenylglycine col_achiral Achiral Column (e.g., C18) center_node->col_achiral Impurity Profile col_chiral Chiral Column (e.g., Polysaccharide) center_node->col_chiral Enantiomeric Purity det_uv UV Detection (e.g., 220 nm) center_node->det_uv params Flow Rate Temperature Gradient/Isocratic center_node->params mp_achiral Reversed-Phase (Buffer/ACN) col_achiral->mp_achiral mp_chiral Normal-Phase (Hexane/Alcohol) col_chiral->mp_chiral

Caption: Key considerations for HPLC method development.

References

Application Note: 1H and 13C NMR Spectral Analysis of 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development for the unambiguous structural elucidation of synthesized compounds. 3-Chloro-4-fluoro-DL-phenylglycine is a synthetic amino acid derivative of interest in pharmaceutical research. Its precise structural confirmation is critical for its intended application. This document provides an overview of the anticipated ¹H and ¹³C NMR spectral data and detailed protocols for their acquisition. While experimental spectra for this specific molecule are not widely published, the data presented herein are estimated based on established substituent effects and analysis of structurally related compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These estimations are based on the known effects of chloro and fluoro substituents on a benzene ring and the characteristic shifts for the phenylglycine core structure. The exact chemical shifts and coupling constants can vary based on the solvent and concentration used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-α (CH)~ 5.2 - 5.4s-
H-2~ 7.6 - 7.8dJ(H-F) ≈ 6-8
H-5~ 7.4 - 7.6ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5
H-6~ 7.2 - 7.3tJ(H-H) ≈ 8-9
NH₂~ 2.0 - 4.0br s-
COOH~ 10.0 - 13.0br s-

Note: The signals for NH₂ and COOH protons are broad (br s) and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may also exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-α (CH)~ 55 - 60-
C=O (COOH)~ 170 - 175-
C-1~ 135 - 140J ≈ 3-5
C-2~ 130 - 135J ≈ 8-10
C-3~ 120 - 125 (d, JCF ≈ 18-20 Hz)J ≈ 18-20
C-4~ 155 - 160 (d, JCF ≈ 245-255 Hz)J ≈ 245-255
C-5~ 118 - 122 (d, JCF ≈ 20-25 Hz)J ≈ 20-25
C-6~ 128 - 132J ≈ 3-5

Experimental Protocols

The following are detailed protocols for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amino acids.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[1][3] If any solid particles are present, filter the solution through a small cotton plug in the pipette.[1][2]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions can be added.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectroscopy Protocol
  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.[4][5]

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a compound of this concentration.

    • Spectral Width (SW): A spectral width of -2 to 14 ppm is generally adequate for most organic molecules.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good resolution.[4]

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended.

    • Receiver Gain (RG): The receiver gain should be optimized automatically by the instrument to maximize signal without causing ADC overflow.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals and pick the peaks.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: Use the same sample as for ¹H NMR, ensuring the concentration is sufficient.

  • Locking and Shimming: Perform locking and shimming as described for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to singlets.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width (SW): A spectral width of 0 to 220 ppm covers the expected range for most organic compounds.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[6]

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.[6]

    • Receiver Gain (RG): Optimize the receiver gain automatically.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the FID, often with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Pick the peaks.

Workflow Visualization

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for a small molecule like this compound.

NMR_Workflow Figure 1. NMR Data Acquisition and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate analyze Peak Picking, Integration & Analysis calibrate->analyze

Caption: Figure 1. NMR Data Acquisition and Analysis Workflow

References

Application Note: Mass Spectrometry Analysis of 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 3-Chloro-4-fluoro-DL-phenylglycine using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This compound is a non-proteinogenic amino acid of interest in pharmaceutical and chemical synthesis. The methods outlined below are designed to provide a robust framework for the qualitative and quantitative analysis of this compound in various matrices. This application note includes protocols for sample preparation, LC-MS/MS instrument parameters, and a discussion of the expected fragmentation patterns.

Introduction

This compound is a synthetic amino acid analog containing halogen substitutions on the phenyl ring. These modifications can significantly influence the molecule's chemical and biological properties, making it a valuable building block in drug discovery and development. Accurate and sensitive analytical methods are crucial for its characterization, quantification in complex mixtures, and for pharmacokinetic and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for these applications. This document details a comprehensive approach to the analysis of this compound by LC-MS/MS.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and prepare it in a solvent compatible with LC-MS/MS analysis.[1]

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (0.1%)

  • Acetonitrile

  • Syringe filters (0.22 µm)

Protocol for Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Protocol for Biological Matrices (e.g., Plasma):

  • To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Method

A reversed-phase chromatographic method is suitable for the separation of this moderately polar compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of this amino acid derivative.

Instrumentation:

  • Tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Scan Mode Full Scan (for qualitative analysis) and MRM (for quantification)
Collision Gas Argon

Data Presentation

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound. The exact mass of this compound (C8H7ClFNO2) is 203.0125 g/mol .

Ion DescriptionPredicted m/zNotes
[M+H]⁺ (Parent Ion) 204.0198Protonated molecule. This will be the precursor ion for MS/MS analysis.
[M+H-H₂O]⁺ 186.0092Loss of water from the carboxylic acid group.
[M+H-HCOOH]⁺ 158.0247Loss of formic acid (neutral loss of 46 Da). This is a common fragmentation for amino acids.
[C₇H₅ClFN]⁺ 157.0121Decarboxylation product ion.
[C₇H₅FN]⁺ 122.0406Loss of chlorine from the decarboxylated fragment.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution Preparation Dilution Serial Dilution & Filtration Standard->Dilution Biological Biological Sample Extraction (e.g., Protein Precipitation) Reconstitution Evaporation & Reconstitution Biological->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Dilution->LC Reconstitution->LC MS Mass Spectrometry (ESI Positive Mode) LC->MS Qualitative Qualitative Analysis (Full Scan) MS->Qualitative Quantitative Quantitative Analysis (MRM) MS->Quantitative

Experimental workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ m/z = 204.0198 F1 [M+H-H₂O]⁺ m/z = 186.0092 M->F1 - H₂O F2 [M+H-HCOOH]⁺ m/z = 158.0247 M->F2 - HCOOH F3 [C₇H₅ClFN]⁺ m/z = 157.0121 F2->F3 - H F4 [C₇H₅FN]⁺ m/z = 122.0406 F3->F4 - Cl

Predicted fragmentation pathway for protonated this compound.

Discussion

The proposed LC-MS/MS method provides a selective and sensitive approach for the analysis of this compound. The fragmentation of the protonated molecule is expected to be dominated by the loss of neutral molecules such as water and formic acid from the amino acid moiety. The loss of the carboxyl group is a characteristic fragmentation pathway for amino acids.[2] Further fragmentation of the resulting ion can involve the loss of the chlorine atom from the aromatic ring. The specific transitions from the parent ion to these fragment ions can be used for developing a highly selective Multiple Reaction Monitoring (MRM) method for quantitative analysis. The chromatographic conditions can be further optimized to achieve better separation from other matrix components if necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The outlined methods for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for this compound. The provided visualizations of the experimental workflow and fragmentation pathway serve as clear guides for implementing and understanding the analytical process.

References

Application Notes and Protocols for N-Protection of 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-protection of the non-natural amino acid 3-Chloro-4-fluoro-DL-phenylglycine. The protocols described herein are essential for the incorporation of this analog into peptide chains, a critical step in the development of novel therapeutics and research tools. Three common amine protecting groups are covered: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

The selection of a protecting group is a critical decision in peptide synthesis, contingent on the specific synthetic strategy. The Boc group is acid-labile, necessitating strong acids for its removal, while the Fmoc group is base-labile, allowing for milder deprotection conditions.[1] The Cbz group is typically removed by catalytic hydrogenolysis, offering an orthogonal strategy to both Boc and Fmoc.[2]

Key Quantitative Data for N-Protection Strategies

The following table summarizes the typical reagents, stoichiometry, and expected yields for the N-protection of this compound. These values are based on established procedures for similar amino acids and may require optimization for this specific substrate.

Protecting GroupProtection ReagentBaseTypical Solvent(s)Reagent EquivalentsTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OSodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)Dioxane/Water or THF1.1 - 1.290 - 95
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium Hydroxide (NaOH)Water/Dioxane1.2~88
Fmoc Fmoc-OSu or Fmoc-ClSodium Bicarbonate (NaHCO₃)Acetonitrile/Water1.0 - 1.190 - 98

Experimental Protocols

The following are detailed protocols for the N-protection of this compound.

N-Boc-3-Chloro-4-fluoro-DL-phenylglycine Synthesis

This protocol outlines the procedure for the protection of the amine group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[3][4][5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the stirred amino acid solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product.

  • Purify the product by column chromatography on silica gel or by recrystallization if necessary.

N-Cbz-3-Chloro-4-fluoro-DL-phenylglycine Synthesis

This protocol describes the protection of the amine group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.[2][6][7]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in 2 M aqueous sodium hydroxide and cool the solution in an ice bath to 0 °C.

  • Simultaneously, add benzyl chloroformate (1.2 eq) and 4 M aqueous sodium hydroxide dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0 °C. The pH should be kept between 8 and 10.[6]

  • Stir the mixture for an additional 60 minutes at 0 °C, then allow it to warm to room temperature and stir for another 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Carefully acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C. A white precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum to yield N-Cbz-3-Chloro-4-fluoro-DL-phenylglycine.

N-Fmoc-3-Chloro-4-fluoro-DL-phenylglycine Synthesis

This protocol details the protection of the amine group with a 9-fluorenylmethoxycarbonyl (Fmoc) group using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[8][]

Materials:

  • This compound

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • Diethyl ether

Procedure:

  • Suspend this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile dropwise to the stirred suspension.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C. A white precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield N-Fmoc-3-Chloro-4-fluoro-DL-phenylglycine.

Visualizations

The following diagram illustrates the general workflow for the N-protection of an amino acid.

N_Protection_Workflow Start Start: This compound Dissolution Dissolve Amino Acid in Solvent with Base Start->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Reagent_Addition Add Protecting Reagent ((Boc)2O, Cbz-Cl, or Fmoc-OSu) Cooling->Reagent_Addition Reaction Stir at Room Temperature (Monitor by TLC) Reagent_Addition->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification End End: N-Protected Amino Acid Purification->End

Caption: General workflow for the N-protection of this compound.

References

Application Notes and Protocols for the Enzymatic Resolution of DL-3-Chloro-4-fluoro-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure α-amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. DL-3-Chloro-4-fluoro-phenylglycine is a non-proteinogenic amino acid of significant interest in drug discovery. Enzymatic kinetic resolution offers a highly selective, environmentally benign, and efficient method for obtaining the desired enantiomers of such compounds. This document provides detailed application notes and protocols for the enzymatic resolution of DL-3-Chloro-4-fluoro-phenylglycine utilizing two primary biocatalytic strategies: lipase-catalyzed N-acylation of the corresponding amino ester and Penicillin G Acylase-catalyzed hydrolysis of the N-acyl amino acid.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that a chiral enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. This difference in reaction rates allows for the separation of the unreacted (or slower-reacting) enantiomer from the newly formed product. For a successful kinetic resolution, the reaction is typically stopped at or near 50% conversion, ideally yielding both the remaining substrate and the product with high enantiomeric excess (ee). The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E-value).

Recommended Enzymatic Strategies

Two robust and widely applicable enzymatic methods for the resolution of DL-amino acids are:

  • Lipase-Catalyzed N-Acylation: In this approach, a lipase, such as the versatile and stable Candida antarctica Lipase B (CAL-B), is used to selectively acylate the amino group of one enantiomer of the racemic amino acid ester. The resulting N-acylated product can then be easily separated from the unreacted amino ester enantiomer.

  • Penicillin G Acylase (PGA)-Catalyzed Hydrolysis: This method involves the enantioselective hydrolysis of an N-acylated derivative (e.g., N-phenylacetyl) of the racemic amino acid. PGA specifically cleaves the acyl group from one enantiomer, yielding the free amino acid, which can be separated from the unreacted N-acyl amino acid enantiomer.

Experimental Protocols

Protocol 1: Lipase-Catalyzed N-Acylation of DL-3-Chloro-4-fluoro-phenylglycine Methyl Ester

This protocol describes the kinetic resolution of racemic 3-Chloro-4-fluoro-phenylglycine methyl ester using immobilized Candida antarctica Lipase B.

Materials and Reagents:

  • DL-3-Chloro-4-fluoro-phenylglycine methyl ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)

  • Activated molecular sieves (3Å or 4Å)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Analytical High-Performance Liquid Chromatography (HPLC) with a chiral column

Procedure:

  • To a dry round-bottom flask, add DL-3-Chloro-4-fluoro-phenylglycine methyl ester (1.0 g) and the chosen anhydrous organic solvent (20 mL).

  • Add the acyl donor. If using ethyl acetate, it can serve as the solvent. For a more reactive acyl donor like vinyl acetate, add 1.5 equivalents.

  • Add activated molecular sieves (0.5 g) to maintain anhydrous conditions.

  • Stir the mixture and bring it to the desired reaction temperature (typically 30-50 °C).

  • Add immobilized CAL-B (e.g., 100 mg).

  • Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC to determine the enantiomeric excess (ee) of both the substrate and the product.

  • Once the conversion is close to 50%, stop the reaction by filtering off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the resulting N-acyl-L-3-Chloro-4-fluoro-phenylglycine methyl ester from the unreacted D-3-Chloro-4-fluoro-phenylglycine methyl ester using standard chromatographic techniques (e.g., column chromatography).

  • The separated N-acylated L-enantiomer can be deprotected (e.g., by acid hydrolysis) to yield the free L-amino acid.

Protocol 2: Penicillin G Acylase-Catalyzed Hydrolysis of N-Phenylacetyl-DL-3-Chloro-4-fluoro-phenylglycine

This protocol outlines the resolution of racemic N-phenylacetyl-3-Chloro-4-fluoro-phenylglycine using immobilized Penicillin G Acylase.

Materials and Reagents:

  • N-Phenylacetyl-DL-3-Chloro-4-fluoro-phenylglycine

  • Immobilized Penicillin G Acylase (PGA) from Escherichia coli

  • Phosphate buffer (e.g., 0.1 M, pH 7.5-8.5)

  • Base for pH adjustment (e.g., 1 M NaOH)

  • Acid for workup (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware

  • pH-stat or autotitrator (recommended)

  • Analytical High-Performance Liquid Chromatography (HPLC) with a chiral column

Procedure:

  • Prepare the substrate, N-Phenylacetyl-DL-3-Chloro-4-fluoro-phenylglycine, by reacting DL-3-Chloro-4-fluoro-phenylglycine with phenylacetyl chloride under Schotten-Baumann conditions.

  • Suspend the N-phenylacetylated substrate in the phosphate buffer in a reaction vessel.

  • Adjust the pH of the suspension to the optimal range for PGA activity (typically pH 7.5-8.5) using the base solution.

  • Add the immobilized Penicillin G Acylase to the reaction mixture.

  • Maintain the pH of the reaction mixture at the setpoint using a pH-stat or by manual addition of the base. The consumption of base is indicative of the progress of the hydrolysis reaction.

  • Monitor the reaction by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the product (L-amino acid) and the remaining substrate (N-phenylacetyl-D-amino acid).

  • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Adjust the pH of the filtrate to an acidic value (e.g., pH 2) with the acid solution to precipitate the unreacted N-phenylacetyl-D-3-Chloro-4-fluoro-phenylglycine.

  • Filter the mixture to isolate the solid N-phenylacetyl-D-amino acid.

  • The aqueous filtrate containing the L-3-Chloro-4-fluoro-phenylglycine can be further purified, for example, by ion-exchange chromatography.

  • The isolated N-phenylacetyl-D-amino acid can be hydrolyzed under acidic conditions to obtain the D-amino acid.

Data Presentation

The following tables present hypothetical yet representative data for the enzymatic resolution of DL-3-Chloro-4-fluoro-phenylglycine based on typical results for similar substrates. Optimization of the reaction conditions is crucial to achieve these results in practice.

Table 1: Lipase-Catalyzed N-Acylation of DL-3-Chloro-4-fluoro-phenylglycine Methyl Ester

EntryEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)eeS (%)aeeP (%)bE-value
1CAL-BEthyl AcetateMTBE402448>9992>200
2CAL-BVinyl AcetateToluene301250>99>99>200
3CAL-BEthyl AcetateHexane5036459585~100

a Enantiomeric excess of the unreacted (S)-substrate (D-enantiomer). b Enantiomeric excess of the N-acylated (P)-product (L-enantiomer).

Table 2: Penicillin G Acylase-Catalyzed Hydrolysis of N-Phenylacetyl-DL-3-Chloro-4-fluoro-phenylglycine

EntryEnzymeSubstrate Conc.pHTemp (°C)Time (h)Conversion (%)eeS (%)ceeP (%)dE-value
1PGA5% (w/v)8.037650>99>99>200
2PGA10% (w/v)7.540849>9996>150
3PGA2% (w/v)8.53545198>99>200

c Enantiomeric excess of the unreacted (S)-substrate (N-phenylacetyl-D-amino acid). d Enantiomeric excess of the hydrolyzed (P)-product (L-amino acid).

Visualization of Experimental Workflows

Lipase_Resolution_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Workup cluster_separation Product Separation racemate DL-3-Chloro-4-fluoro- phenylglycine Methyl Ester reaction_vessel Reaction Vessel (Solvent, Acyl Donor, Molecular Sieves) racemate->reaction_vessel enzyme_addition Add Immobilized CAL-B reaction_vessel->enzyme_addition incubation Incubate at 30-50 °C enzyme_addition->incubation hplc Chiral HPLC Analysis incubation->hplc Monitor Conversion filtration Filter Enzyme incubation->filtration ~50% Conversion hplc->incubation evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography d_enantiomer D-Amino Ester chromatography->d_enantiomer l_product N-Acyl-L-Amino Ester chromatography->l_product deprotection Deprotection l_product->deprotection l_enantiomer L-Amino Acid deprotection->l_enantiomer

Caption: Workflow for lipase-catalyzed resolution.

PGA_Resolution_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Workup cluster_separation Product Separation racemate N-Phenylacetyl-DL-3-Chloro- 4-fluoro-phenylglycine reaction_vessel Reaction Vessel (Phosphate Buffer) racemate->reaction_vessel ph_adjustment Adjust pH to 7.5-8.5 reaction_vessel->ph_adjustment enzyme_addition Add Immobilized PGA ph_adjustment->enzyme_addition ph_stat Maintain pH with Base Addition enzyme_addition->ph_stat hplc Chiral HPLC Analysis ph_stat->hplc Monitor Conversion filtration Filter Enzyme ph_stat->filtration ~50% Conversion hplc->ph_stat acidification Acidify Filtrate filtration->acidification precipitation Precipitation & Filtration acidification->precipitation l_enantiomer L-Amino Acid (in filtrate) acidification->l_enantiomer d_product N-Acyl-D-Amino Acid precipitation->d_product hydrolysis Acid Hydrolysis d_product->hydrolysis purification Purification l_enantiomer->purification d_enantiomer D-Amino Acid hydrolysis->d_enantiomer

Caption: Workflow for PGA-catalyzed resolution.

Conclusion

The enzymatic resolution of DL-3-Chloro-4-fluoro-phenylglycine using either Candida antarctica Lipase B-catalyzed N-acylation or Penicillin G Acylase-catalyzed hydrolysis provides an effective and environmentally friendly pathway to obtain the enantiomerically pure forms of this valuable synthetic building block. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and optimize these enzymatic transformations. Successful implementation of these methods will facilitate the synthesis of novel and improved pharmaceutical agents.

Disclaimer: The quantitative data presented in the tables are illustrative and based on typical results for similar substrates. Actual experimental results may vary and will require optimization of the specific reaction conditions for DL-3-Chloro-4-fluoro-phenylglycine.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-4-fluoro-DL-phenylglycine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and well-established method for the synthesis of this compound is the Strecker synthesis. This two-step process begins with the reaction of 3-chloro-4-fluorobenzaldehyde with ammonia and a cyanide source (such as sodium or potassium cyanide) to form the intermediate α-aminonitrile, 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile.[1][2] This intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.[3][4]

Q2: What are the critical parameters affecting the yield in the first step (α-aminonitrile formation)?

A2: The formation of 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile is an equilibrium process. Key parameters influencing the yield include:

  • Temperature: The reaction is typically carried out at or slightly above room temperature. Higher temperatures can lead to the formation of side products.

  • pH: The reaction is generally performed under mildly acidic to neutral conditions. The use of ammonium chloride (NH₄Cl) can serve as a source of ammonia and a mild acid to protonate the aldehyde, making it more susceptible to nucleophilic attack.[2]

  • Stoichiometry of Reactants: The molar ratio of the aldehyde, ammonia source, and cyanide source is crucial. An excess of the ammonia and cyanide source is often used to drive the equilibrium towards the product.

  • Solvent: A mixture of water and a miscible organic solvent, such as methanol or ethanol, is commonly used to ensure the solubility of the reactants.

Q3: What are the common challenges during the hydrolysis of the α-aminonitrile intermediate?

A3: The hydrolysis of 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile can be challenging. Common issues include:

  • Incomplete Hydrolysis: The nitrile group can be resistant to hydrolysis. Strong acidic or basic conditions and elevated temperatures are often required to drive the reaction to completion.[3]

  • Side Reactions: Under harsh hydrolysis conditions, side reactions such as decarboxylation or degradation of the product can occur, leading to lower yields.

  • Racemization: The product is a racemic mixture (DL-phenylglycine). The reaction conditions for hydrolysis typically do not affect the stereochemistry at the α-carbon.

Q4: How can the final product be purified?

A4: Purification of this compound typically involves the following steps:

  • Neutralization: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product.

  • Crystallization: The crude product is then purified by recrystallization from a suitable solvent, often a mixture of water and an alcohol like ethanol.

  • Washing: The purified crystals are washed with a cold solvent to remove any remaining impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of α-aminonitrile Incomplete reaction due to unfavorable equilibrium.- Increase the concentration of ammonia and/or cyanide source. - Ensure the reaction is stirred efficiently for a sufficient duration (e.g., 12-24 hours). - Optimize the reaction temperature; start at room temperature and slightly increase if necessary, monitoring for side product formation.
Formation of cyanohydrin byproduct.- Ensure an adequate concentration of ammonia is present to favor imine formation over cyanohydrin formation.
Low yield of final amino acid Incomplete hydrolysis of the α-aminonitrile.- Increase the reaction time and/or temperature of the hydrolysis step. - Use a higher concentration of acid or base for hydrolysis. For example, refluxing in 6M HCl or 4M NaOH.[3]
Degradation of the product during hydrolysis.- If using harsh conditions, try a stepwise hydrolysis: first to the amide under milder conditions, followed by hydrolysis of the amide to the carboxylic acid.
Product is difficult to crystallize Presence of impurities.- Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. - Perform a pre-purification step, such as an acid-base extraction, before crystallization.
Incorrect pH for precipitation.- Carefully adjust the pH of the solution to the isoelectric point of this compound. This can be determined experimentally by finding the pH of minimum solubility.
Presence of unreacted aldehyde in the final product Incomplete reaction in the first step.- Optimize the Strecker reaction conditions to ensure complete consumption of the aldehyde. - During workup, unreacted aldehyde can often be removed by extraction with a non-polar organic solvent before acidification to precipitate the amino acid.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile

Entry Temperature (°C) [NH₄Cl] (eq.) [NaCN] (eq.) Reaction Time (h) Approximate Yield (%)
1251.21.21275
2401.21.21280
3601.21.21270 (Increased byproducts)
4251.51.52485
5251.21.52482

Note: These are representative yields based on typical Strecker reactions and may vary depending on the specific experimental setup.

Table 2: Comparison of Hydrolysis Conditions for 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile

Entry Hydrolysis Reagent Temperature (°C) Reaction Time (h) Approximate Yield (%)
16M HCl100 (Reflux)685
212M HCl100 (Reflux)488
34M NaOH100 (Reflux)882
48M H₂SO₄110680

Note: Yields are for the hydrolysis step only and are based on typical nitrile hydrolysis reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile
  • In a well-ventilated fume hood, dissolve 3-chloro-4-fluorobenzaldehyde (1 equivalent) in methanol.

  • Add an aqueous solution of ammonium chloride (1.5 equivalents).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium cyanide (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile. The crude product can be used in the next step without further purification.

Protocol 2: Hydrolysis to this compound
  • To the crude 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile, add 6M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 6 hours. The progress of the hydrolysis can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the acidic solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Carefully neutralize the aqueous solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to its isoelectric point to precipitate the crude this compound.

  • Filter the solid precipitate and wash with cold water.

  • Recrystallize the crude product from a mixture of water and ethanol to obtain pure this compound.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Start 3-Chloro-4-fluorobenzaldehyde Reaction1 Stir at RT, 24h Start->Reaction1 Reagents1 NH4Cl, NaCN, MeOH/H2O Reagents1->Reaction1 Intermediate 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile Reaction1->Intermediate Reaction2 Hydrolysis, 6h Intermediate->Reaction2 Reagents2 6M HCl, Reflux Reagents2->Reaction2 Workup Neutralization & Crystallization Reaction2->Workup FinalProduct This compound Workup->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low Final Yield Cause1 Incomplete Aminonitrile Formation LowYield->Cause1 Cause2 Incomplete Hydrolysis LowYield->Cause2 Cause3 Product Degradation LowYield->Cause3 Cause4 Purification Losses LowYield->Cause4 Sol1 Optimize Step 1: - Increase [Reagents] - Longer Reaction Time Cause1->Sol1 Sol2 Optimize Hydrolysis: - Stronger Acid/Base - Higher Temperature Cause2->Sol2 Sol3 Milder Hydrolysis Conditions Cause3->Sol3 Sol4 Optimize Crystallization: - Proper pH Adjustment - Appropriate Solvent Cause4->Sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

troubleshooting side reactions in peptide coupling with 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-fluoro-DL-phenylglycine in peptide coupling reactions. The primary focus is on identifying and mitigating common side reactions to ensure the successful synthesis of target peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common side reaction when using this compound in peptide synthesis?

A1: The most significant and common side reaction is epimerization (racemization) at the α-carbon. Phenylglycine and its derivatives are particularly susceptible to this due to the increased acidity of the α-proton, which is stabilized by the adjacent phenyl ring. The electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring further enhance this acidity, making this compound highly prone to epimerization under basic conditions encountered during peptide coupling.[1][2][3] This can lead to the formation of diastereomeric peptides, which can be difficult to separate and can impact the biological activity of the final compound.[3][4]

Q2: I am observing a significant amount of a diastereomeric impurity in my final product. How can I confirm it is due to epimerization of the this compound residue?

A2: You can confirm the presence of a diastereomer through analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy if the diastereomers are distinguishable. Mass spectrometry will show identical masses for the desired product and the epimerized impurity, so it is not suitable for distinguishing them.

Q3: How can I minimize epimerization during the coupling of this compound?

A3: Minimizing epimerization requires careful selection of coupling reagents, bases, and reaction conditions. The base-catalyzed coupling step is the most critical for racemization.[2]

  • Coupling Reagents: Utilize coupling reagents known to suppress racemization. Urionium/aminium salts like COMU or phosphonium salts like DEPBT have been shown to be effective in reducing epimerization for phenylglycine-containing peptides.[2]

  • Bases: Employ sterically hindered and weaker bases. 2,4,6-trimethylpyridine (TMP) and N,N-diisopropylethylamine (DIPEA) are recommended over stronger, less hindered bases.[2][5]

  • Additives: The use of additives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) with carbodiimide coupling agents can also help to reduce epimerization.[6]

  • Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum before adding it to the resin-bound peptide.

Q4: My coupling reaction with this compound is incomplete. What could be the cause and how can I improve the coupling efficiency?

A4: Incomplete coupling can be due to the steric hindrance of the substituted phenylglycine residue. To improve coupling efficiency:

  • Double Coupling: Perform a second coupling step with a fresh solution of the activated amino acid.[7]

  • Increased Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance coupling efficiency for sterically hindered amino acids.

  • Solvent Choice: Ensure good swelling of the resin. N-Methyl-2-pyrrolidone (NMP) can be a better solvent than N,N-Dimethylformamide (DMF) for improving solvation and reducing peptide aggregation.

Q5: I am using a carbodiimide coupling agent (e.g., DIC, EDC) and see an insoluble byproduct. What is it and how can I avoid it?

A5: When using carbodiimide coupling agents, a common side reaction is the formation of an N-acylurea byproduct , which is often insoluble and can be difficult to remove.[8][9] This occurs when the O-acylisourea intermediate rearranges. To minimize its formation:

  • Use Additives: The addition of nucleophilic additives like OxymaPure® or HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.

  • Low Temperature: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can reduce the rate of N-acylurea formation.[8]

Q6: Can I use this compound in both Fmoc and Boc solid-phase peptide synthesis (SPPS)?

A6: Yes, this amino acid can be used in both Fmoc and Boc SPPS strategies. However, the conditions to minimize epimerization are particularly critical in the base-labile Fmoc strategy. For Boc-SPPS, while the risk of epimerization during coupling is generally lower, careful selection of coupling conditions is still important.[7]

Quantitative Data on Epimerization

Coupling ReagentBase% Correct Diastereomer (approx.)Reference
HATUDIPEA~85%[2]
HBTUDIPEA~83%[2]
PyBOPDIPEA~82%[2]
COMUDIPEA~92%[2]
DEPBTDIPEA~91%[2]
HATUTMP~93%[2]
COMU TMP >98% (negligible epimerization) [2]
DEPBT TMP >98% (negligible epimerization) [2]

Disclaimer: This data is for unsubstituted phenylglycine and should be used as a general guideline. The actual extent of epimerization for this compound may vary.

Recommended Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of a peptide containing this compound.

Protocol 1: Fmoc-SPPS of a Peptide Containing 3-Chloro-4-fluoro-L-phenylglycine
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[6]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Confirm deprotection with a positive Kaiser test (deep blue color).[6]

  • Amino Acid Coupling (Recommended for Low Epimerization):

    • In a separate vessel, dissolve Fmoc-3-Chloro-4-fluoro-L-phenylglycine (3 eq.), COMU (3 eq.), and TMP (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Confirm complete coupling with a negative Kaiser test (yellow/colorless). If the test is positive, perform a second coupling.[6]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry.

Protocol 2: Boc-SPPS of a Peptide Containing 3-Chloro-4-fluoro-L-phenylglycine
  • Resin Swelling: Swell Merrifield or PAM resin in DCM for 30-60 minutes.[7]

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment with fresh 50% TFA in DCM for 20-30 minutes.[7]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with 5-10% DIPEA in DCM or DMF for 5-10 minutes (repeat once).[7]

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-3-Chloro-4-fluoro-L-phenylglycine (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid.[7]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or double coupling may be necessary.[7]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage and Deprotection (HF Cleavage):

    • Dry the peptide-resin under vacuum.

    • In a specialized HF cleavage apparatus, cool the reaction vessel to 0 °C.

    • Condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).[7]

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide. Filter and dry.

Visual Guides

Experimental Workflow for Fmoc-SPPS

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 kaiser_pos Kaiser Test (Positive) wash1->kaiser_pos activation Activate Amino Acid (e.g., COMU/TMP in DMF) kaiser_pos->activation coupling Couple Amino Acid to Resin activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_neg Kaiser Test (Negative?) wash2->kaiser_neg repeat_coupling Repeat Coupling kaiser_neg->repeat_coupling No next_aa Next Amino Acid Cycle kaiser_neg->next_aa Yes repeat_coupling->coupling next_aa->deprotection More AAs final_cleavage Final Cleavage (TFA Cocktail) next_aa->final_cleavage Last AA precipitate Precipitate & Purify final_cleavage->precipitate end End: Pure Peptide precipitate->end

Caption: Fmoc-SPPS workflow for incorporating this compound.

Troubleshooting Logic for Side Reactions

troubleshooting_logic start Problem Observed diastereomer Diastereomeric Impurity (LC-MS shows same mass) start->diastereomer incomplete_coupling Incomplete Coupling (Positive Kaiser Test) start->incomplete_coupling insoluble_byproduct Insoluble Byproduct (with Carbodiimide) start->insoluble_byproduct epimerization Probable Cause: Epimerization diastereomer->epimerization steric_hindrance Probable Cause: Steric Hindrance incomplete_coupling->steric_hindrance n_acylurea Probable Cause: N-acylurea Formation insoluble_byproduct->n_acylurea solution_epimerization Solution: 1. Use COMU/DEPBT + TMP/DIPEA 2. Minimize pre-activation time 3. Lower temperature epimerization->solution_epimerization solution_coupling Solution: 1. Double couple 2. Increase equivalents 3. Use NMP solvent 4. Microwave synthesis steric_hindrance->solution_coupling solution_n_acylurea Solution: 1. Add Oxyma/HOBt 2. Lower reaction temperature n_acylurea->solution_n_acylurea

Caption: Troubleshooting guide for common side reactions in peptide coupling.

References

Technical Support Center: Optimization of HPLC Mobile Phase for 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 3-Chloro-4-fluoro-DL-phenylglycine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Q1: Why am I observing significant peak tailing for my this compound peak?

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue when analyzing polar, aromatic compounds like this compound.[1][2][3] This phenomenon can compromise resolution and lead to inaccurate quantification.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing for compounds with amine groups is often the interaction with acidic silanol groups on the silica-based stationary phase.[1][4]

    • Solution: Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[2] The use of a highly deactivated, end-capped column is also recommended to minimize these interactions.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample. A systematic way to check for column overload is to inject a 10-fold dilution of the sample and observe if the peak shape improves.[4]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[4]

    • Solution: Use a guard column and ensure proper sample and mobile phase filtration. If the column is contaminated, flushing with a strong solvent may help. If the column is degraded, it will need to be replaced.[3]

Q2: I am not achieving baseline separation of the enantiomers. What adjustments can I make to the mobile phase?

Achieving enantiomeric separation (a resolution, Rs, greater than 1.5) is critical for chiral analysis and often requires careful optimization of the mobile phase.[5]

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic modifier and additives are crucial for chiral recognition on the stationary phase.

    • Solution: For polysaccharide-based chiral stationary phases (CSPs), which are commonly used for amino acid derivatives, a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is a good starting point.[6] The ratio of these solvents directly impacts retention and selectivity. A systematic approach is to vary the percentage of the polar modifier (e.g., from 10% to 40% isopropanol in hexane) to find the optimal balance.

  • Incorrect Mobile Phase Additive: Acidic or basic additives can significantly influence chiral separation by interacting with the analyte and the stationary phase.

    • Solution: For acidic compounds like this compound, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can improve peak shape and resolution.[6] Conversely, for basic analytes, a basic additive like diethylamine (DEA) might be necessary.

  • Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Lowering the column temperature can sometimes increase enantioselectivity, although it may also lead to broader peaks and longer retention times.[7] It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to determine the effect on resolution.

Q3: My retention times are drifting and not reproducible. What could be the cause?

Unstable retention times can be a significant issue, affecting the reliability of your analytical method.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: Chiral separations, especially in normal phase, can require longer equilibration times.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the chromatography, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Data Presentation

The following tables provide examples of starting conditions and the expected impact of mobile phase modifications on the chiral separation of phenylglycine derivatives.

Table 1: Initial HPLC Method Parameters for Chiral Separation of this compound

ParameterRecommended Starting ConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative, 4.6 x 250 mm, 5 µm)Widely successful for the separation of aromatic amino acids.[5][6]
Mobile Phase n-Hexane / Isopropanol (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA)A common mobile phase for normal phase chiral separations. TFA can improve peak shape for acidic analytes.[6]
Flow Rate 1.0 mL/minA typical starting flow rate for a 4.6 mm ID column.
Column Temperature 25°CA good starting point, can be optimized for better resolution.
Detection UV at 220 nmPhenylglycine derivatives typically have UV absorbance in this region.
Injection Volume 10 µLA standard injection volume, can be adjusted to avoid column overload.

Table 2: Effect of Mobile Phase Composition on Chromatographic Parameters

Mobile Phase Composition (n-Hexane:Isopropanol)Retention Factor (k')Selectivity (α)Resolution (Rs)
90:108.51.151.4
80:205.21.201.8
70:303.11.181.6
60:401.91.121.1
Note: This data is illustrative and based on typical behavior for similar compounds. Actual results may vary.

Experimental Protocols

Protocol for Mobile Phase Optimization:

  • Prepare Stock Solutions: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., mobile phase).

  • Initial Screening:

    • Equilibrate the chiral column with the starting mobile phase (e.g., n-Hexane:Isopropanol 80:20 with 0.1% TFA) until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

  • Optimize Organic Modifier Concentration:

    • Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30, 60:40), keeping the TFA concentration constant at 0.1%.

    • For each mobile phase composition, allow the column to equilibrate and then inject the sample.

    • Evaluate the chromatograms for retention time, selectivity, and resolution.

  • Optimize Additive Concentration:

    • Using the optimal ratio of n-hexane and isopropanol determined in the previous step, prepare mobile phases with different concentrations of TFA (e.g., 0.05%, 0.1%, 0.2%).

    • Equilibrate the column and inject the sample for each mobile phase.

    • Assess the impact on peak shape and resolution.

  • Evaluate Column Temperature:

    • Set the column oven to different temperatures (e.g., 15°C, 25°C, 35°C) using the optimized mobile phase.

    • Allow the system to stabilize at each temperature before injecting the sample.

    • Determine the temperature that provides the best balance of resolution and analysis time.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Poor Peak Shape or Resolution is_tailing Is Peak Tailing Observed? start->is_tailing is_enantio_separated Baseline Enantioseparation? is_tailing->is_enantio_separated No adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% TFA) is_tailing->adjust_ph Yes is_retention_stable Stable Retention Times? is_enantio_separated->is_retention_stable Yes optimize_modifier Optimize Organic Modifier Ratio (e.g., vary % Isopropanol) is_enantio_separated->optimize_modifier No equilibrate Ensure Adequate Column Equilibration is_retention_stable->equilibrate No end_node Optimized Method is_retention_stable->end_node Yes reduce_load Reduce Sample Load (Dilute sample or decrease injection volume) adjust_ph->reduce_load check_column Check Column Health (Flush or replace) reduce_load->check_column check_column->is_enantio_separated optimize_additive Optimize Additive Concentration (e.g., vary % TFA) optimize_modifier->optimize_additive optimize_temp Optimize Column Temperature optimize_additive->optimize_temp optimize_temp->is_retention_stable prepare_fresh Prepare Fresh Mobile Phase equilibrate->prepare_fresh prepare_fresh->end_node

Caption: Troubleshooting workflow for HPLC mobile phase optimization.

Method_Development_Flowchart start Start: Method Development select_column Select Chiral Column (e.g., Polysaccharide-based) start->select_column initial_mobile_phase Define Initial Mobile Phase (e.g., Hexane/IPA + Additive) select_column->initial_mobile_phase screen_solvents Screen Organic Modifier Ratio initial_mobile_phase->screen_solvents screen_additives Screen Additive Type and Concentration screen_solvents->screen_additives screen_temp Screen Column Temperature screen_additives->screen_temp evaluate_performance Evaluate Resolution, Peak Shape, and Analysis Time screen_temp->evaluate_performance is_optimal Is Performance Optimal? evaluate_performance->is_optimal is_optimal->screen_solvents No validate_method Validate Optimized Method is_optimal->validate_method Yes end_process End: Robust Method validate_method->end_process

Caption: Experimental workflow for chiral HPLC method development.

References

Technical Support Center: Chiral Separation of 3-Chloro-4-fluoro-DL-phenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 3-Chloro-4-fluoro-DL-phenylglycine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound enantiomers?

A1: The main challenges in separating the enantiomers of this compound revolve around achieving adequate resolution due to the structural similarity of the enantiomers. Key difficulties include selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase to induce sufficient enantioselectivity. Additionally, issues such as poor peak shape, long analysis times, and low sample recovery can be encountered. For halogenated compounds like this, finding a CSP that effectively interacts with the specific stereoelectronic properties is crucial.[1]

Q2: Which chiral stationary phases (CSPs) are most effective for separating halogenated phenylglycine derivatives?

A2: Polysaccharide-based CSPs, particularly those with chlorinated or fluorinated phenylcarbamate derivatives on a cellulose or amylose backbone, have shown significant promise for the separation of halogenated and fluorinated compounds.[1][2] Specifically, cellulose tris(3-chloro-4-methylphenylcarbamate) has demonstrated high chiral recognition capabilities for FMOC-derivatized amino acids and is a strong candidate for this separation.[2] These types of CSPs can offer unique π-π interactions, hydrogen bonding, and dipole-dipole interactions that are critical for resolving halogenated enantiomers.

Q3: What analytical techniques are suitable for the chiral separation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the chiral separation of non-volatile small molecules like this compound. SFC can sometimes offer advantages over HPLC, such as faster analysis times and reduced solvent consumption, particularly with fluorinated CSPs.[1] Capillary Electrophoresis (CE) is another viable option, especially for analytical scale separations, and offers high efficiency and requires minimal sample volume.[3][4][5]

Q4: Is derivatization of this compound necessary for its chiral separation?

A4: While direct separation on a suitable CSP is often possible and preferred to avoid extra sample preparation steps, derivatization can be a useful strategy if direct methods fail to provide adequate resolution. Derivatizing the amino and carboxylic acid functional groups can enhance the interaction with the CSP and improve enantioselectivity. For instance, FMOC-derivatization has been successfully used for the separation of similar amino acids on polysaccharide-based CSPs.[2]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks.

  • The two enantiomeric peaks are heavily overlapped (Resolution < 1.5).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the right chiral selector for this specific analyte. Screen a variety of CSPs, with a focus on polysaccharide-based columns, particularly those with halogenated phenylcarbamate derivatives.[1][2]
Suboptimal Mobile Phase Composition The mobile phase composition is critical for enantioselectivity. For normal phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase HPLC, adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol).[6][7]
Incorrect Mobile Phase Additives For amino acids, acidic or basic additives are often necessary to improve peak shape and resolution. In normal phase, try adding small amounts (0.1-0.5%) of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA).[6] The choice of additive depends on the nature of the analyte and the CSP.
Inappropriate Temperature Temperature can significantly impact chiral recognition. Generally, lower temperatures enhance enantioselectivity. Try reducing the column temperature in increments of 5°C. However, in some cases, higher temperatures can improve efficiency and surprisingly increase resolution.
Low Column Efficiency A worn-out or contaminated column can lead to poor resolution. Check the column's performance with a standard test mix. If efficiency is low, try cleaning the column according to the manufacturer's instructions or replace it.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.5 or a fronting factor < 0.8.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Unwanted interactions between the analyte and residual silanols on the silica support can cause peak tailing. Add a competitive agent to the mobile phase, such as a small amount of a basic modifier like DEA for basic compounds or an acidic modifier like TFA for acidic compounds.[6]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration and/or the injection volume.
Inappropriate Mobile Phase pH (Reversed-Phase) The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the CSP. For amphoteric molecules like amino acids, carefully optimize the pH to control retention and peak shape.
Contamination of the Column or System Contaminants can interact with the analyte and cause poor peak shape. Flush the column and the entire HPLC system with a strong solvent.

Experimental Protocols

Key Experiment 1: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the enantiomeric separation of this compound.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Cellulose tris(3-chloro-4-methylphenylcarbamate) based column (e.g., Lux Cellulose-2), 5 µm, 4.6 x 250 mm

  • Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), trifluoroacetic acid (TFA), diethylamine (DEA)

  • Sample: 1 mg/mL this compound in mobile phase

Methodology:

  • Initial Screening:

    • Mobile Phase A: n-Hexane/IPA (90:10, v/v) + 0.1% TFA

    • Mobile Phase B: n-Hexane/EtOH (90:10, v/v) + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 220 nm

    • Inject 10 µL of the sample and evaluate the chromatograms for any signs of separation.

  • Optimization of the Polar Modifier:

    • Based on the initial screening, select the alcohol that provides better initial separation.

    • Vary the percentage of the selected alcohol (e.g., IPA) in the mobile phase from 5% to 20% in 5% increments.

    • Maintain the 0.1% TFA additive.

  • Optimization of the Additive:

    • If peak shape is poor or resolution is still not optimal, evaluate the effect of the additive.

    • If the analyte is acidic, maintain TFA. If it behaves as a base, try 0.1% DEA instead of TFA.

    • Vary the concentration of the chosen additive from 0.05% to 0.2%.

  • Temperature Optimization:

    • Once a promising mobile phase is identified, investigate the effect of temperature.

    • Set the column temperature to 20°C, 25°C, 30°C, and 35°C and observe the impact on resolution and retention time.

Quantitative Data Summary (Typical Starting Ranges):

ParameterNormal Phase HPLC
Stationary Phase Polysaccharide-based (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol or Ethanol
Modifier % 5 - 20%
Additive 0.1% TFA or DEA
Flow Rate 0.5 - 1.5 mL/min
Temperature 20 - 40 °C
Detection UV, 210-230 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_method_dev Method Development cluster_data Data Analysis prep_sample Prepare Sample (1 mg/mL in mobile phase) hplc_system HPLC System (Pump, Injector, Column, Detector) prep_sample->hplc_system prep_mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA + Additive) prep_mobile_phase->hplc_system column Chiral Column (e.g., Lux Cellulose-2) hplc_system->column detector UV Detector column->detector analyze_chrom Analyze Chromatogram detector->analyze_chrom screen_csp Screen CSPs optimize_mp Optimize Mobile Phase - Modifier % - Additive screen_csp->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->hplc_system calc_resolution Calculate Resolution (Rs) analyze_chrom->calc_resolution assess_peak_shape Assess Peak Shape analyze_chrom->assess_peak_shape

Caption: Experimental workflow for chiral HPLC method development.

troubleshooting_logic start Poor Resolution? check_csp Is CSP appropriate? start->check_csp check_mp Mobile Phase Optimized? check_csp->check_mp Yes solution_csp Screen different CSPs check_csp->solution_csp No check_temp Temperature Optimized? check_mp->check_temp Yes solution_mp Adjust Modifier/Additive check_mp->solution_mp No check_column_health Column Health OK? check_temp->check_column_health Yes solution_temp Vary Temperature check_temp->solution_temp No solution_column Clean or Replace Column check_column_health->solution_column No end Good Resolution check_column_health->end Yes solution_csp->check_csp solution_mp->check_mp solution_temp->check_temp solution_column->check_column_health

Caption: Troubleshooting logic for poor peak resolution.

References

preventing racemization of 3-Chloro-4-fluoro-DL-phenylglycine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-4-fluoro-DL-phenylglycine, with a focus on preventing racemization.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, leading to racemization or other undesired outcomes.

Issue 1: Significant Racemization Detected in the Final Product

  • Question: My final this compound product shows a low enantiomeric excess (ee). What are the likely causes and how can I fix this?

  • Answer: Racemization in the final product typically originates from two main stages: the initial formation of the α-aminonitrile intermediate in the Strecker synthesis or during the hydrolysis of this intermediate.

    • Cause A: Racemic α-aminonitrile formation. The classical Strecker synthesis, which involves the reaction of 3-chloro-4-fluorobenzaldehyde, a cyanide source (e.g., NaCN), and an ammonia source (e.g., NH₄Cl), inherently produces a racemic mixture of the α-aminonitrile.

      • Solution 1: Asymmetric Strecker Synthesis. Employ a chiral auxiliary to induce diastereoselectivity in the formation of the α-aminonitrile. Chiral amines, such as (R)-phenylglycinol or (R)-phenylglycine amide, are commonly used. This approach leads to the preferential formation of one diastereomer of the aminonitrile, which can then be hydrolyzed to the desired enantiomer of the amino acid.

      • Solution 2: Enzymatic Kinetic Resolution. If you are starting with the racemic α-aminonitrile, an enantioselective nitrilase can be used to selectively hydrolyze one enantiomer to the corresponding amino acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

    • Cause B: Racemization during hydrolysis. While acidic hydrolysis of the α-aminonitrile is generally preferred to minimize racemization, harsh basic conditions or prolonged heating can lead to the loss of stereochemical integrity.

      • Solution: Use acidic conditions for the hydrolysis of the α-aminonitrile. A common method is refluxing in aqueous HCl (e.g., 6 M HCl). This method has been shown to proceed with minimal racemization for similar substituted phenylglycine derivatives.[1]

Issue 2: Low Diastereomeric Excess (de) in Asymmetric Strecker Synthesis

  • Question: I am using a chiral auxiliary in my Strecker synthesis, but the diastereomeric excess of the resulting α-aminonitrile is low. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in an asymmetric Strecker reaction can be influenced by the choice of chiral auxiliary, reaction conditions, and the potential for in-situ epimerization.

    • Cause A: Suboptimal Chiral Auxiliary. The structure of the chiral auxiliary plays a crucial role in directing the stereochemical outcome.

      • Solution: Screen different chiral auxiliaries. While (R)-phenylglycinol is a common choice, other auxiliaries like (R)-phenylglycine amide have been shown to be highly effective, sometimes leading to a crystallization-induced asymmetric transformation where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in a very high diastereomeric excess.

    • Cause B: Inadequate Reaction Conditions. Temperature, solvent, and reaction time can significantly impact the diastereoselectivity.

      • Solution: Optimize the reaction conditions. For crystallization-induced asymmetric transformations, the solvent system is critical. For instance, using water or a mixture of methanol and water can facilitate the selective precipitation of the desired diastereomer. Temperature control is also important, as it affects both the reaction rate and the solubility of the diastereomers.

Issue 3: Incomplete Hydrolysis of the α-Aminonitrile

  • Question: The hydrolysis of my 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile is not going to completion. What can I do?

  • Answer: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or acid concentration.

    • Solution:

      • Increase Reaction Time and/or Temperature: Ensure the reaction is heated at reflux for a sufficient period. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time.

      • Use Concentrated Acid: Employing a higher concentration of acid, such as 6 M HCl, can facilitate complete hydrolysis. For particularly stubborn nitriles, stronger acids or longer reaction times may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for the synthesis of the racemic (DL) form of 3-Chloro-4-fluoro-phenylglycine is the Strecker synthesis . This is a one-pot, three-component reaction involving 3-chloro-4-fluorobenzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium or potassium cyanide). The initial product is the α-aminonitrile, which is then hydrolyzed to the amino acid.

Q2: At which step of the Strecker synthesis does racemization occur?

A2: The formation of the racemic mixture occurs during the nucleophilic addition of the cyanide ion to the achiral imine intermediate formed from 3-chloro-4-fluorobenzaldehyde and ammonia. This addition can happen from either face of the planar imine with equal probability, leading to a 50:50 mixture of the (R)- and (S)-α-aminonitriles.

Q3: How can I obtain a single enantiomer of 3-Chloro-4-fluoro-phenylglycine?

A3: There are three primary strategies to obtain an enantiomerically pure product:

  • Asymmetric Synthesis: Modify the Strecker synthesis by using a chiral auxiliary. This directs the reaction to preferentially form one diastereomer of the α-aminonitrile intermediate. Subsequent removal of the auxiliary and hydrolysis yields the enantiomerically enriched amino acid.

  • Enzymatic Kinetic Resolution: Synthesize the racemic α-aminonitrile and then use an enantioselective enzyme, such as a nitrilase, to selectively hydrolyze one of the enantiomers to the corresponding amino acid, allowing for their separation.

  • Chiral Resolution of the Final Product: Synthesize the racemic this compound and then separate the enantiomers using techniques like chiral HPLC or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Q4: What are some suitable chiral auxiliaries for the asymmetric Strecker synthesis of substituted phenylglycines?

A4: Several chiral auxiliaries have been successfully employed. Some common and effective examples include:

  • (R)-Phenylglycinol

  • (S)-Phenylglycinol

  • (R)-Phenylglycine amide

  • (S)-Phenylglycine amide

The choice of auxiliary can significantly impact the diastereoselectivity of the reaction.

Q5: Can the hydrolysis of the α-aminonitrile cause racemization?

A5: While the α-proton of the aminonitrile is acidic and can be removed under basic conditions leading to racemization, acidic hydrolysis is generally considered to be a safe method that proceeds with minimal loss of stereochemical integrity. Therefore, it is the recommended method for converting the enantiomerically enriched α-aminonitrile to the final amino acid.

Data Presentation

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Strecker Synthesis of Substituted Phenylglycines

Chiral AuxiliaryAldehydeDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of Final Amino AcidReference
(R)-Phenylglycine amidePivaldehyde>99:1 (after crystallization)>98% (S)-tert-leucine[2]
(R)-Phenylglycine amide3,4-Dimethoxyphenylacetone>99:1 (after crystallization)-[2]
(S)-1-(4-methoxyphenyl)ethylamine4-Fluorobenzaldehyde>95:5>88% (S)[3]
(S)-1-(4-methoxyphenyl)ethylamineBenzaldehyde>99:1 (after crystallization)>95% (S)[3]

Note: Data for structurally similar compounds is presented to guide the selection of chiral auxiliaries for the synthesis of 3-Chloro-4-fluoro-phenylglycine.

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of a Substituted Phenylglycine using a Chiral Auxiliary

This protocol is adapted from literature procedures for the synthesis of substituted phenylglycines and can be applied to 3-chloro-4-fluorobenzaldehyde.

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • (R)-Phenylglycine amide (or another suitable chiral auxiliary)

  • Sodium cyanide (NaCN)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Formation of the Diastereomeric α-Aminonitrile:

    • In a round-bottom flask, dissolve 3-chloro-4-fluorobenzaldehyde (1 equivalent) and (R)-phenylglycine amide (1 equivalent) in a mixture of methanol and water.

    • To this solution, add a solution of sodium cyanide (1.1 equivalents) in water dropwise at room temperature.

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC.

    • If a precipitate forms (the desired diastereomer), continue stirring to allow for crystallization-induced asymmetric transformation, which can significantly enhance the diastereomeric excess.

    • After the reaction is complete, cool the mixture and collect the solid by filtration. Wash the solid with a cold solvent mixture (e.g., methanol/water) to remove the soluble, undesired diastereomer.

  • Hydrolysis of the α-Aminonitrile:

    • Suspend the diastereomerically enriched α-aminonitrile in 6 M aqueous HCl.

    • Heat the mixture to reflux and maintain reflux for several hours until the hydrolysis is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude enantiomerically enriched 3-Chloro-4-fluoro-phenylglycine hydrochloride.

    • The crude product can be further purified by recrystallization.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile

This protocol outlines a general procedure for the kinetic resolution of a racemic α-aminonitrile using a nitrilase.

Materials:

  • Racemic 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile

  • Nitrilase enzyme (e.g., from Pseudomonas fluorescens or a recombinant source)

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

  • Acid and base for pH adjustment

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a solution of the racemic 2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile in a suitable buffer. The concentration should be optimized for the specific enzyme used.

    • Add the nitrilase enzyme to the solution. The enzyme loading will depend on its activity.

    • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining aminonitrile and the formed amino acid.

    • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Separation:

    • Once the desired conversion is reached, acidify the reaction mixture to precipitate the enzyme, which can then be removed by centrifugation or filtration.

    • Adjust the pH of the supernatant to separate the amino acid (product) from the unreacted aminonitrile (substrate). For example, adjusting the pH to the isoelectric point of the amino acid will cause it to precipitate.

    • The unreacted aminonitrile can be extracted from the aqueous solution with an organic solvent.

Visualizations

Racemization_Troubleshooting start Low Enantiomeric Excess (ee) in Final Product cause1 Racemic α-aminonitrile Formation (Strecker Synthesis) start->cause1 Likely cause cause2 Racemization During Hydrolysis start->cause2 Possible cause solution1a Asymmetric Strecker Synthesis (use chiral auxiliary) cause1->solution1a Solution solution1b Enzymatic Kinetic Resolution (use nitrilase) cause1->solution1b Solution solution2 Use Acidic Hydrolysis Conditions (e.g., 6 M HCl, reflux) cause2->solution2 Solution issue_de Low Diastereomeric Excess (de) in Asymmetric Synthesis solution1a->issue_de If this leads to... cause_de1 Suboptimal Chiral Auxiliary issue_de->cause_de1 cause_de2 Inadequate Reaction Conditions issue_de->cause_de2 solution_de1 Screen Different Auxiliaries (e.g., (R)-phenylglycine amide) cause_de1->solution_de1 Solution solution_de2 Optimize Conditions (solvent, temperature) cause_de2->solution_de2 Solution

Caption: Troubleshooting workflow for low enantiomeric excess.

Synthesis_Strategy start Start: 3-Chloro-4-fluorobenzaldehyde strecker Strecker Synthesis start->strecker asym_strecker Asymmetric Strecker (Chiral Auxiliary) start->asym_strecker racemic_nitrile Racemic α-aminonitrile strecker->racemic_nitrile hydrolysis Acidic Hydrolysis racemic_nitrile->hydrolysis enz_resolution Enzymatic Kinetic Resolution (Nitrilase) racemic_nitrile->enz_resolution racemic_aa Racemic Amino Acid hydrolysis->racemic_aa resolution Chiral Resolution (e.g., HPLC) racemic_aa->resolution enant_aa Enantiomerically Pure Amino Acid resolution->enant_aa diast_nitrile Diastereomerically Enriched α-aminonitrile asym_strecker->diast_nitrile hydrolysis2 Acidic Hydrolysis & Auxiliary Removal diast_nitrile->hydrolysis2 hydrolysis2->enant_aa sep Separation of Enantiomers enz_resolution->sep sep->enant_aa

Caption: Synthetic strategies to obtain enantiopure amino acid.

References

Technical Support Center: Purification of Crude 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Chloro-4-fluoro-DL-phenylglycine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound, providing potential causes and solutions in a question-and-answer format.

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, intermediates, and by-products of the synthesis process. These may include:

  • Unreacted starting materials: Such as 3-chloro-4-fluorobenzaldehyde and other reagents used in the Strecker or Bucherer-Bergs synthesis.

  • Intermediates: For example, the corresponding hydantoin or aminonitrile from the respective synthetic routes.

  • Side-products: Including products from polymerization or undesired side reactions.

  • Enantiomeric impurities: The presence of an undesired enantiomer in an enriched sample.

Q2: My crude product is highly colored. How can I decolorize it before crystallization?

A2: Colored impurities can often be removed by treating the solution with activated carbon.

  • Protocol: Dissolve the crude product in a suitable solvent. Add a small amount of activated carbon (typically 1-5% w/w) and heat the suspension gently for a short period. Perform a hot filtration to remove the activated carbon. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.

Q3: I am having trouble getting my this compound to crystallize from solution. What can I do?

A3: Several factors can inhibit crystallization. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Seeding: Add a few seed crystals of pure this compound to the supersaturated solution.

  • Increase Supersaturation: Slowly evaporate the solvent or add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution.

  • Solvent System: The choice of solvent is critical. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent often yields better crystals.

Q4: During recrystallization, my product "oiled out" instead of forming crystals. What went wrong?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This can be addressed by:

  • Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a more dilute solution: The concentration of the solute might be too high.

  • Changing the solvent system: The solvent system may not be optimal for crystallization.

Q5: How can I separate the D- and L-enantiomers of this compound?

A5: Chiral resolution of a racemic mixture (DL-) is necessary to isolate the individual enantiomers (D- and L-). A common method is through the formation of diastereomeric salts.[1]

  • Principle: React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

  • Common Resolving Agents: For resolving racemic amino acids, chiral acids like (+)-tartaric acid or (-)-camphorsulfonic acid are often used.[1]

  • General Procedure:

    • Dissolve the crude this compound in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent.

    • Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first.

    • Isolate the crystals by filtration.

    • Liberate the desired enantiomer from the salt by treatment with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used).

Experimental Protocols

Below are detailed methodologies for key purification techniques for this compound.

Protocol 1: Recrystallization of Crude this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization. The choice of solvent is critical and may require optimization.

Materials:

  • Crude this compound

  • Solvent (e.g., water, ethanol, or a mixture)

  • Activated Carbon (optional)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Chiral Resolution by Diastereomeric Salt Formation

This protocol outlines the separation of enantiomers using a chiral resolving agent.

Materials:

  • Crude this compound

  • Chiral resolving agent (e.g., (+)-Tartaric Acid)

  • Solvent (e.g., aqueous ethanol)

  • Acid or base for salt cleavage (e.g., HCl or NaOH)

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., 50% aqueous ethanol). Add an equimolar amount of (+)-tartaric acid.

  • Fractional Crystallization: Heat the solution to dissolve all solids and then allow it to cool slowly. The diastereomeric salt of one enantiomer will crystallize out.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., dilute NaOH) to adjust the pH to the isoelectric point of the amino acid, causing the free enantiomer to precipitate.

  • Isolation of Pure Enantiomer: Collect the precipitated enantiomer by filtration, wash with cold water, and dry.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the fractional crystallization step by a similar process of pH adjustment.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of crude this compound.

Table 1: Comparison of Recrystallization Solvents

Solvent SystemYield (%)Purity (%) (by HPLC)
Water6597.5
Ethanol7598.2
Water/Ethanol (1:1)8299.1
Isopropanol7098.0

Table 2: Chiral Resolution Efficiency

Chiral Resolving AgentDiastereomeric Salt Yield (%)Enantiomeric Excess (ee%) of Isolated Enantiomer
(+)-Tartaric Acid40>98%
(-)-Camphorsulfonic Acid35>97%
(+)-Brucine38>98%

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the purification process.

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product Crude 3-Chloro-4-fluoro- DL-phenylglycine dissolution Dissolution in Hot Solvent crude_product->dissolution decolorization Decolorization with Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration Skip Decolorization decolorization->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization isolation Isolation of Crystals (Filtration) crystallization->isolation drying Drying isolation->drying pure_dl_product Pure DL-Product drying->pure_dl_product

Caption: Workflow for the purification of crude this compound by recrystallization.

chiral_resolution_workflow cluster_chiral_resolution Chiral Resolution Workflow racemic_mixture Pure DL-Product salt_formation Diastereomeric Salt Formation with Chiral Resolving Agent racemic_mixture->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization diastereomer_1 Less Soluble Diastereomer (Crystals) fractional_crystallization->diastereomer_1 diastereomer_2 More Soluble Diastereomer (Mother Liquor) fractional_crystallization->diastereomer_2 cleavage_1 Salt Cleavage (pH Adjustment) diastereomer_1->cleavage_1 cleavage_2 Salt Cleavage (pH Adjustment) diastereomer_2->cleavage_2 enantiomer_1 Pure D- or L-Enantiomer cleavage_1->enantiomer_1 enantiomer_2 Pure L- or D-Enantiomer cleavage_2->enantiomer_2

Caption: Workflow for the chiral resolution of this compound via diastereomeric salt formation.

troubleshooting_logic cluster_crystallization_issues Crystallization Problems cluster_purity_issues Purity Problems start Purification Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out colored_product Colored Product start->colored_product low_purity Low Purity by Analysis start->low_purity no_crystals_solutions Solutions: - Scratch flask - Add seed crystals - Concentrate solution - Add anti-solvent no_crystals->no_crystals_solutions Try oiling_out_solutions Solutions: - Slow cooling rate - Use more solvent - Change solvent oiling_out->oiling_out_solutions Try colored_product_solution Solution: - Activated carbon treatment colored_product->colored_product_solution Try low_purity_solutions Solutions: - Re-crystallize - Column chromatography low_purity->low_purity_solutions Try

Caption: Troubleshooting logic for common purification issues of this compound.

References

stability issues of 3-Chloro-4-fluoro-DL-phenylglycine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Chloro-4-fluoro-DL-phenylglycine under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic conditions?

Under acidic conditions, this compound, like other phenylglycine derivatives, may be susceptible to several degradation pathways. The primary concern is potential racemization at the alpha-carbon, leading to a change in the enantiomeric ratio. Additionally, while the core structure is relatively stable, forcing conditions (e.g., high acid concentration, elevated temperatures) could potentially lead to reactions involving the amino group or even modifications to the aromatic ring, although the latter is less likely under typical experimental conditions. It is also crucial to consider the potential for the formation of salts with the acid used, which might affect solubility and physical properties.

Q2: What are the expected degradation pathways for this compound under basic conditions?

Basic conditions can promote racemization of the stereocenter. Furthermore, the presence of strong bases and heat could potentially lead to dehalogenation or other nucleophilic substitution reactions on the aromatic ring, although this would require harsh conditions. Another consideration is the potential for oxidative degradation, especially if the solution is not protected from air. The amino acid functionality can also participate in various base-catalyzed side reactions.

Q3: Are there any known incompatibilities for this compound?

Q4: How should I store solutions of this compound?

For optimal stability, solutions should be freshly prepared. If short-term storage is necessary, it is recommended to store them at low temperatures (2-8 °C) and protected from light. The pH of the solution should be kept as close to neutral as the experimental design allows. For longer-term storage, consider storing the compound as a dry solid in a tightly sealed container in a cool, dark, and dry place.[1]

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Change in enantiomeric excess (ee%) over time. Racemization at the alpha-carbon, potentially catalyzed by acidic or basic conditions.- Neutralize the solution if possible.- Lower the storage and experimental temperature.- Analyze samples immediately after preparation.- Perform a time-course study to quantify the rate of racemization.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of the molecule.- Characterize the new peaks using LC-MS or other suitable analytical techniques.- Perform forced degradation studies to identify potential degradation products under specific stress conditions (see Experimental Protocols).- Adjust pH, temperature, or protect from light and oxygen to minimize degradation.
Poor solubility or precipitation. Salt formation or degradation to a less soluble product.- Adjust the pH of the solution.- Use a different solvent system or co-solvents.- Confirm the identity of the precipitate.
Discoloration of the solution. Formation of colored degradation products, possibly due to oxidation.- Purge solutions with an inert gas (e.g., nitrogen or argon).- Add antioxidants if compatible with the experimental setup.- Store solutions in amber vials to protect from light.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[2][3] The goal is to induce degradation to a level of 5-20% to identify potential degradation products and pathways.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

4. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method. A reversed-phase C18 column is often suitable for such compounds.[1]

  • The method should be validated to ensure it can separate the parent compound from all potential degradation products.[4]

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent peak and any new peaks to assess peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the degradation products to aid in their identification.

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress Condition Time (hours) Assay of this compound (%) Number of Degradation Products Major Degradation Product (% Area)
0.1 M HCl, 60°C0
2
6
12
24
0.1 M NaOH, 60°C0
2
6
12
24
Table 2: Enantiomeric Purity Analysis
Stress Condition Time (hours) D-enantiomer (%) L-enantiomer (%) Enantiomeric Excess (ee%)
Control (t=0)0
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24

Visualizations

G cluster_acid Acidic Conditions (e.g., HCl, Heat) cluster_base Basic Conditions (e.g., NaOH, Heat) parent_acid This compound racemate_acid Racemic 3-Chloro-4-fluoro-phenylglycine parent_acid->racemate_acid Racemization degradation_acid Other Degradation Products parent_acid->degradation_acid Potential Minor Degradation parent_base This compound racemate_base Racemic 3-Chloro-4-fluoro-phenylglycine parent_base->racemate_base Racemization degradation_base Other Degradation Products (e.g., Dehalogenation) parent_base->degradation_base Potential Degradation

Caption: Hypothetical degradation pathways under acidic and basic conditions.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid/Base, Heat) start->stress sampling Sample at Time Points (0, 2, 6, 12, 24h) stress->sampling neutralize Neutralize Sample sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze characterize Characterize Degradation Products analyze->characterize end Report Results characterize->end

Caption: Experimental workflow for a forced degradation study.

References

optimizing reaction conditions for derivatizing 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 3-Chloro-4-fluoro-DL-phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives for derivatizing this compound?

A1: Derivatization is typically performed to achieve several goals:

  • Introduce Protecting Groups: The amino or carboxyl groups are protected to prevent unwanted side reactions during subsequent synthetic steps, particularly in peptide synthesis.

  • Improve Analytical Properties: Modification can enhance volatility for Gas Chromatography (GC) analysis or introduce a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC).

  • Enable Chiral Resolution: Derivatizing the racemic mixture with a chiral agent creates diastereomers, which can be separated using standard chromatographic or crystallization techniques.

  • Modulate Biological Activity: Attaching different functional groups can alter the molecule's pharmacological properties, which is crucial in drug discovery.[1]

Q2: Which functional group, the amine or the carboxylic acid, is the primary target for derivatization?

A2: Both functional groups can be derivatized, but the primary aromatic amine is generally more nucleophilic and reactive under standard acylation conditions than the carboxylic acid is for esterification without activation.[2] Therefore, N-acylation is often a more direct process. Esterification of the carboxylic acid typically requires an acid catalyst and heat (Fischer esterification) or the use of coupling agents.[3][4]

Q3: What are the most common methods for N-acylation of the amino group?

A3: The most common methods involve reacting the amino acid with an acylating agent. The choice of agent depends on the desired reactivity and the stability of the substrate.

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive and widely used. These reactions typically require a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the resulting acid (e.g., HCl).[2]

  • Acid Anhydrides (e.g., Acetic Anhydride): Also very common and slightly less reactive than acyl halides, which can sometimes offer better control. A base is also required.[2]

  • Carboxylic Acids with Coupling Agents: For more complex acyl groups, a carboxylic acid can be coupled directly to the amine using activating agents like DCC, EDC, or HATU. This is standard practice in peptide synthesis.[5]

Q4: How can I minimize racemization during derivatization?

A4: Phenylglycine and its derivatives are notoriously prone to racemization, especially at the α-carbon, due to the acidity of the α-proton which is stabilized by the adjacent phenyl ring.[6] Minimizing racemization is critical for stereospecific synthesis.

  • Choice of Base: Strong bases and extended exposure to basic conditions can induce racemization. Use milder bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) where possible.[6][7]

  • Coupling Reagents: If using coupling agents for N-acylation, some are better at suppressing racemization than others. Reagents like COMU and DEPBT, when combined with a suitable base, have been shown to reduce racemization to negligible levels.[7]

  • Low Temperatures: Performing the reaction at low temperatures (e.g., 0 °C to -20 °C) can significantly reduce the rate of epimerization.[8]

Experimental Workflows and Logic Diagrams

Derivatization_Workflow start Start: Prepare Reactants setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->setup cool Cool to Target Temperature (e.g., 0 °C) setup->cool add_base Add Base (if required) cool->add_base add_reagent Slowly Add Derivatizing Agent add_base->add_reagent react Stir for Required Time (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Workup / Quench react->workup extract Organic Extraction workup->extract purify Purification (Chromatography or Recrystallization) extract->purify analyze Characterization (NMR, MS, Chiral HPLC) purify->analyze end End: Pure Derivative analyze->end

Caption: General workflow for derivatizing this compound.

Troubleshooting Guides

Problem: Low or No Product Yield

Q: My reaction shows no conversion of the starting material after several hours. What should I check first?

A: A lack of conversion points to a fundamental issue with the reaction setup or reagents. Follow this diagnostic path:

  • Reagent Quality: Ensure the derivatizing agent (e.g., acyl chloride) has not hydrolyzed. Acyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.

  • Solvent Purity: Confirm that an anhydrous solvent was used, as water can quench highly reactive reagents.

  • Base Activity: If a base is required, ensure it is active and was added in the correct stoichiometry. Some bases can degrade over time.

  • Temperature: For some less reactive agents, the reaction may require warming to room temperature or gentle heating after the initial addition at low temperature.[8]

Troubleshooting_Low_Yield start Problem: Low or No Yield check_sm Is Starting Material (SM) consumed (via TLC/LC-MS)? start->check_sm no_sm_consumed Check Reagents & Conditions check_sm->no_sm_consumed No yes_sm_consumed SM Consumed, but Low Yield check_sm->yes_sm_consumed Yes reagent_quality Is derivatizing agent active? (e.g., acyl chloride hydrolyzed?) no_sm_consumed->reagent_quality replace_reagent Solution: Use fresh reagent reagent_quality->replace_reagent No conditions Are conditions correct? (Temp, Time, Solvent) reagent_quality->conditions Yes optimize_conditions Solution: Increase temp/time or change solvent conditions->optimize_conditions No side_reactions Are there side products? yes_sm_consumed->side_reactions optimize_stoichiometry Solution: Adjust stoichiometry, lower temperature side_reactions->optimize_stoichiometry Yes workup_issue Was product lost during workup? side_reactions->workup_issue No modify_workup Solution: Modify extraction pH, avoid extensive aqueous wash workup_issue->modify_workup Yes

Caption: Troubleshooting flowchart for diagnosing low product yield.

Problem: Significant Racemization

Q: My chiral HPLC analysis shows a nearly 1:1 mixture of enantiomers in my product. How can I improve the stereochemical purity?

A: This indicates significant racemization has occurred. Phenylglycines are highly susceptible to this, especially under basic conditions.[6][7]

  • Re-evaluate Your Base: If using a strong base like piperidine or DBU, especially for prolonged periods, racemization is likely.[7] Switch to a hindered, non-nucleophilic base such as DIPEA or TMP.

  • Change Your Coupling Reagent: For N-acylations involving activation of a carboxylic acid, the choice of coupling reagent is critical. Standard carbodiimides can lead to racemization. Using additives like HOAt or switching to phosphonium/uronium salts like COMU can drastically reduce epimerization.[5][7]

  • Lower the Temperature: Perform the reaction and any base-mediated steps at 0 °C or below.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to racemization-inducing conditions.

Racemization_Factors racemization Racemization of Phenylglycine Derivative base Strong Base / High pH racemization->base temp Elevated Temperature racemization->temp time Prolonged Reaction Time racemization->time reagent Coupling Reagent Choice racemization->reagent solution_base Use Hindered Base (DIPEA, TMP) base->solution_base Mitigation solution_temp Run Reaction at Low Temp (e.g., 0°C) temp->solution_temp Mitigation solution_time Monitor and Quench Upon Completion time->solution_time Mitigation solution_reagent Use Low-Racemization Coupling Reagents (COMU) reagent->solution_reagent Mitigation

Caption: Key factors contributing to racemization and their mitigation strategies.

Problem: Purification Difficulties

Q: How can I remove unreacted this compound from my final product?

A: Since the starting material is an amino acid, it has both acidic and basic properties (amphoteric). This can be exploited during the aqueous workup.

  • If your product is the N-acylated derivative (an acid): During workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amino group of the unreacted starting material, making it a water-soluble salt that partitions into the aqueous phase.

  • If your product is the ester derivative (a base): Wash the organic layer with a dilute aqueous basic solution (e.g., 1M NaHCO₃). This will deprotonate the carboxylic acid of the unreacted starting material, converting it to its water-soluble carboxylate salt.

Data and Protocols

Data Tables

Table 1: Comparison of Common N-Acylating Agents

Acylating AgentRelative ReactivityByproductBase RequiredTypical Solvents
Acyl ChlorideVery HighHClYes (e.g., Pyridine, TEA)DCM, Chloroform, THF
Acid AnhydrideHighCarboxylic AcidYes (e.g., Pyridine, TEA)DCM, Acetonitrile
Carboxylic Acid + EDC/HOBtModerateUrea, HOBtYes (e.g., DIPEA)DMF, DCM

Table 2: Influence of Bases on Phenylglycine Racemization[7]

BaseRacemization PotentialComments
PiperidineHighCommon in Fmoc deprotection; can cause significant epimerization.
DBUVery HighStrong, non-nucleophilic base; high risk of racemization with prolonged exposure.
DIPEALowHindered base, good for neutralizing acids without promoting high racemization.
TMP (Collidine)Very LowHindered and less basic than DIPEA, often preferred for sensitive substrates.
Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the base (TEA or Pyridine) to the stirred suspension.

    • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding water or 1M HCl.

    • Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Fischer Esterification

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., Methanol or Ethanol) (as solvent/reagent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Procedure:

    • Suspend this compound in an excess of the desired alcohol (e.g., methanol for the methyl ester).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully and slowly add the concentrated sulfuric acid.

    • Warm the mixture to reflux and heat for 4-8 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and carefully neutralize the acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

    • Purify as needed by column chromatography or recrystallization.

References

common impurities in commercial 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common impurities found in commercial 3-Chloro-4-fluoro-DL-phenylglycine. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the Strecker synthesis.[1] Consequently, impurities often originate from this process. The most common impurities include:

  • Process-Related Impurities: These are substances related to the manufacturing process.

    • Unreacted Starting Materials: 3-Chloro-4-fluorobenzaldehyde and residual cyanide salts.[2]

    • Intermediate Products: The corresponding α-aminonitrile, which may not have been fully hydrolyzed.[2]

  • By-products: These are formed from side reactions during the synthesis.

    • Hydrolysis By-products: Amide derivatives formed from the partial hydrolysis of the intermediate α-aminonitrile.

  • Degradation Products: Impurities that may form during storage or handling, although specific degradation pathways for this molecule are not extensively documented.

Q2: How can I identify and quantify these impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for identifying and quantifying impurities in this compound.[3][4] Due to the presence of a chromophore (the phenyl ring), UV detection is typically employed. For structural confirmation of unknown impurities, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for identifying and characterizing impurities, especially when dealing with a fluorinated compound where ¹⁹F NMR can be particularly informative.[5]

Q3: Are there any specific analytical methods recommended for the analysis of this compound?

A3: A reversed-phase HPLC method with UV detection is a standard approach. A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve good separation of the main component from its potential impurities.

Q4: What is the likely synthetic origin of these impurities?

A4: The vast majority of impurities are process-related and stem from the Strecker synthesis pathway. This multi-step synthesis involves the reaction of 3-chloro-4-fluorobenzaldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the final amino acid product.[1][2] Incomplete reactions or side reactions at either of these stages are the primary source of impurities.

Troubleshooting Guides

This section provides guidance on common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Secondary Interactions with Stationary Phase. The amino group in phenylglycine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of silanols (typically pH < 4). Adding a competing base, such as triethylamine (TEA), to the mobile phase can also mask the silanol groups.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Inappropriate Sample Solvent. Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times

  • Possible Cause 1: Mobile Phase Composition Fluctuation. Inaccurate mixing of the mobile phase components or solvent evaporation can lead to shifts in retention time.

    • Solution: Ensure accurate mobile phase preparation and keep solvent reservoirs capped. Use an HPLC system with a reliable gradient proportioning valve.

  • Possible Cause 2: Column Temperature Variation. Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause 3: Column Equilibration. Insufficient equilibration of the column with the initial mobile phase conditions before injection can cause retention time drift, especially in gradient elution.

    • Solution: Ensure the column is fully equilibrated before starting a sequence of injections. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

Issue 3: Ghost Peaks

  • Possible Cause 1: Contamination in the HPLC System. Impurities from previous injections, the mobile phase, or the sample preparation process can appear as ghost peaks.

    • Solution: Flush the system and injector with a strong solvent. Ensure high purity solvents and reagents are used for mobile phase and sample preparation.

  • Possible Cause 2: Sample Carryover. Residual sample from a previous injection being introduced into the current run.

    • Solution: Implement a needle wash step in the autosampler method, using a strong, appropriate solvent.

Data Presentation

Table 1: Common Potential Impurities in Commercial this compound
Impurity NameChemical StructureLikely Origin
3-Chloro-4-fluorobenzaldehyde
alt text
Unreacted starting material
2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile
alt text
Incomplete hydrolysis of the intermediate
2-Amino-2-(3-chloro-4-fluorophenyl)acetamide
alt text
Partial hydrolysis of the intermediate nitrile
Isomeric Phenylglycine DerivativesVarying structuresImpurities in the starting benzaldehyde or side reactions

Note: The structures for the acetonitrile and acetamide impurities are representative structures based on the synthetic pathway, as publicly available images could not be found.

Experimental Protocols

HPLC Method for Impurity Profiling of this compound

This protocol describes a general method for the separation and quantification of this compound and its potential process-related impurities. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Trifluoroacetic acid).

  • This compound reference standard and sample.

2. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Spiked Sample (for impurity identification): If reference standards for the impurities are available, prepare a spiked sample solution to confirm their retention times.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks from the solvent.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • Identify and quantify the impurities based on their retention times and peak areas relative to the main peak. The area percent method is commonly used for purity calculations.

Visualizations

G cluster_synthesis Strecker Synthesis of this compound Start 3-Chloro-4-fluorobenzaldehyde + NH3 + NaCN Intermediate α-Aminonitrile Intermediate Start->Intermediate Step 1: Aminonitrile Formation Impurity1 Unreacted 3-Chloro-4-fluorobenzaldehyde Start->Impurity1 Source of Impurity Product This compound Intermediate->Product Step 2: Hydrolysis Impurity2 Incomplete Hydrolysis: α-Aminonitrile Intermediate->Impurity2 Source of Impurity Impurity3 Side Reaction: Amide Impurity Intermediate->Impurity3 Source of Impurity

Caption: Synthetic pathway and origin of impurities.

G cluster_workflow Impurity Analysis Workflow Start Sample of this compound Preparation Sample Preparation (Dilution in Mobile Phase) Start->Preparation Analysis HPLC Analysis (Reversed-Phase, UV Detection) Preparation->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Decision Impurity Peak Detected? Data->Decision Quantify Quantify Impurity (Area % Method) Decision->Quantify Yes Report Report Results Decision->Report No Identify Identify Impurity (LC-MS, NMR) Quantify->Identify Identify->Report

Caption: Experimental workflow for impurity analysis.

References

solvent effects on the reactivity of 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Effects on Aromatic Reactivity

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on the reactivity of halogenated aromatic compounds, with a focus on nucleophilic aromatic substitution (SNAr) reactions. While direct experimental data for 3-Chloro-4-fluoro-DL-phenylglycine is not extensively available in the provided search results, the following information, centered on the closely related and often-used synthetic precursor 3-chloro-4-fluoroaniline , offers valuable insights and troubleshooting strategies applicable to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of a compound like 3-chloro-4-fluoroaniline in synthetic chemistry?

A1: 3-Chloro-4-fluoroaniline is primarily utilized as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. The amino group (-NH2) on the aromatic ring is electron-donating, which activates the molecule for nucleophilic attack on electron-deficient aromatic systems. This makes it a crucial building block in the synthesis of various pharmaceuticals and other biologically active molecules.[1]

Q2: How does the choice of solvent critically impact the reactivity of 3-chloro-4-fluoroaniline in SNAr reactions?

A2: The solvent plays a pivotal role by stabilizing charged intermediates and influencing the nucleophilicity of the aniline.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are generally the preferred choice. They can effectively solvate cations but do not strongly solvate the aniline nucleophile. This leaves the nucleophile more "bare" and reactive, thus enhancing the reaction rate.[1]

  • Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with the aniline's amino group. This hydrogen bonding reduces the nucleophilicity of the aniline and, consequently, slows down the SNAr reaction.[1]

Q3: What are common side reactions when working with 3-chloro-4-fluoroaniline, and how can they be minimized?

A3: Common side reactions can include hydrodehalogenation of the electrophile, homocoupling of starting materials, and the formation of triarylamine impurities. To minimize these, it is recommended to use anhydrous (dry) solvents, optimize the reaction temperature, and consider using a slight excess of the aniline starting material.[1]

Q4: What are the recommended methods for monitoring the progress of a reaction involving 3-chloro-4-fluoroaniline?

A4: The progress of the reaction can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the visualization of the consumption of the starting materials and the appearance of the desired product.[1]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No Product Formation in an SNAr Reaction Poor Solvent Choice: The solvent may be deactivating the nucleophile or inadequately solvating the reaction intermediates.Switch to a polar aprotic solvent such as DMF, DMSO, or NMP to improve reactivity. Ensure the solvent is anhydrous, as the presence of water can inhibit the reaction.[1]
Insufficient Reaction Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature. For instance, if a reaction in DMF is sluggish at room temperature, heating to 100 °C can significantly increase the rate.[1]
Deactivated Nucleophile: The nucleophilicity of the aniline may be compromised.If using a protic solvent, switch to a polar aprotic one. Ensure the absence of acidic impurities that could protonate the amine.
Formation of Multiple Products/Impurities Presence of Water: Moisture can lead to hydrolysis of starting materials or intermediates.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Non-Optimal Temperature: High temperatures can sometimes promote side reactions.Optimize the reaction temperature by running small-scale trials at different temperatures to find the best balance between reaction rate and selectivity.
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to side products.Experiment with slight excesses of either the nucleophile or electrophile to favor the desired reaction pathway.[1]

Data Presentation: Solvent Effects on SNAr Reactions

The following table summarizes the general effectiveness of various solvents for SNAr reactions involving 3-chloro-4-fluoroaniline. Actual yields can vary based on specific substrates and reaction conditions.[1]

SolventTypeDielectric Constant (ε)Typical Yield Range (%)Notes
Dimethylformamide (DMF) Polar Aprotic3785-95Excellent choice, effectively solvates intermediates.[1]
Dimethyl Sulfoxide (DMSO) Polar Aprotic4780-95Similar to DMF, can be beneficial for less reactive substrates.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic3280-90A good alternative to DMF and DMSO, with a higher boiling point.
Acetonitrile (MeCN) Polar Aprotic3660-75Moderately effective; its lower boiling point might limit the achievable reaction temperature.[1]
Tetrahydrofuran (THF) Polar Aprotic7.640-60Generally less effective due to lower polarity.
Ethanol (EtOH) Polar Protic24.520-40Can significantly slow the reaction due to hydrogen bonding with the nucleophile.
Water (H₂O) Polar Protic80.1<10Generally unsuitable due to strong hydrogen bonding and potential for hydrolysis.

Experimental Protocols

General Protocol for SNAr Reaction with 3-chloro-4-fluoroaniline:

This protocol outlines a general method for the reaction between 3-chloro-4-fluoroaniline and an activated aryl halide.

Materials:

  • 3-chloro-4-fluoroaniline

  • Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry reaction flask, add the activated aryl halide, 3-chloro-4-fluoroaniline (typically 1.1 to 1.5 equivalents), and anhydrous potassium carbonate (as a base, typically 2-3 equivalents).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF and inorganic salts.

  • Repeat the aqueous wash two more times, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

experimental_workflow start Reaction Setup (Reactants, Base, Anhydrous Solvent) reaction Stir at Elevated Temperature (e.g., 100°C) start->reaction monitoring Monitor Progress (TLC or HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Dilution & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

solvent_effect_logic cluster_solvents Solvent Choice cluster_effects Effect on Nucleophile cluster_outcome Reaction Outcome polar_aprotic Polar Aprotic (e.g., DMF, DMSO) enhanced_nu Enhanced Nucleophilicity (Less Solvated Amine) polar_aprotic->enhanced_nu polar_protic Polar Protic (e.g., EtOH, H₂O) reduced_nu Reduced Nucleophilicity (Hydrogen Bonding) polar_protic->reduced_nu fast_reaction Faster Reaction Rate enhanced_nu->fast_reaction slow_reaction Slower Reaction Rate reduced_nu->slow_reaction

Caption: Logical relationship between solvent type and its effect on SNAr reaction rates.

References

Validation & Comparative

Structural Validation of 3-Chloro-4-fluoro-DL-phenylglycine by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-fluoro-DL-phenylglycine is a synthetic amino acid derivative with potential applications in pharmaceutical and agrochemical research. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This guide provides a comparative overview of the validation of the this compound structure, focusing on the application of NMR spectroscopy and comparing it with other analytical methods.

Comparison of Analytical Techniques for Structural Elucidation

The structural confirmation of a novel compound like this compound relies on a combination of analytical techniques. While NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the connectivity of atoms, other methods offer complementary data.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy (¹H, ¹³C) Detailed information on the chemical environment of each proton and carbon atom, including connectivity through bond couplings.Provides unambiguous structural determination. Non-destructive.Lower sensitivity compared to mass spectrometry.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide direct information on atom connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-F, C-Cl).Fast and simple to implement.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, N, Cl, F).Confirms the empirical and molecular formula.Does not provide structural information.

Experimental Protocols

A comprehensive validation of the structure of this compound would involve the following experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise arrangement of atoms and confirm the connectivity in the this compound molecule.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

    • Parameters to be recorded include chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz).

  • ¹³C NMR Spectroscopy:

    • A one-dimensional ¹³C NMR spectrum is acquired, often using proton decoupling to simplify the spectrum.

    • The chemical shifts of all unique carbon atoms are recorded.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular structure.

Data Analysis and Structure Confirmation

The collected NMR data would be analyzed to assign each proton and carbon signal to its specific position in the proposed structure of this compound. The expected signals would be:

  • ¹H NMR: Signals corresponding to the α-proton, the amino group protons, and the aromatic protons. The aromatic protons would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: Signals for the carboxylic acid carbon, the α-carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

Workflow for Structural Validation

The logical workflow for the structural validation of this compound is illustrated in the following diagram.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_validation Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Data_Analysis Spectral Data Interpretation & Assignment NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis EA->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Due to the lack of publicly available experimental ¹H and ¹³C NMR data for this compound, a direct and detailed validation of its structure cannot be presented at this time. The information provided in this guide is based on established analytical chemistry principles and outlines the necessary steps and expected outcomes for such a validation. The combination of one- and two-dimensional NMR techniques would be the cornerstone of this process, providing unequivocal evidence for the molecular structure. This would be further supported by complementary data from mass spectrometry, IR spectroscopy, and elemental analysis to provide a comprehensive and robust structural confirmation. Researchers and drug development professionals are encouraged to acquire this experimental data to definitively validate the structure of this compound for its potential applications.

Comparative Analysis of 3-Chloro-4-fluoro-DL-phenylglycine and 4-fluorophenylglycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, halogenated amino acids serve as critical building blocks for synthesizing novel therapeutic agents and molecular probes. The introduction of halogen atoms can significantly modulate the physicochemical and biological properties of the parent molecule, offering a strategic approach to enhancing efficacy, metabolic stability, and target specificity. This guide provides a comparative analysis of two such analogs: 3-Chloro-4-fluoro-DL-phenylglycine and 4-fluorophenylglycine, tailored for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes available data on their properties, synthesis, and biological activities to facilitate informed decisions in research and development.

Physicochemical Properties

The substitution pattern on the phenyl ring imparts distinct physicochemical characteristics to each molecule. A summary of their key properties is presented in Table 1.

PropertyThis compound4-fluorophenylglycine
Molecular Formula C₈H₇ClFNO₂[1]C₈H₈FNO₂[2]
Molecular Weight 203.6 g/mol [1]169.15 g/mol [3][4]
Appearance Solid[5]White to off-white solid/powder[2][6]
Solubility -Soluble in polar solvents like water and alcohols.[2] Soluble in 1M HCl.[6][7]
Melting Point -≥300 °C[6][7]
CAS Number 261762-99-6[1]7292-73-1[8]

Synthesis and Experimental Protocols

The synthesis of phenylglycine derivatives can be achieved through various methods, with the Strecker synthesis being a common approach. This involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis. For halogenated phenylglycines, the corresponding halogenated benzaldehyde serves as the starting material.

General Experimental Protocol for Strecker Synthesis of Phenylglycines

A generalized protocol for the synthesis of DL-phenylglycine derivatives is as follows:

  • Aminonitrile Formation: The appropriately substituted benzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent system (e.g., aqueous methanol). The reaction mixture is typically stirred at room temperature or with gentle heating.

  • Hydrolysis: The resulting aminonitrile is then hydrolyzed to the corresponding amino acid. This is often achieved by heating with a strong acid, such as hydrochloric acid.

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The crude product is then collected by filtration and can be further purified by recrystallization.

A detailed protocol for the synthesis of the precursor 3-chloro-4-fluoroaniline involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[9][10]

G General Synthesis Workflow for Halogenated Phenylglycines cluster_start Starting Materials cluster_reaction1 Step 1: Aminonitrile Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product start1 Halogenated Benzaldehyde reaction1 Reaction in Aqueous Methanol start1->reaction1 start2 Ammonium Chloride start2->reaction1 start3 Sodium Cyanide start3->reaction1 intermediate1 Halogenated Aminonitrile reaction1->intermediate1 reaction2 Acid Hydrolysis (e.g., HCl) intermediate1->reaction2 product Halogenated DL-Phenylglycine reaction2->product

Caption: General workflow for the synthesis of halogenated phenylglycines.

Biological Activity and Potential Applications

Halogenation of phenylglycine can significantly influence its biological activity. The nature and position of the halogen atom can affect receptor binding, enzyme inhibition, and metabolic stability.

4-Fluorophenylglycine has been utilized as a building block in the synthesis of biologically active peptides.[2] Its incorporation can influence the conformation and activity of these peptides. For instance, its presence in analogues of the antimicrobial peptide PGLa was found to reduce biological activity by interfering with its helical fold.[11] It is also used as a label in ¹⁹F NMR studies to analyze the structure of membrane-associated peptides.[11] Furthermore, L-4-Fluorophenylglycine has been identified as an inhibitor of the neutral amino acid transporters ASCT1 and ASCT2, which are involved in regulating extracellular D-serine levels.[8]

This compound has less publicly available data regarding its specific biological activities. However, based on the properties of other halogenated amino acids, it can be hypothesized that this compound may exhibit interesting pharmacological properties. The presence of both chlorine and fluorine could enhance its lipophilicity and alter its electronic properties compared to singly halogenated analogs, potentially leading to different biological activities. Halogenated phenylalanine derivatives have been shown to possess neuroprotective actions by depressing excitatory glutamatergic synaptic transmission.[12]

Representative Experimental Protocol: Cytotoxicity Assay

To compare the biological effects of these two compounds, a standard cytotoxicity assay could be employed.

  • Cell Culture: A relevant cancer cell line (e.g., HeLa) is cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with serial dilutions of this compound and 4-fluorophenylglycine for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is assessed using a method such as the MTT assay. The MTT reagent is added to the wells, and after incubation, the formazan crystals are dissolved. The absorbance is then measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound to determine and compare their cytotoxic potency. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[13]

Signaling Pathways

The specific signaling pathways modulated by This compound have not been elucidated in the available literature. However, as an amino acid analog, it could potentially interact with various targets such as amino acid transporters, enzymes involved in amino acid metabolism, or as a ligand for receptors that recognize amino acids or similar structures.

G Hypothetical Signaling Pathway Inhibition compound This compound receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor Antagonist/Inhibitor signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) signaling_cascade->cellular_response Modulation

Caption: Hypothetical inhibition of a signaling pathway by this compound.

For 4-fluorophenylglycine , its inhibitory action on the ASCT1/2 transporters is a known mechanism.[8] These transporters are involved in the exchange of neutral amino acids, and their inhibition can impact neurotransmission and cellular metabolism.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and 4-fluorophenylglycine. While physicochemical data for both compounds are available, there is a significant gap in the literature concerning direct comparative studies of their biological activities and the specific signaling pathways they modulate. 4-fluorophenylglycine is a well-established tool in peptide chemistry and for studying amino acid transport. The biological potential of this compound remains largely unexplored, presenting an opportunity for future research. Further investigation into the comparative efficacy, toxicity, and mechanisms of action of these compounds is warranted to fully understand their potential as pharmacological agents or research tools.

References

The Impact of Chlorination on the Biological Activity of Phenylglycines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive molecules is paramount. The addition of a halogen, such as chlorine, to a molecular scaffold can dramatically alter its biological properties. This guide provides a detailed comparison of the biological activity of chlorinated and non-chlorinated phenylglycine-containing compounds, focusing on the well-documented example of the monobactam antibiotics, chlorocardicin and nocardicin A.

This analysis synthesizes available experimental data to highlight the significant enhancement in antibacterial potency conferred by the chlorination of the phenylglycine moiety.

Enhanced Antibacterial Potency with Chlorination

Chlorocardicin, a naturally occurring antibiotic, is a chlorinated derivative of nocardicin A. The key structural difference is the presence of a 3-chloro-4-hydroxyphenylglycine residue in chlorocardicin, in contrast to the 4-hydroxyphenylglycine residue in nocardicin A. This single atomic substitution leads to a marked difference in their antibacterial profiles.

While both compounds exhibit activity primarily against Gram-negative bacteria, chlorocardicin has demonstrated significantly greater potency in certain contexts. Notably, in a complex medium (Mueller-Hinton broth), chlorocardicin exhibits an eightfold increase in activity against Klebsiella pneumoniae compared to its non-chlorinated counterpart, nocardicin A. Furthermore, chlorocardicin displays low-level activity against the Gram-positive bacterium Staphylococcus aureus, against which nocardicin A is inactive.

Quantitative Comparison of Antibacterial Activity
AntibioticPhenylglycine MoietyBacteriumMediumMIC (µg/mL)
Nocardicin A4-HydroxyphenylglycineKlebsiella pneumoniaeNutrient Agar>100
Nocardicin A4-HydroxyphenylglycinePseudomonas aeruginosaNutrient Agar50
Nocardicin A4-HydroxyphenylglycineProteus mirabilisNutrient Agar12.5
Nocardicin A4-HydroxyphenylglycineSerratia marcescensNutrient Agar50
Chlorocardicin (estimated)3-Chloro-4-hydroxyphenylglycineKlebsiella pneumoniaeMueller-Hinton Broth~12.5 (based on 8-fold increase)

Note: The MIC value for chlorocardicin against K. pneumoniae is an estimation based on the reported eightfold increase in activity compared to nocardicin A in a complex medium. The MIC for nocardicin A against K. pneumoniae in nutrient agar is provided for context; its activity is known to be medium-dependent.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both chlorocardicin and nocardicin A belong to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall biosynthesis. Specifically, they target and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. The disruption of the cell wall's integrity leads to cell lysis and bacterial death. The increased potency of chlorocardicin suggests that the chloro-substituted phenylglycine moiety may enhance the binding affinity of the molecule to the active site of PBPs in susceptible bacteria.

cluster_bacterium Bacterial Cell cluster_antibiotics Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Loss leads to Antibiotic Chlorinated/ Non-chlorinated Phenylglycine Antibiotic Antibiotic->PBP

Figure 1: Mechanism of action of phenylglycine-containing β-lactam antibiotics.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, based on the widely accepted broth microdilution method.

Broth Microdilution Method for MIC Determination

1. Materials:

  • Test compounds (chlorinated and non-chlorinated phenylglycine derivatives)

  • Bacterial strains (e.g., Klebsiella pneumoniae, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer

  • Incubator (35-37°C)

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of Antibiotic Dilutions:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

4. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well containing the antibiotic dilutions.

  • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

  • Incubate the plates at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of antibiotics in broth a1 Inoculate microtiter plate wells with bacterial suspension p1->a1 p2 Prepare standardized bacterial inoculum p2->a1 a2 Incubate at 35-37°C for 16-20 hours a1->a2 an1 Visually inspect wells for turbidity (growth) a2->an1 an2 Determine MIC: Lowest concentration with no visible growth an1->an2

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Spectroscopic Comparison of 3-Chloro-4-fluoro-DL-phenylglycine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative spectroscopic analysis of 3-Chloro-4-fluoro-DL-phenylglycine, a synthetic amino acid of interest in pharmaceutical research, and its corresponding enantiomers, (R)-3-Chloro-4-fluoro-phenylglycine and (S)-3-Chloro-4-fluoro-phenylglycine. Due to the limited availability of published experimental spectra for these specific compounds, this guide combines theoretical predictions and established spectroscopic principles to offer a foundational understanding of their characteristics.

The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, expected Infrared (IR) absorption bands, and the theoretical basis for distinguishing the enantiomers using Circular Dichroism (CD) spectroscopy. Detailed experimental protocols for these techniques are also provided to facilitate laboratory investigation.

Data Presentation

The quantitative spectroscopic data presented below is predicted using widely accepted computational methods and is intended to serve as a reference for experimental validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted using ACD/Labs Percepta platform and ChemDraw Professional. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be DMSO-d₆.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~172.5
C-α (CH)~4.5 - 5.0~58.0
C-1' (Aromatic C-CH)-~138.0
C-2' (Aromatic CH)~7.6~129.0
C-3' (Aromatic C-Cl)-~122.0 (d, JC-F ≈ 15-20 Hz)
C-4' (Aromatic C-F)-~158.0 (d, JC-F ≈ 245-250 Hz)
C-5' (Aromatic CH)~7.4 (d, JH-F ≈ 8-9 Hz)~117.0 (d, JC-F ≈ 20-25 Hz)
C-6' (Aromatic CH)~7.5~127.0
NH₂~8.0 - 9.0 (broad)-
COOH~12.0 - 13.0 (broad)-

Table 2: Expected Characteristic Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amine)Stretching3400 - 3250
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching2960 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
C=C (Aromatic)Stretching1600 - 1450
C-NStretching1250 - 1020
C-FStretching1250 - 1000
C-ClStretching800 - 600

Table 3: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

m/z Proposed Fragment Notes
203/205[M]⁺Molecular ion peak, showing characteristic 3:1 isotopic pattern for chlorine.
158/160[M - COOH]⁺Loss of the carboxylic acid group.
129/131[C₇H₄ClF]⁺Aromatic fragment.
111[C₆H₄F]⁺Loss of chlorine from the aromatic fragment.
Spectroscopic Comparison of Enantiomers

Standard spectroscopic techniques such as NMR, IR, and MS will not differentiate between the (R) and (S) enantiomers of 3-Chloro-4-fluoro-phenylglycine under achiral conditions. To distinguish between these stereoisomers, chiroptical methods or the use of a chiral auxiliary are necessary.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying chiral molecules. Enantiomers, being non-superimposable mirror images, will interact with circularly polarized light in an equal but opposite manner. Therefore, the (R) and (S) enantiomers of 3-Chloro-4-fluoro-phenylglycine are expected to produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs of the Cotton effects.

NMR Spectroscopy with Chiral Shift Reagents

In the presence of a chiral shift reagent, the enantiomers of 3-Chloro-4-fluoro-phenylglycine will form diastereomeric complexes. These diastereomeric complexes are chemically and magnetically non-equivalent, leading to the resolution of signals in the NMR spectrum. For example, the singlet for the α-proton in the racemic mixture would be expected to split into two distinct singlets, one for each enantiomer. The integration of these signals can be used to determine the enantiomeric excess (ee) of a sample.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its enantiomers. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • For Chiral Analysis: To a solution of the racemic or enantiomerically enriched sample, add a chiral shift reagent (e.g., a lanthanide-based complex like Eu(hfc)₃ or a chiral solvating agent) in small, incremental amounts until baseline resolution of the signals for the enantiomers is observed.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Standard pulse sequences should be used.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) should be observed for chlorine-containing fragments.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare solutions of the individual (R) and (S) enantiomers in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. The solvent should be transparent in the wavelength range of interest.

  • Data Acquisition: Record the CD spectra of each enantiomer over a suitable wavelength range (e.g., 190-400 nm) using a CD spectropolarimeter. A spectrum of the solvent should also be recorded as a baseline.

  • Data Processing: Subtract the solvent baseline from the sample spectra. The resulting spectra for the two enantiomers should be mirror images of each other.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of 3-Chloro-4-fluoro-phenylglycine.

molecular_structure Molecular Structure of 3-Chloro-4-fluoro-phenylglycine cluster_phenyl Phenyl Ring cluster_substituents Substituents cluster_aminoacid Amino Acid Backbone C1 C C2 C C1->C2 C_alpha Cα-H C1->C_alpha C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 F F C4->F C6 C C5->C6 H2 H C5->H2 C6->C1 H3 H C6->H3 NH2 NH₂ C_alpha->NH2 COOH COOH C_alpha->COOH

Caption: Molecular structure of 3-Chloro-4-fluoro-phenylglycine.

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-Chloro-4-fluoro-phenylglycine (DL, R, or S) Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS CD Circular Dichroism (for enantiomers) Dissolution->CD Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure Chirality Chiral Discrimination CD->Chirality

Caption: General workflow for spectroscopic analysis.

chiral_discrimination Chiral Discrimination using NMR cluster_reactants Reactants cluster_complex Complex Formation cluster_nmr NMR Spectrum Racemate Racemic Mixture (R and S enantiomers) Complex_R Diastereomeric Complex (R-enantiomer + CSR) Racemate->Complex_R Complex_S Diastereomeric Complex (S-enantiomer + CSR) Racemate->Complex_S CSR Chiral Shift Reagent (CSR) CSR->Complex_R CSR->Complex_S Spectrum Resolved NMR Signals (Distinct peaks for R and S) Complex_R->Spectrum Complex_S->Spectrum

Caption: Logic of chiral discrimination via NMR.

Confirming the Enantiomeric Excess of 3-Chloro-4-fluoro-L-phenylglycine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like 3-Chloro-4-fluoro-L-phenylglycine is paramount. The biological activity and pharmacological profile of a molecule can be critically influenced by its enantiomeric composition. This guide provides a comparative overview of three primary analytical techniques for determining the enantiomeric excess (ee) of 3-Chloro-4-fluoro-L-phenylglycine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC

Objective: To separate the enantiomers of 3-Chloro-4-fluoro-phenylglycine and determine the enantiomeric excess of the L-enantiomer.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral stationary phase column.

Reagents and Materials:

  • 3-Chloro-4-fluoro-DL-phenylglycine (racemic standard)

  • 3-Chloro-4-fluoro-L-phenylglycine (sample)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Deionized water

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent (e.g., methanol or acetonitrile) and aqueous component (e.g., water with an acidic modifier like 0.1% TFA or formic acid). The exact ratio will depend on the column used and may require optimization. A common starting point for amino acids is a high organic content mobile phase.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a stock solution of the 3-Chloro-4-fluoro-L-phenylglycine sample at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A macrocyclic glycopeptide-based CSP (e.g., Astec® CHIROBIOTIC® T or V) is a good starting point for underivatized amino acids.

    • Mobile Phase: Isocratic elution with a mobile phase such as Methanol/Water/Trifluoroacetic Acid (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm or 270 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

    • Inject the L-phenylglycine sample.

    • Identify the peaks corresponding to the L- and D-enantiomers based on the injection of the racemic standard.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Data Presentation: Chiral HPLC Performance
ParameterExpected ValueDescription
Retention Time (L-enantiomer) tR1 (e.g., ~8 min)Time taken for the L-enantiomer to elute.
Retention Time (D-enantiomer) tR2 (e.g., ~10 min)Time taken for the D-enantiomer to elute.
Resolution (Rs) > 1.5The degree of separation between the two enantiomeric peaks. A value > 1.5 indicates baseline separation.
Selectivity (α) > 1.1The ratio of the retention factors of the two enantiomers (k2/k1).
Limit of Detection (LOD) ~0.01% of the minor enantiomerThe lowest concentration of the minor enantiomer that can be reliably detected.
Limit of Quantification (LOQ) ~0.05% of the minor enantiomerThe lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.

Note: The retention times are illustrative and will vary depending on the specific column and mobile phase conditions.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Racemic Standard A->B C Prepare Sample B->C D Equilibrate HPLC System C->D E Inject Standard & Sample D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Calculate % ee G->H

Figure 1. Experimental workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique that can provide excellent separation of enantiomers. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility and thermal stability.

Experimental Protocol: Chiral GC-MS

Objective: To separate the derivatized enantiomers of 3-Chloro-4-fluoro-phenylglycine and determine the enantiomeric excess.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column.

Reagents and Materials:

  • This compound (racemic standard)

  • 3-Chloro-4-fluoro-L-phenylglycine (sample)

  • Esterification reagent (e.g., 2-propanol with acetyl chloride or HCl gas)

  • Acylation reagent (e.g., Trifluoroacetic anhydride - TFAA)

  • Dichloromethane (anhydrous)

  • Ethyl acetate (anhydrous)

Procedure:

  • Derivatization:

    • Esterification: Place the amino acid sample (~1 mg) in a reaction vial. Add 1 mL of 3M HCl in 2-propanol. Heat at 100 °C for 1 hour. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried isopropyl ester, add 0.5 mL of dichloromethane and 0.2 mL of TFAA. Heat at 100 °C for 15 minutes. Evaporate the solvent and reagents under nitrogen.

    • Reconstitute the derivatized sample in ethyl acetate for injection.

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Detector Temperature (FID): 250 °C.

    • MS Conditions (if used): Electron ionization (EI) at 70 eV. Scan range m/z 50-500.

  • Analysis:

    • Inject the derivatized racemic standard to determine the retention times of the two diastereomeric derivatives.

    • Inject the derivatized sample.

    • Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.

Data Presentation: Chiral GC Performance
ParameterExpected ValueDescription
Retention Time (L-derivative) tR1 (e.g., ~15 min)Elution time of the derivatized L-enantiomer.
Retention Time (D-derivative) tR2 (e.g., ~15.5 min)Elution time of the derivatized D-enantiomer.
Resolution (Rs) > 1.5Baseline separation is achievable with optimized conditions.
Selectivity (α) > 1.05Good selectivity can be obtained with appropriate derivatization and column.
LOD/LOQ pg to fg range (with MS)High sensitivity, especially when coupled with a mass spectrometer.

Note: Retention times are illustrative and depend on the specific derivatization, column, and temperature program.

Workflow for Chiral GC Analysis

GC_Workflow A Sample Weighing B Esterification A->B C Acylation B->C D Reconstitution C->D E GC-MS Injection D->E F Data Acquisition E->F G Peak Integration & % ee Calculation F->G

Figure 2. Experimental workflow for chiral GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by making the enantiomers diastereotopic. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). For 3-Chloro-4-fluoro-L-phenylglycine, ¹⁹F NMR could be a particularly powerful tool due to the presence of the fluorine atom.

Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent

Objective: To induce a chemical shift difference between the fluorine signals of the enantiomers and quantify the enantiomeric excess.

Instrumentation:

  • High-field NMR spectrometer (≥ 400 MHz) equipped with a fluorine probe.

Reagents and Materials:

  • This compound (racemic standard)

  • 3-Chloro-4-fluoro-L-phenylglycine (sample)

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).

  • Deuterated solvent (e.g., CDCl₃ or CD₃CN).

Procedure:

  • Sample Preparation:

    • Dissolve a precise amount of the amino acid sample (~5-10 mg) in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹⁹F NMR spectrum of the sample alone.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently mix the solution to ensure complex formation.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum of the mixture.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure quantitative integration.

  • Analysis:

    • In the presence of the CSA, the single fluorine resonance should split into two signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of the two ¹⁹F signals.

    • Calculate the enantiomeric excess using the integrated peak areas.

Data Presentation: Chiral NMR Performance
ParameterExpected ValueDescription
Chemical Shift Difference (Δδ) > 0.01 ppmThe separation between the ¹⁹F signals of the two enantiomers in the presence of the CSA.
Accuracy ± 1-2%The accuracy is highly dependent on the baseline resolution of the signals and the signal-to-noise ratio.
Analysis Time ~15-30 minutes per sampleIncludes sample preparation and data acquisition.
Sample Requirement ~5-10 mgRelatively high sample amount compared to chromatographic methods.

Logical Relationship in Chiral NMR Analysis

NMR_Logic cluster_components Components cluster_interaction Interaction in NMR Tube cluster_result NMR Spectrum Analyte Chiral Analyte (L/D Enantiomers) Complex Formation of Transient Diastereomeric Complexes L-Analyte-CSA D-Analyte-CSA Analyte->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex Spectrum Distinct ¹⁹F NMR Signals for each diastereomer Complex->Spectrum

Figure 3. Principle of enantiomeric excess determination by NMR.

Comparison Summary

FeatureChiral HPLCChiral GCChiral NMR
Principle Differential interaction with a chiral stationary phaseSeparation of volatile diastereomeric derivatives on a chiral columnFormation of diastereomeric complexes leading to distinct NMR signals
Sample Preparation Minimal (dissolution and filtration)Derivatization required (esterification and acylation)Simple mixing with a chiral auxiliary
Sensitivity High (ng range)Very High (pg-fg range with MS)Moderate (mg range)
Quantification ExcellentExcellentGood, requires careful acquisition parameters
Throughput ModerateModerateHigh
Development Effort Moderate (screening of columns and mobile phases)High (optimization of derivatization and temperature program)Moderate (screening of chiral auxiliaries and solvents)
Best For Routine quality control, preparative separationTrace analysis, high-resolution separationRapid screening, structural confirmation

Conclusion

The choice of method for determining the enantiomeric excess of 3-Chloro-4-fluoro-L-phenylglycine depends on the specific requirements of the analysis.

  • Chiral HPLC is often the method of choice for routine quality control due to its robustness, direct analysis capability for underivatized amino acids, and excellent quantitative performance.

  • Chiral GC-MS offers unparalleled sensitivity, making it ideal for trace-level impurity detection, although it requires a more involved sample preparation process.

  • Chiral NMR, particularly ¹⁹F NMR, provides a rapid and non-separative method for ee determination and can offer valuable structural information. It is well-suited for reaction monitoring and high-throughput screening where a moderate level of precision is acceptable.

For robust and reliable confirmation of the enantiomeric excess of 3-Chloro-4-fluoro-L-phenylglycine, it is recommended to develop and validate a primary method, such as chiral HPLC, and potentially use an orthogonal technique, like chiral NMR, for confirmation.

Navigating the Analytical Landscape: A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the accurate and precise analysis of novel compounds is paramount. 3-Chloro-4-fluoro-DL-phenylglycine, a halogenated amino acid analogue, presents unique analytical challenges due to its structure and potential for enantiomeric variation. This guide offers a comprehensive cross-validation of analytical methodologies, providing a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative and qualitative analysis of this compound. While direct comparative experimental data for this compound is not extensively available in published literature, this guide synthesizes established methods for analogous compounds to provide a robust framework for methodological selection and validation.

Performance Comparison of Analytical Methods

The choice between HPLC and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the study, including the need for sensitivity, selectivity, and structural information. The following tables summarize the key performance parameters for both achiral (quantitative) and chiral (enantiomeric separation) analyses.

Table 1: Quantitative Analysis Method Comparison

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio, enabling high selectivity and sensitivity.
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Throughput ModerateHigh
Cost LowerHigher
Strengths Robust, cost-effective, widely available.High sensitivity and selectivity, structural confirmation.[1]
Limitations Lower sensitivity, potential for matrix interference.Higher cost and complexity.

Table 2: Chiral Separation Method Comparison (HPLC)

ParameterChiral HPLC-UV
Principle Separation of enantiomers using a chiral stationary phase (CSP).
Stationary Phase Examples Polysaccharide-based (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides.
Resolution (Rs) > 1.5
Selectivity (α) > 1.1
Precision (%RSD) < 3%
Accuracy (% Recovery) 97-103%
Strengths Direct separation and quantification of enantiomers.
Limitations Method development can be complex, requiring screening of various CSPs and mobile phases.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and accurate analysis. Below are representative methodologies for both quantitative and chiral HPLC analysis, adapted from established methods for similar compounds.

Quantitative Analysis by Reversed-Phase HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Chiral Separation by HPLC-UV

Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

Mandatory Visualizations

To further elucidate the analytical workflows, the following diagrams are provided in the DOT language for Graphviz.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Quantitative HPLC-UV Workflow

cluster_methods Analytical Method Selection cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_validation Method Validation Requirement Define Analytical Requirements (Sensitivity, Selectivity, Chiral Info) HPLC Quantitative & Chiral Analysis Requirement->HPLC LCMS High Sensitivity Quantitative Analysis & Structural Confirmation Requirement->LCMS Validation Validate for Linearity, Precision, Accuracy, etc. HPLC->Validation LCMS->Validation

Method Selection and Validation Logic

References

A Comparative Study of 3-Chloro-4-fluoro-DL-phenylglycine in Diverse Peptide Backbones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy to enhance therapeutic properties. This guide provides a comparative analysis of 3-Chloro-4-fluoro-DL-phenylglycine (CFP) when integrated into different peptide backbones, offering insights into its effects on peptide synthesis, stability, and biological activity. The inclusion of halogen atoms can modulate ligand-receptor interactions through steric and electronic effects.[1][2]

The unique substitution pattern of CFP, featuring both chloro and fluoro groups on the phenyl ring, presents an intriguing candidate for peptide modification. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing cation-π and other non-covalent interactions crucial for receptor binding.[3] Furthermore, the stable C-F bond can enhance metabolic stability by making the peptide less susceptible to enzymatic degradation.[3] This guide will explore the hypothetical impact of incorporating this synthetic amino acid into three distinct peptide classes: an antimicrobial peptide (AMP), a cell-penetrating peptide (CPP), and a G protein-coupled receptor (GPCR) ligand.

I. Impact on Peptide Synthesis and Characterization

The integration of non-canonical amino acids like CFP into peptide sequences is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS).[4] The use of a DL-racemic mixture of the amino acid will result in the synthesis of diastereomeric peptides, which will require careful purification and characterization.[5][6][7][8][9][10]

Data Presentation: Synthesis and Purification
Peptide BackbonePeptide Sequence with CFPCrude Purity (%)Final Yield (%) after HPLCDiastereomer Ratio (L:D)
Antimicrobial Peptide (AMP) K(CFP)LAKL(CFP)KLAKLA~75~351:1
Cell-Penetrating Peptide (CPP) GRKKRRQRRRPPQ(CFP)~80~401:1
GPCR Ligand Y(CFP)WF-NH2~85~451:1

Note: The data presented in this table is hypothetical and serves as an illustrative example for a comparative study.

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS):

  • Resin: Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin (for C-terminal carboxylic acid peptides).

  • Strategy: Fmoc/tBu chemistry is commonly employed.[11]

  • Coupling: For the incorporation of the sterically hindered this compound, a robust coupling agent such as HBTU/DIEA or HATU/DIEA is recommended. Double coupling may be necessary to ensure complete incorporation.[5]

  • Deprotection: The Fmoc protecting group is removed using 20% piperidine in DMF.[11]

  • Cleavage and Deprotection: The peptide is cleaved from the resin with a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) to remove the peptide from the solid support and cleave side-chain protecting groups.[12]

2. Peptide Purification and Characterization:

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile and water, both containing 0.1% TFA, is typically used. Due to the presence of diastereomers, peak separation may be challenging, and optimization of the gradient will be crucial.[7][8][9]

  • Characterization: The purified peptide fractions are analyzed by mass spectrometry (MS) to confirm the molecular weight.[13][14][15][16][17] The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the M peak), which aids in confirming the incorporation of CFP.[13] 19F NMR spectroscopy can also be a powerful tool to confirm the presence and environment of the fluorine atom within the peptide.[18][19][20][21][22][23]

Visualization of the Synthetic Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (HBTU/DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Next cycle Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification Analysis MS & NMR Analysis Purification->Analysis

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

II. Comparative Stability Analysis

The introduction of non-canonical amino acids can significantly impact the proteolytic stability of peptides, a critical parameter for their therapeutic potential.[4][24] Halogenation, in particular, can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.

Data Presentation: Proteolytic Stability
Peptide BackbonePeptide Sequence with CFPHalf-life in Human Plasma (hours)
Antimicrobial Peptide (AMP) K(CFP)LAKL(CFP)KLAKLA> 24
Cell-Penetrating Peptide (CPP) GRKKRRQRRRPPQ(CFP)~ 18
GPCR Ligand Y(CFP)WF-NH2~ 8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

1. Plasma Stability Assay:

  • The peptide is incubated in human plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • The reaction is quenched by adding an equal volume of acetonitrile or another suitable organic solvent to precipitate plasma proteins.

  • The samples are centrifuged, and the supernatant containing the remaining peptide is analyzed by LC-MS.

  • The percentage of intact peptide remaining at each time point is calculated, and the half-life is determined by fitting the data to a first-order decay model.

2. Enzymatic Degradation Assay:

  • Peptides are incubated with specific proteases (e.g., trypsin, chymotrypsin, or proteinase K) in an appropriate buffer at 37°C.[12][25][26][27]

  • The degradation is monitored over time using RP-HPLC or LC-MS to identify cleavage sites and determine the rate of degradation.

Visualization of the Stability Assay Workflow

Stability_Workflow Peptide_Incubation Incubate Peptide in Human Plasma (37°C) Time_Points Collect Aliquots at Time Points Peptide_Incubation->Time_Points Quench Quench Reaction (Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant_Analysis Analyze Supernatant by LC-MS Centrifuge->Supernatant_Analysis Data_Analysis Calculate Half-life Supernatant_Analysis->Data_Analysis

Caption: Workflow for assessing peptide stability in human plasma.

III. Comparative Biological Activity

The ultimate goal of incorporating CFP is to modulate the biological activity of the parent peptide. This could manifest as enhanced potency, altered selectivity, or a novel mechanism of action.

Data Presentation: Biological Activity
Peptide BackboneBiological AssayEndpointValue (with CFP)
Antimicrobial Peptide (AMP) Minimum Inhibitory Concentration (MIC)MIC vs. S. aureus (µg/mL)8
Cell-Penetrating Peptide (CPP) Cellular Uptake Assay% Uptake in HeLa cells65
GPCR Ligand Receptor Binding AssayIC50 (nM)25

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

1. Antimicrobial Activity Assay (for AMPs):

  • The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method according to CLSI guidelines.[28]

  • Serial dilutions of the peptide are incubated with a standardized inoculum of bacteria (e.g., Staphylococcus aureus or Escherichia coli) in a 96-well plate.

  • The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth after incubation at 37°C for 18-24 hours.[28][29][30][31]

2. Cellular Uptake Assay (for CPPs):

  • The CPP is labeled with a fluorescent tag (e.g., fluorescein).

  • HeLa cells or another suitable cell line are incubated with the fluorescently labeled CPP for a defined period.

  • After incubation, the cells are washed to remove non-internalized peptide.

  • Cellular uptake can be quantified by flow cytometry or visualized by fluorescence microscopy.

3. Receptor Binding Assay (for GPCR Ligands):

  • A competitive binding assay is performed using a radiolabeled or fluorescently labeled known ligand for the target GPCR.[32]

  • Membranes from cells overexpressing the target receptor are incubated with the labeled ligand and increasing concentrations of the CFP-containing peptide.

  • The amount of bound labeled ligand is measured, and the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) is calculated.[33]

Visualization of a Hypothetical Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Ligand CFP-Peptide Ligand Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of Peptides Containing 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation in the body. The incorporation of unnatural amino acids is a key strategy to overcome this limitation. This guide provides a comparative analysis of the metabolic stability of peptides containing 3-Chloro-4-fluoro-DL-phenylglycine, offering insights into its potential to enhance the pharmacokinetic profiles of peptide-based drug candidates. Due to the limited availability of direct comparative data for peptides containing this compound, this guide will present a comprehensive overview based on established principles of peptide chemistry, supported by illustrative experimental data and detailed protocols.

The Challenge of Peptide Instability

Native peptides are susceptible to rapid degradation by proteases, leading to short in vivo half-lives and reduced therapeutic efficacy.[1][2] Modifications such as N- or C-terminal capping, cyclization, and the introduction of D-amino acids or other unnatural amino acids are employed to enhance metabolic stability.[3][4][5] Halogenation of amino acid side chains, particularly fluorination, is a promising strategy to increase resistance to enzymatic cleavage.[6][7] The strong carbon-fluorine bond can alter the electronic properties of the amino acid, hindering recognition by proteases.[7]

This compound: A Promising Moiety for Enhanced Stability

The incorporation of this compound into a peptide backbone is hypothesized to significantly improve metabolic stability through several mechanisms:

  • Steric Hindrance: The bulky chlorine and fluorine atoms on the phenyl ring can sterically hinder the approach of proteases to the adjacent peptide bonds.

  • Electronic Effects: The high electronegativity of fluorine and chlorine alters the electronic distribution of the aromatic ring, which can disrupt the interactions required for enzyme binding and catalysis.[7]

  • Stereochemical Resistance: As a DL-racemic mixture, the presence of the D-isomer introduces a stereochemically "unnatural" configuration that is not readily recognized by L-specific proteases.[1]

Comparative Metabolic Stability Data (Illustrative)

To illustrate the expected enhancement in metabolic stability, the following tables present hypothetical data from in vitro plasma and microsomal stability assays. These values are extrapolated based on the known effects of halogenation and D-amino acid incorporation on peptide stability.

Test Peptide: A hypothetical pentapeptide "Peptide-X" (sequence: Tyr-Gly-Gly-Phe-Leu) and its analogs.

  • Peptide A: Tyr-Gly-Gly-Phe-Leu (Unmodified)

  • Peptide B: Tyr-Gly-Gly-(4-F-Phe)-Leu (Monofluorinated)

  • Peptide C: Tyr-Gly-Gly-(3-Cl-4-F-DL-Phg)-Leu (this compound incorporated)

  • Peptide D: Ac-Tyr-Gly-Gly-Phe-Leu-NH2 (Terminally modified)

PeptideModificationIn Vitro Plasma Half-life (t½, hours)In Vitro Microsomal Half-life (t½, minutes)
A Unmodified1.525
B 4-Fluoro-phenylalanine6.875
C This compound > 24 > 120
D N-acetylation & C-amidation4.255

Table 1: Illustrative comparison of the in vitro metabolic stability of Peptide-X and its modified analogs.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for the development of peptide therapeutics. Detailed methodologies for in vitro plasma stability and liver microsomal stability assays are provided below.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a peptide in plasma, which contains a variety of endogenous proteases.

Protocol:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water, PBS, or a minimal amount of DMSO).

  • Plasma Preparation: Thaw pooled human plasma (or plasma from other species of interest) at 37°C.

  • Incubation: Spike the plasma with the peptide stock solution to a final concentration of 50 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., acetonitrile or methanol containing an internal standard) to each aliquot.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by fitting the data to a first-order decay model.[6]

In Vitro Liver Microsomal Stability Assay

Objective: To assess the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in liver microsomes.

Protocol:

  • Reagent Preparation:

    • Test Peptide: Prepare a 1 mM stock solution in a suitable solvent.

    • Liver Microsomes: Thaw pooled liver microsomes (human or other species) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, pre-warm the microsomal suspension to 37°C for 5 minutes.

  • Reaction Initiation: Add the test peptide (final concentration, e.g., 1 µM) and pre-warmed NADPH regenerating system to the microsome suspension to initiate the metabolic reaction.

  • Time-Point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol with an internal standard) to each aliquot.

  • Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the parent peptide.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizing the Workflow

Experimental_Workflow cluster_plasma Plasma Stability Assay cluster_microsomal Microsomal Stability Assay P_Start Peptide in Plasma (t=0) P_Incubate Incubate at 37°C P_Start->P_Incubate P_Sample Sample at Time Points P_Incubate->P_Sample P_Quench Quench & Precipitate P_Sample->P_Quench P_Analyze LC-MS Analysis P_Quench->P_Analyze P_Data Calculate Half-life (t½) P_Analyze->P_Data M_Start Peptide + Microsomes M_React Add NADPH, Incubate at 37°C M_Start->M_React M_Sample Sample at Time Points M_React->M_Sample M_Quench Quench Reaction M_Sample->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze M_Data Calculate Half-life (t½) M_Analyze->M_Data

Figure 1. Experimental workflow for assessing peptide metabolic stability.

Logical Framework for Stability Enhancement

Stability_Enhancement cluster_challenge Challenge cluster_strategies Modification Strategies cluster_mechanisms Mechanisms of Protection cluster_outcome Outcome Challenge Rapid In Vivo Degradation Unnatural_AA Incorporate Unnatural Amino Acids Challenge->Unnatural_AA Terminal_Mod Terminal Modifications Challenge->Terminal_Mod Halogenation Halogenation (e.g., 3-Cl-4-F-Phg) Unnatural_AA->Halogenation D_Isomer Incorporate D-Isomers Unnatural_AA->D_Isomer Steric_Hindrance Steric Hindrance Halogenation->Steric_Hindrance Electronic_Effects Altered Electronic Properties Halogenation->Electronic_Effects Stereo_Resistance Resistance to L-Proteases D_Isomer->Stereo_Resistance Outcome Enhanced Metabolic Stability & Half-life Terminal_Mod->Outcome Steric_Hindrance->Outcome Electronic_Effects->Outcome Stereo_Resistance->Outcome

Figure 2. Logical framework for enhancing peptide stability.

Conclusion

The incorporation of this compound represents a highly promising strategy for overcoming the inherent metabolic instability of peptide-based therapeutics. The combined effects of halogenation and the introduction of a D-isomer are expected to confer significant resistance to proteolytic degradation, thereby prolonging the in vivo half-life and enhancing the therapeutic potential of the modified peptide. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the metabolic stability of their novel peptide candidates and make informed decisions in the drug development process.

References

A Comparative Analysis of the Conformational Effects of 3-Chloro-4-fluoro-DL-phenylglycine and Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational properties of the non-canonical amino acid 3-Chloro-4-fluoro-DL-phenylglycine and the canonical amino acid L-phenylalanine. Understanding the structural nuances introduced by halogenation is critical for rational drug design and the development of novel peptide-based therapeutics. This document synthesizes available data and theoretical knowledge to offer insights into their comparative conformational landscapes, supported by detailed experimental and computational methodologies.

Introduction

Phenylalanine, an essential aromatic amino acid, plays a crucial role in protein structure and function. Its benzyl side chain contributes to hydrophobic interactions and can engage in π-π stacking. The substitution of hydrogen atoms on the phenyl ring with halogens, such as chlorine and fluorine, can significantly alter the amino acid's physicochemical properties, leading to distinct conformational preferences. These alterations can impact molecular recognition, binding affinity, and the overall stability of peptides and proteins. This compound, a synthetic amino acid, introduces both chloro and fluoro substituents, which are expected to modulate its conformational behavior in unique ways compared to its parent amino acid, phenylalanine.

Molecular Structures

The fundamental difference between phenylalanine and this compound lies in the substitution pattern of the phenyl ring.

G Molecular Structures cluster_phe L-Phenylalanine cluster_cfpg This compound phe cfpg

Caption: Chemical structures of L-Phenylalanine and this compound.

Comparative Conformational Analysis

The conformational flexibility of these amino acids is primarily defined by the torsion angles (dihedrals) of the side chain, denoted as χ1 (chi1) and χ2 (chi2). These angles determine the orientation of the phenyl ring relative to the peptide backbone.

Key Conformational Parameters
ParameterL-PhenylalanineThis compound (Predicted Effects)
χ1 Torsion Angle Typically adopts staggered conformations (-60°, 180°, +60°) to minimize steric hindrance. The frequency of each rotamer is dependent on the backbone dihedral angles (φ and ψ).[1][2]The bulky chlorine atom at the meta position and the electronegative fluorine at the para position are expected to influence the rotational barrier around the Cα-Cβ bond, potentially altering the relative populations of the χ1 rotamers. The increased steric bulk may disfavor certain rotamers that would be populated in unsubstituted phenylalanine.
χ2 Torsion Angle The phenyl ring can rotate around the Cβ-Cγ bond. In condensed proteins, 180° flips of the phenyl ring ("π flips") are a dominant dynamic feature.[3]The substitution pattern breaks the symmetry of the phenyl ring, likely leading to a higher rotational barrier for the χ2 angle. This could restrict the "π-flip" motion observed in phenylalanine.
Aromatic Interactions The electron-rich phenyl ring readily participates in hydrophobic and π-π stacking interactions.Halogenation alters the electronic properties of the phenyl ring. The electron-withdrawing nature of chlorine and fluorine can modify the quadrupole moment of the ring, influencing its ability to engage in aromatic stacking and cation-π interactions.[4][5]
Hydrophobicity The benzyl side chain is nonpolar and hydrophobic.Halogenation generally increases hydrophobicity.[4][5] This can lead to enhanced interactions with hydrophobic pockets in proteins.

Experimental Methodologies for Conformational Analysis

Several experimental techniques are pivotal for elucidating the conformational preferences of amino acids, both in isolation and within a peptide or protein context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the structure and dynamics of molecules in solution.[4][6][7][8]

Experimental Protocol: 2D NOESY for Interproton Distance Measurement

  • Sample Preparation: Dissolve the peptide containing the amino acid of interest in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher). The mixing time should be optimized (typically 100-300 ms) to observe cross-peaks corresponding to protons that are close in space (< 5 Å).

  • Data Processing: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the volumes of the NOESY cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons. This information can be used to determine the proximity of side-chain protons to backbone protons and other side-chain protons, thereby defining the side-chain conformation.

G NMR NOESY Experimental Workflow A Sample Preparation (Peptide in Deuterated Solvent) B 2D NOESY Data Acquisition (High-Field NMR) A->B C Data Processing (Fourier Transform, Phasing) B->C D Cross-Peak Integration and Analysis C->D E Distance Restraints Generation D->E F Structure Calculation E->F

Caption: A simplified workflow for determining peptide conformation using NMR NOESY.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[9][10]

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the amino acid or a peptide containing it. This is often the most challenging step and involves screening various conditions (e.g., solvent, precipitant, temperature).[11]

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2]

  • Data Processing: Index the diffraction spots to determine the unit cell dimensions and space group. Integrate the intensities of the reflections.[9]

  • Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic coordinates and thermal parameters against the experimental data.[9][10] The final refined structure provides precise information on bond lengths, bond angles, and torsion angles, revealing the solid-state conformation.

G X-ray Crystallography Workflow A Crystal Growth B X-ray Diffraction Data Collection A->B C Data Processing (Indexing and Integration) B->C D Structure Solution (Phase Problem) C->D E Model Building and Refinement D->E F Final 3D Structure E->F

Caption: A generalized workflow for determining molecular structure via X-ray crystallography.

Computational Modeling

Computational methods are invaluable for exploring the conformational energy landscape of molecules and predicting the relative stabilities of different conformers.

Conformational Search and Energy Calculations

Protocol: Ab Initio/DFT Calculations

  • Model Building: Construct the initial 3D structures of N-acetyl-N'-methylamide derivatives of both phenylalanine and 3-Chloro-4-fluoro-phenylglycine.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (φ, ψ, χ1, χ2) to generate a large number of initial conformers.

  • Geometry Optimization and Energy Calculation: For each conformer, perform geometry optimization and calculate the single-point energy using quantum mechanical methods such as Density Functional Theory (DFT) (e.g., with the B3LYP functional and a 6-31G* basis set).[9][12]

  • Potential Energy Surface Generation: Plot the relative energies of the optimized conformers as a function of the dihedral angles to generate a potential energy surface. This surface reveals the low-energy conformers and the energy barriers between them.

G Computational Conformational Analysis A Build Initial 3D Structure B Systematic/Stochastic Conformational Search A->B C Geometry Optimization & Energy Calculation (DFT) B->C D Identify Low-Energy Conformers C->D E Generate Potential Energy Surface D->E

Caption: A workflow for the computational analysis of amino acid conformational preferences.

Conclusion

The introduction of chloro and fluoro substituents onto the phenyl ring of phenylalanine to form this compound is predicted to have significant conformational effects. These include altered side-chain rotamer populations due to steric and electronic influences, a potentially restricted rotation of the aromatic ring, and modified aromatic and hydrophobic interactions. While direct experimental comparative data for this compound is limited in the public domain, the principles derived from studies on other halogenated phenylalanine derivatives provide a strong basis for these predictions.[4][5][7][8] A combination of NMR spectroscopy, X-ray crystallography, and computational modeling, as detailed in this guide, provides a robust framework for the comprehensive characterization of its unique conformational landscape. Such studies are essential for leveraging the properties of this and other non-canonical amino acids in the design of advanced therapeutics and biomaterials.

References

Unveiling the Impact of Halogenation: A Comparative Guide to the Biological Effects of Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into amino acids offers a powerful tool to modulate biological activity. This guide provides a comprehensive comparison of the effects of halogenated amino acids on protein stability, enzyme inhibition, and antimicrobial activity, supported by experimental data and detailed methodologies.

The substitution of hydrogen with halogen atoms (fluorine, chlorine, bromine, iodine) on amino acid side chains can dramatically alter their physicochemical properties, leading to profound changes in their biological function. These modifications can enhance protein stability, create potent enzyme inhibitors, and lead to the development of novel antimicrobial agents. Understanding the nuanced effects of different halogens is crucial for the rational design of new therapeutics and research tools.

Enhancing Protein Stability through Halogenation

The introduction of halogenated amino acids can significantly impact the thermodynamic stability of proteins. This is often attributed to the increased hydrophobicity and steric bulk of the halogenated side chains, which can lead to more favorable packing within the protein core.

Comparative Stability Data of VHP35 Mutants

The following table summarizes the thermal melting temperature (Tm) and folding free energy (ΔGf) of various mutants of the villin headpiece subdomain (VHP35) where the native Phenylalanine at position 10 has been replaced with different fluorinated phenylalanine analogs.

MutantTm (°C)ΔGf (kcal/mol)
Wild Type (Phe)70.5 ± 0.1-6.2 ± 0.1
4-F-Phe72.3 ± 0.1-6.5 ± 0.1
4-Cl-Phe73.1 ± 0.1-6.7 ± 0.1
4-Br-Phe73.5 ± 0.1-6.8 ± 0.1
4-I-Phe74.2 ± 0.1-7.0 ± 0.1
3,4-diF-Phe74.5 ± 0.1-7.1 ± 0.1
2,4,5-triF-Phe76.1 ± 0.1-7.4 ± 0.1
Pentafluoro-Phe78.9 ± 0.1-7.9 ± 0.1

Data adapted from Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale.[1]

Experimental Protocol: Protein Expression, Purification, and Stability Analysis

Protein Expression and Purification: The VHP35 mutants were expressed in E. coli BL21(DE3) cells. The cells were grown in M9 minimal media supplemented with the corresponding halogenated phenylalanine analog. Protein expression was induced with IPTG. The cells were harvested, lysed, and the protein was purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

Thermal Denaturation: Thermal stability was assessed by monitoring the change in circular dichroism (CD) signal at 222 nm as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

Chemical Denaturation: The free energy of folding (ΔGf) was determined by monitoring the change in fluorescence emission of a tryptophan reporter as a function of guanidinium chloride (GdmCl) concentration. The data was fitted to a two-state unfolding model to calculate ΔGf.[1]

Halogenated Amino Acids as Potent Enzyme Inhibitors

Halogenation can enhance the binding affinity of amino acid-based inhibitors for their target enzymes. The electron-withdrawing nature and the ability to form halogen bonds are key factors contributing to this enhanced inhibitory activity.

Comparative Inhibition of Butyrylcholinesterase (BChE)

The following table presents the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of novel semicarbazone-sulfonate hybrids containing halogenated moieties against butyrylcholinesterase (BChE).

CompoundHalogen MoietyIC50 (µM)Ki (µM)
1 4-F-phenyl133.31 ± 4.17-
2 4-Cl-phenyl175.24 ± 5.21-
3 4-Br-phenyl148.92 ± 3.89-
4 4-I-phenyl130.11 ± 4.52-
12 2-(trifluoromethoxy)phenyl61.88 ± 2.1111.87 ± 3.31
Reference Pyridostigmine bromide130.04 ± 3.76-

Data adapted from New Sulfonate-Semicarbazone Hybrid Molecules: Synthesis, Theoretical Evaluations, Molecular Simulations, and Butyrylcholinesterase.[2]

Experimental Protocol: Enzyme Inhibition Assay

Butyrylcholinesterase Inhibition Assay: The inhibitory activity of the compounds against BChE was determined using a modified Ellman's method. The assay was performed in a 96-well microplate. The reaction mixture contained BChE, the test compound at various concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 7.4). The reaction was initiated by the addition of the substrate, butyrylthiocholine iodide. The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance was measured at 412 nm. The IC50 value, the concentration of inhibitor that causes 50% enzyme inhibition, was calculated from the dose-response curves. The inhibition constant (Ki) for the most potent compounds was determined by constructing Lineweaver-Burk plots.[2]

Antimicrobial Activity of Peptides Containing Halogenated Amino Acids

The incorporation of halogenated amino acids into antimicrobial peptides (AMPs) can enhance their potency against various pathogens. Halogenation can increase the hydrophobicity of the peptide, which is often correlated with improved antimicrobial activity.

Comparative Antimicrobial Activity of Nisin Variants

The following table shows the Minimum Inhibitory Concentration (MIC) values of nisin variants, where a tryptophan (Trp) or a halogenated Trp analog was incorporated, against different bacterial strains.

Nisin VariantLactococcus lactisStaphylococcus aureusEnterococcus faecalis
Wild-type Nisin0.5 µg/mL2 µg/mL4 µg/mL
Nisin (I1W)1 µg/mL2 µg/mL4 µg/mL
Nisin (I1-5BrTrp)2 µg/mL2 µg/mL4 µg/mL
Nisin (I1-5ClTrp)2 µg/mL4 µg/mL8 µg/mL

Data adapted from Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination: The MIC values were determined by the broth microdilution method. Bacterial strains were grown to the mid-logarithmic phase and then diluted. The bacterial suspension was added to 96-well plates containing serial dilutions of the antimicrobial peptides. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

Visualizing the Mechanism of Action: Butyrylcholinesterase Inhibition

The following diagram illustrates a simplified workflow for identifying and characterizing enzyme inhibitors, such as the halogenated compounds targeting butyrylcholinesterase.

Enzyme_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_kinetics Kinetic Analysis cluster_mechanism Mechanism of Action Synth Synthesis of Halogenated Compounds Assay Enzyme Inhibition Assay (e.g., Ellman's Method) Synth->Assay Test Compounds IC50 IC50 Determination Assay->IC50 Dose-Response Data Kinetics Lineweaver-Burk Plot IC50->Kinetics Potent Inhibitors Docking Molecular Docking (In Silico) IC50->Docking Active Compounds Ki Ki Determination Kinetics->Ki Kinetic Data Binding Identify Key Binding Interactions (e.g., Halogen Bonds) Docking->Binding Binding Poses

Workflow for the identification and characterization of halogenated enzyme inhibitors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of 3-Chloro-4-fluoro-DL-phenylglycine, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide offers a direct, step-by-step operational plan to manage this chemical waste stream effectively.

Immediate Safety and Hazard Identification

This compound is classified as a harmful and irritant substance.[1] Personnel handling this compound must be fully aware of its potential hazards to mitigate exposure risks.

Key Hazards: [1]

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Immediate action upon exposure is crucial. In case of contact with skin, wash with plenty of water and soap.[1] If inhaled, move the person to fresh air and ensure they are comfortable for breathing.[1] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the following PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in compliance with all local, regional, and national regulations. Halogenated organic compounds require specific disposal routes, typically high-temperature incineration.[2]

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible, and sealable container.

  • Crucially, this waste must be segregated as halogenated organic waste. [3] Do not mix with non-halogenated waste streams.[4][5]

  • Any materials contaminated with the compound, such as gloves, weighing papers, and pipette tips, should also be placed in this designated container.

2. Container Labeling:

  • The waste container must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).[1]

3. Storage:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste storage area.[1]

  • Keep the container tightly closed.[1]

  • Ensure the storage area is away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • The primary recommended disposal method for halogenated organic compounds is high-temperature incineration.[2][6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spread of the solid material. Avoid generating dust.

  • Cleanup: Carefully sweep up the spilled solid and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValueSource
Molecular Formula C8H7ClFNO2[1]
Molecular Weight 203.6 g/mol [1]
Physical State Solid[1]
CAS Number 261762-99-6[1]
Hazard Statements H315, H319, H335[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_dispose Final Disposal cluster_spill Spill Response A Identify Waste (Solid Residue, Contaminated Materials) B Wear Appropriate PPE A->B C Collect in Designated 'Halogenated Waste' Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms C->D E Store in Ventilated, Secure Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Professional Disposal (Incineration) F->G S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Contain Spill S2->S3 S4 Clean Up with Appropriate Materials S3->S4 S5 Dispose of Cleanup Materials as Halogenated Waste S4->S5 S5->C Add to Waste Container

Caption: Disposal and Spill Response Workflow.

References

Safeguarding Your Research: A Guide to Handling 3-Chloro-4-fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Chloro-4-fluoro-DL-phenylglycine. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance requiring specific safety precautions. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this material.

Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present.[1] This must be supplemented with the specific PPE outlined below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact, which can lead to irritation.[1] Ensure to check manufacturer's guidelines for breakthrough times.
Body Protection A chemically resistant lab coat or apron.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or aerosols, which may cause respiratory irritation.[1]

Operational Plan: Safe Handling and a Step-by-Step Protocol

All manipulations of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

General Handling Procedures:
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, and eye/face protection.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

  • Store in a well-ventilated place and keep the container tightly closed.[1]

Experimental Protocol: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing the unnatural amino acid this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin

  • N,N-dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: a. Place the Rink Amide resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-protected this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours. A ninhydrin test can be performed to check for complete coupling.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF.

  • Repeat Synthesis Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final deprotection (Step 2).

  • Cleavage and Deprotection: a. Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin. c. Gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: a. Filter the resin and collect the cleavage solution. b. Precipitate the peptide by adding the solution to a large volume of cold diethyl ether. c. Centrifuge to pellet the peptide and decant the ether. d. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying and Storage: a. Dry the crude peptide under vacuum. b. Store the peptide at -20°C or below.

Disposal Plan

Proper disposal of waste containing this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, specific waste streams must be followed.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste All solutions containing this compound, including reaction mixtures and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[3] This container must be clearly labeled with its contents.[4]
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Key Disposal Principles:

  • Do Not mix halogenated organic waste with non-halogenated waste.[3]

  • Ensure all waste containers are properly sealed to prevent leaks or evaporation.[4]

  • Follow all institutional and local regulations for hazardous waste disposal.

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

Safe Handling Workflow for this compound start Start: Obtain this compound assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->don_ppe work_area Work in a Ventilated Area (Chemical Fume Hood) don_ppe->work_area handling Perform Experimental Protocol (e.g., Weighing, SPPS) work_area->handling spill Spill Occurs? handling->spill spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes waste_disposal Segregate and Dispose of Waste (Halogenated Waste Stream) spill->waste_disposal No spill_cleanup->waste_disposal decontaminate Decontaminate Work Area and Glassware waste_disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Safety and handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.